molecular formula C6H11NO2 B118831 Nipecotic acid CAS No. 498-95-3

Nipecotic acid

Número de catálogo: B118831
Número CAS: 498-95-3
Peso molecular: 129.16 g/mol
Clave InChI: XJLSEXAGTJCILF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nipecotic acid is a piperidinemonocarboxylic acid that is piperidine in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. It is a piperidinemonocarboxylic acid and a beta-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870568
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498-95-3
Record name Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Neuropharmacological Profile of Nipecotic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipecotic acid is a pivotal research tool in the field of neuroscience, primarily recognized for its role as an inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This guide provides a comprehensive examination of the mechanism of action of this compound, detailing its molecular targets, binding affinities, and functional effects. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its action at the synaptic level.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of this compound is the competitive inhibition of GABA transporters. GATs are membrane-bound proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a crucial step in terminating GABAergic neurotransmission.[1] By competitively binding to GATs, this compound blocks this reuptake process.[2] This leads to a higher concentration of GABA in the synaptic cleft for a prolonged period, resulting in an overall enhancement of inhibitory signaling.[1]

This compound exhibits varying affinities for the different subtypes of GABA transporters. It is most potent at the GAT-1 subtype, which is predominantly expressed in neurons.[3] Its ability to inhibit GABA uptake has made it an invaluable tool for studying the physiological roles of the GABAergic system and for investigating the therapeutic potential of GAT inhibitors in conditions such as epilepsy and anxiety disorders.[1][4] However, its clinical use is limited by its poor ability to cross the blood-brain barrier.[4]

Secondary Mechanism: Direct GABAA Receptor Activation

At concentrations significantly higher than those required for GAT inhibition (in the millimolar range), this compound can also act as a direct agonist at GABAA-like ion channels.[5][6] This action elicits an inward chloride current, mimicking the effect of GABA. The EC50 for this ion channel activation is approximately 300 μM.[5][6] Researchers using this compound at high concentrations should be aware of this potential off-target effect, which could confound the interpretation of results aimed at studying GAT inhibition alone.[5]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

TargetSpecies/SystemIC50 Value (μM)Reference
GAT-1 mouse2.6[7]
human (hGAT-1)8[3]
GAT-2 mouse310[7]
rat (rGAT-2)38[3]
GAT-3 mouse29[7]
human (hGAT-3)106[3]
GAT-4 mouse16[7]
BGT-1 human (hBGT-1)2370[3]
GABA Uptake rabbit choroid plexus244[7]
Adenosine A3 Receptor Not Specified0.01[7]
GABAA Receptor Not Specified>100[7]
GABAB Receptor Not Specified>100[7]

Table 1: Inhibitory Concentrations (IC50) of this compound for Various Transporters and Receptors.

ParameterSystemValueReference
Ki (GAT1WT) HEK293S (GnTI-) cells14.4 μM[8]
Km (transport) Cultured mouse brain cortex neurons8.0 ± 2.1 μM
EC50 (GABAA-like channel activation) Outside-out patches of paraventricular neurones~300 μM[5][6]

Table 2: Binding Affinity (Ki), Michaelis-Menten Constant (Km), and Effective Concentration (EC50) of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the GABAergic synapse and a conceptual overview of its competitive inhibition.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GAT-1 GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Mediates GABA->GAT1 Binds GABA_R GABAA Receptor GABA->GABA_R Inhibition Neuronal Inhibition (Cl- influx) GABA_R->Inhibition Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Competitively Inhibits

Caption: Mechanism of this compound at the GABAergic Synapse.

Competitive_Inhibition E GAT (E) ES GAT-GABA Complex (ES) E->ES + S (k1) EI GAT-Nipecotic Acid Complex (EI) E->EI + I (k3) S GABA (S) ES->E - S (k-1) P Reuptake (P) ES->P -> E + P (k2) I This compound (I) EI->E - I (k-3)

Caption: Competitive Inhibition of GAT by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

[³H]-GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

a) Preparation of Synaptosomes:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method (e.g., BCA assay).

b) Uptake Assay:

  • Pre-incubate synaptosomal aliquots (typically 0.1-0.5 mg protein/mL) for 5-10 minutes at 37°C in the presence of the test compound (this compound) at various concentrations or vehicle control.

  • Initiate the uptake by adding a fixed concentration of [³H]-GABA (e.g., 50 nM).

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) under vacuum, followed by several rapid washes with ice-cold buffer to remove extracellular [³H]-GABA.

  • Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a saturating concentration of a known GAT inhibitor.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

GABA_Uptake_Workflow start Start: Prepare Synaptosomes preincubate Pre-incubate synaptosomes with This compound or Vehicle (37°C) start->preincubate initiate Initiate uptake with [³H]-GABA preincubate->initiate incubate Incubate for a defined time (e.g., 10 min at 37°C) initiate->incubate terminate Terminate by rapid filtration and washing incubate->terminate measure Measure radioactivity (Scintillation Counting) terminate->measure analyze Analyze data: Calculate % inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for a [³H]-GABA Uptake Assay.

Radioligand Competition Binding Assay for GAT-1

This assay determines the affinity of this compound for the GAT-1 transporter by measuring its ability to compete with a specific radioligand.

a) Membrane Preparation:

  • Use cell membranes from a cell line stably expressing the human GAT-1 transporter (e.g., HEK293-hGAT1).

  • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei.

  • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Binding Assay:

  • In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of a GAT-1 specific radioligand (e.g., [³H]-tiagabine), and a range of concentrations of the unlabeled competitor (this compound).

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separate bound from free radioligand by rapid filtration through a filter plate (e.g., GF/C pre-treated with polyethyleneimine).

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a known GAT-1 inhibitor.

  • Plot the specific binding as a function of the this compound concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the direct activation of GABAA receptors by this compound.

a) Cell Preparation:

  • Use cultured neurons or a cell line expressing GABAA receptors.

  • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

b) Recording:

  • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

  • Pull a glass micropipette to have a resistance of 3-7 MΩ when filled with an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

  • Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

  • Apply this compound (e.g., 1 mM) to the cell via the perfusion system.

  • Record the resulting inward current, which represents the flow of chloride ions through the activated GABAA receptors.

  • To confirm the current is mediated by GABAA receptors, test for blockade by a specific antagonist like bicuculline.

  • Construct a dose-response curve by applying different concentrations of this compound to determine the EC50 for receptor activation.

Conclusion

This compound serves as a canonical competitive inhibitor of GABA transporters, with a preference for GAT-1. Its primary mechanism of action—the elevation of synaptic GABA levels—underpins its utility in neuropharmacological research. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers investigating the GABAergic system. Awareness of its secondary, lower-affinity agonist activity at GABAA receptors is crucial for the accurate interpretation of experimental findings, particularly when using high concentrations of the compound. Despite its limited therapeutic application due to poor blood-brain barrier penetration, this compound remains an indispensable tool for elucidating the intricate roles of GABAergic neurotransmission in health and disease.

References

Nipecotic Acid: A Technical Guide to its Function as a Competitive GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of nipecotic acid, a pivotal compound in the study of gamma-aminobutyric acid (GABA) neurotransmission. As a competitive inhibitor of GABA transporters (GATs), this compound has been instrumental in elucidating the mechanisms of GABA reuptake and has served as a foundational lead structure for the development of more advanced therapeutic agents.[1][2][3] This document details its mechanism of action, presents quantitative data on its inhibitory profile, outlines key experimental protocols for its study, and visualizes the complex processes involved.

Introduction: GABAergic Neurotransmission and the Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for maintaining the balance between neuronal excitation and inhibition.[4] The action of GABA in the synaptic cleft is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[5] Four main GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and GAT-4 (also known as betaine-GABA transporter 1 or BGT-1).[6][7] GAT-1 is the most abundant subtype in the brain and is considered a primary target for therapeutic intervention in conditions characterized by GABAergic dysfunction, such as epilepsy.[2][4]

This compound: A Prototypical Competitive GAT Inhibitor

This compound, or 3-piperidinecarboxylic acid, is a cyclic amino acid and a structural analogue of GABA.[2][8] Its primary mechanism of action is the competitive inhibition of GABA uptake by GATs.[9][10]

Mechanism of Competitive Inhibition

As a competitive inhibitor, this compound directly competes with GABA for binding to the substrate recognition site on the GABA transporter.[9][11] By occupying this site, this compound prevents the transporter from binding to and translocating GABA from the synaptic cleft back into the cell. This inhibition leads to an increase in the extracellular concentration of GABA, prolonging its presence in the synapse and enhancing its inhibitory effect on postsynaptic neurons. It is important to note that this compound itself is a substrate for the transporter.[10] However, its primary utility in research stems from its inhibitory action.

A significant limitation of this compound as a therapeutic agent is its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier.[1][3] This has driven the development of more lipophilic derivatives, such as the anticonvulsant drug Tiagabine, which incorporates the this compound scaffold.[1][12]

GABAergic Synaptic Transmission and this compound's Point of Intervention

The signaling pathway at a GABAergic synapse involves the release of GABA from a presynaptic terminal, its diffusion across the synaptic cleft, and binding to postsynaptic GABA receptors (e.g., GABA-A, GABA-B). The signal is terminated by GATs. This compound intervenes by blocking these transporters.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Vesicle Synaptic Vesicle (contains GABA) GABA_release GABA Release (Exocytosis) Vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R Postsynaptic GABA Receptors Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition GABA->GABA_R Binds GAT GABA Transporter (GAT-1) GABA->GAT Reuptake NipecoticAcid This compound NipecoticAcid->GAT Blocks

GABAergic synapse showing this compound blocking GABA reuptake.
Visualizing Competitive Inhibition at the Transporter

The diagram below illustrates the direct competition between GABA and this compound for the binding site on the GABA transporter (GAT).

CompetitiveInhibition cluster_transporter GABA Transporter (GAT) cluster_ligands cluster_outcome BindingSite Substrate Binding Site Transport GABA Transport (Reuptake) BindingSite->Transport If GABA binds NoTransport Inhibition of Transport BindingSite->NoTransport If this compound binds GABA GABA GABA->BindingSite Binds NipecoticAcid Nipecotic Acid NipecoticAcid->BindingSite Competes & Binds

Mechanism of competitive inhibition at the GAT binding site.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The IC50 values for this compound vary across the different GAT subtypes, demonstrating some degree of selectivity.

Transporter SubtypeSpeciesIC50 (μM)Reference
GAT-1 Human (hGAT-1)8[6]
Mouse (mGAT-1)2.6[13][14]
GAT-2 Rat (rGAT-2)38[6]
Mouse (mGAT-2)310[13][14]
GAT-3 Human (hGAT-3)106[6]
Mouse (mGAT-3)29[13][14]
BGT-1 (GAT-4) Human (hBGT-1)2370[6]
Mouse (mGAT-4)16[13][14]

Note: IC50 values can vary depending on the experimental conditions, such as the specific assay used and the concentration of GABA.

Experimental Protocols

The characterization of GAT inhibitors like this compound relies on robust in vitro and in vivo experimental models.

In Vitro GABA Uptake Assay

This is the primary method for determining the potency and selectivity of GAT inhibitors. The protocol typically involves measuring the uptake of radiolabeled GABA into cells expressing a specific GAT subtype or into synaptosomes.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for a specific GABA transporter subtype.

Materials:

  • Cell Line: HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1).[4]

  • Radioligand: [³H]GABA.[4]

  • Assay Buffer: HEPES-Tris buffer (pH 7.1) containing NaCl, KCl, CaCl₂, MgSO₄, and D-Glucose.[4]

  • Test Compound: this compound.

  • Reference Inhibitor: A known potent inhibitor (e.g., Tiagabine) for determining non-specific uptake.[4]

  • Scintillation Cocktail and Counter. [4]

  • 96-well microplates. [4]

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GAT in appropriate media (e.g., DMEM with 10% FBS).[4]

    • Seed cells into 96-well plates and allow them to form a confluent monolayer overnight.[4]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer to create a concentration range that will span the expected IC50 value.

  • Assay Performance:

    • Wash the cell monolayer twice with pre-warmed assay buffer.[4]

    • Add the assay buffer containing the different concentrations of this compound to the wells. Include control wells:

      • Total Uptake: Assay buffer only (no inhibitor).[4]

      • Non-specific Uptake: Assay buffer with a saturating concentration of a potent reference inhibitor (e.g., Tiagabine).[4]

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[4]

    • Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to all wells.[4]

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.[4]

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[4]

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a scintillation cocktail directly.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.[4]

    • Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).[4]

    • For each concentration of this compound, calculate the percentage of inhibition relative to the specific uptake in the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[4]

In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[15][16] It is a powerful tool for assessing how a systemically or locally administered drug affects neurotransmitter dynamics in real-time.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., hippocampus, striatum).[16][17] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[17] Neurotransmitters and other small molecules in the brain's interstitial fluid diffuse across the membrane into the aCSF down their concentration gradient. The resulting fluid, called the dialysate, is collected in fractions and analyzed, typically using high-performance liquid chromatography (HPLC) or mass spectrometry, to quantify the concentration of GABA.[16][18] By collecting samples before and after the administration of this compound (or a derivative), researchers can directly measure its effect on extracellular GABA levels.[15]

Experimental Workflow for In Vitro GABA Uptake Assay

The following diagram outlines the logical flow of the in vitro assay described above.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Culture GAT-expressing HEK293 cells A2 Seed cells into 96-well plates A1->A2 B1 Wash cells with assay buffer A2->B1 A3 Prepare serial dilutions of this compound B2 Pre-incubate with This compound / Controls A3->B2 B1->B2 B3 Initiate uptake with [3H]GABA B2->B3 B4 Incubate for a fixed time B3->B4 B5 Terminate uptake by washing with cold buffer B4->B5 C1 Lyse cells B5->C1 C2 Measure radioactivity via Scintillation Counting C1->C2 C3 Calculate % Inhibition vs Control C2->C3 C4 Plot Dose-Response Curve C3->C4 C5 Determine IC50 value via Non-linear Regression C4->C5

Workflow for an in vitro [³H]GABA uptake inhibition assay.

Conclusion

This compound remains a cornerstone compound for the study of GABAergic neurotransmission. Its well-characterized role as a competitive inhibitor of GABA transporters provides a fundamental tool for researchers in neuroscience and pharmacology. While its poor pharmacokinetic properties limit its direct clinical use, the insights gained from studying this compound have been invaluable for the rational design of novel, more selective, and brain-penetrant GAT inhibitors. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for professionals engaged in the exploration of GABAergic signaling and the development of next-generation neuromodulatory therapeutics.

References

The Role of Nipecotic Acid in Neuropharmacological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a cornerstone in neuropharmacological research. Its primary mechanism of action is the inhibition of GABA transporters (GATs), leading to increased synaptic GABA concentrations and enhanced inhibitory neurotransmission. This guide provides a comprehensive overview of this compound, its derivatives, and their applications in studying neurological and psychiatric disorders. It details the quantitative pharmacology, experimental protocols, and underlying signaling pathways, offering a critical resource for researchers and drug development professionals in the field.

Introduction: The Significance of this compound

This compound is a potent inhibitor of GABA uptake, making it an invaluable tool for investigating the GABAergic system. GABA's role in maintaining the balance between neuronal excitation and inhibition is crucial for normal brain function. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases. By blocking the reuptake of GABA from the synaptic cleft, this compound effectively increases the concentration of this inhibitory neurotransmitter, thereby potentiating GABAergic signaling. This property allows researchers to probe the functional consequences of enhanced GABAergic tone and explore potential therapeutic strategies for GABA-related disorders.

However, the utility of this compound in its native form is limited by its hydrophilic and zwitterionic nature, which severely restricts its ability to cross the blood-brain barrier (BBB). This limitation has spurred the development of numerous lipophilic derivatives and prodrugs designed to improve brain penetration and therapeutic potential.

Mechanism of Action: Inhibition of GABA Transporters

The primary molecular targets of this compound are the GABA transporters (GATs), a family of sodium- and chloride-dependent plasma membrane proteins responsible for clearing GABA from the synaptic cleft and extracellular space. Four distinct GAT subtypes have been identified in the mammalian brain: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). This compound exhibits competitive inhibition at these transporters, binding to the same site as GABA and thereby preventing its translocation.

Signaling Pathway of GABAergic Neurotransmission and this compound Intervention

The following diagram illustrates the GABAergic synapse and the point of intervention for this compound.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell vesicle GABA Vesicle gaba_release GABA Release vesicle->gaba_release Action Potential gaba GABA gaba_release->gaba gat1_pre GAT-1 gaba->gat1_pre Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding gat_glia GAT-2/3 gaba->gat_glia Reuptake nipecotic_acid This compound nipecotic_acid->gat1_pre Inhibition nipecotic_acid->gat_glia Inhibition inhibition Neuronal Inhibition gaba_receptor->inhibition Activation

Caption: GABAergic synapse showing this compound's inhibition of GATs.

Quantitative Pharmacology of this compound and Its Derivatives

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a quantitative measure of the drug's affinity for the different GAT subtypes.

Inhibitory Potency of this compound
Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Human8
GAT-2Rat38
GAT-3Human106
BGT-1Human2370
GAT-1Mouse2.6
GAT-2Mouse310
GAT-3Mouse29
GAT-4Mouse16
Inhibitory Potency of Selected this compound Derivatives
CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid >200215140
Tiagabine 0.07 (Ki)---
NNC-711 0.04 (Ki)---

Experimental Protocols in Neuropharmacological Research

In Vitro GABA Uptake Assay

This protocol describes a common method for measuring the inhibition of GABA uptake in cultured cells or synaptosomes.

Objective: To determine the IC50 value of this compound or its derivatives for a specific GABA transporter subtype.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with hGAT-1).

  • Cell culture medium (e.g., DMEM).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • This compound or its derivatives at varying concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Inhibitor Incubation: Add varying concentrations of the test compound (this compound or its derivative) to the cells and pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Termination: After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity of the lysate using liquid scintillation counting.

  • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a potent inhibitor. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

GABA_Uptake_Assay start Start cell_culture Culture GAT-expressing cells start->cell_culture prepare_assay Wash and prepare cells cell_culture->prepare_assay add_inhibitor Add varying concentrations of this compound prepare_assay->add_inhibitor incubate_inhibitor Pre-incubate (10-20 min) add_inhibitor->incubate_inhibitor add_gaba Add [³H]GABA incubate_inhibitor->add_gaba incubate_gaba Incubate (10-15 min) add_gaba->incubate_gaba terminate_reaction Wash with ice-cold buffer incubate_gaba->terminate_reaction lyse_cells Lyse cells terminate_reaction->lyse_cells measure_radioactivity Liquid Scintillation Counting lyse_cells->measure_radioactivity analyze_data Calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro GABA uptake assay.

Electrophysiological Recording in Brain Slices

This protocol outlines the general steps for performing whole-cell patch-clamp recordings in acute brain slices to study the effects of this compound on synaptic transmission.

Objective: To investigate how this compound modulates inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).

Materials:

  • Rodent (mouse or rat).

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier, data acquisition system, and microscope.

  • Glass micropipettes.

  • Intracellular recording solution.

  • This compound solution.

Procedure:

  • Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Patching: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a neuron of interest.

  • Data Acquisition: Record baseline synaptic activity (e.g., spontaneous or evoked IPSCs).

  • Drug Application: Bath-apply this compound at a known concentration and record the changes in synaptic activity.

  • Washout: Wash out the drug by perfusing with normal aCSF to observe the reversibility of the effects.

  • Data Analysis: Analyze the recorded currents or potentials to determine the effects of this compound on parameters such as amplitude, frequency, and decay kinetics of IPSCs/IPSPs.

Animal Models of Epilepsy

Chemoconvulsant models are frequently used to evaluate the anticonvulsant activity of this compound derivatives.

Objective: To assess the in vivo efficacy of this compound derivatives in suppressing seizures.

Model: Pentylenetetrazol (PTZ)-induced seizure model in mice or rats.

Materials:

  • Mice or rats.

  • This compound derivative.

  • Vehicle for drug administration.

  • Pentylenetetrazol (PTZ) solution.

  • Observation chamber.

  • System for scoring seizure severity (e.g., Racine scale).

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental environment.

  • Drug Administration: Administer the this compound derivative or vehicle via a specific route (e.g., intraperitoneal, oral) at a predetermined time before seizure induction.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., subcutaneously or intraperitoneally).

  • Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes). Score the seizure severity using a standardized scale.

  • Data Analysis: Compare the latency to seizure onset, seizure severity, and duration between the drug-treated and vehicle-treated groups to determine the anticonvulsant effect of the compound.

Development of this compound Derivatives

The primary challenge in harnessing the therapeutic potential of this compound is its poor penetration of the BBB. To address this, researchers have focused on synthesizing more lipophilic derivatives and prodrugs.

Rationale for Derivative Synthesis

The main strategies for modifying this compound to enhance BBB permeability involve:

  • Esterification: Converting the carboxylic acid group to an ester to increase lipophilicity. These esters can then be hydrolyzed back to the active this compound in the brain.

  • Amidation: Forming an amide at the carboxylic acid group.

  • N-substitution: Attaching lipophilic moieties to the piperidine nitrogen.

Nipecotic_Acid_Derivatives nipecotic_acid This compound (Poor BBB Penetration) goal Goal: Enhance CNS Activity nipecotic_acid->goal strategy Strategy: Increase Lipophilicity goal->strategy esterification Esterification strategy->esterification amidation Amidation strategy->amidation n_substitution N-substitution strategy->n_substitution prodrugs Result: Lipophilic Prodrugs/Derivatives esterification->prodrugs amidation->prodrugs n_substitution->prodrugs bbb Blood-Brain Barrier prodrugs->bbb Crosses hydrolysis Enzymatic Hydrolysis prodrugs->hydrolysis brain Brain bbb->brain active_drug Active this compound hydrolysis->active_drug

Caption: Rationale for the synthesis of this compound derivatives.

Synthesis of this compound Amides: A General Protocol

A common method for synthesizing amides from carboxylic acids involves the use of coupling reagents.

Procedure:

  • Dissolve the carboxylic acid (e.g., a lipophilic moiety) in an appropriate aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent (e.g., DCC, EDC, HATU) and a base (e.g., DIEA, TEA).

  • Add ethyl nipecotate (the ester of this compound) to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the resulting amide derivative using standard techniques such as column chromatography.

  • If the final product requires the free carboxylic acid, the ester group can be hydrolyzed under basic or acidic conditions.

Conclusion and Future Directions

This compound remains an indispensable tool in neuropharmacological research, providing fundamental insights into the role of the GABAergic system in health and disease. While its clinical application is hampered by poor BBB penetration, the development of lipophilic derivatives continues to be a promising avenue for therapeutic innovation. Future research will likely focus on the development of GAT subtype-selective inhibitors to achieve more targeted therapeutic effects with fewer side effects. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and drug discovery efforts in this critical area of neuroscience.

An In-depth Technical Guide to the Chemical Properties and Structure of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). As GABA is the primary inhibitory neurotransmitter in the central nervous system, its synaptic concentration is crucial for maintaining neuronal homeostasis. By blocking the reuptake of GABA, this compound elevates its extracellular levels, thereby enhancing GABAergic neurotransmission. This mechanism of action has positioned this compound and its derivatives as valuable tools in neuroscience research and as potential therapeutic agents for neurological disorders such as epilepsy. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is a heterocyclic amino acid with a piperidine ring structure. Its chemical identity and key physicochemical properties are summarized below.

Structure:

A 2D representation of the chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name piperidine-3-carboxylic acid[1]
Synonyms (±)-Nipecotic acid, 3-Piperidinecarboxylic acid, Hexahydronicotinic acid
CAS Number 498-95-3[1]
Chemical Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
SMILES C1CC(CNC1)C(=O)O[1]
InChI InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 261 °C (decomposes)
Boiling Point ~239.22 °C (estimate)[2]
pKa₁ (Carboxylic Acid) ~3.35 - 4.13
pKa₂ (Amine) ~10.64
logP (calculated) -2.9 to 0.399
Water Solubility 50 mg/mL

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, corresponding to its carboxylic acid and piperidine amine functionalities, can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to protonate both functional groups completely. Subsequently, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise volumes.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points, corresponding to the neutralization of the excess strong acid and the deprotonation of the carboxylic acid and the piperidinium ion, are identified. The pKa values are determined from the pH at the half-equivalence points.[3]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable molecule like this compound, the distribution coefficient (logD) at a specific pH is often determined.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the aqueous buffer. This solution is then mixed with an equal volume of the saturated n-octanol in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and n-octanol phases.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logD is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in D₂O would show characteristic signals for the protons on the piperidine ring. The proton at the C3 position, being adjacent to the carboxylic acid group, would appear as a multiplet. The protons on the other ring carbons would exhibit complex splitting patterns due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (highest ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with the N-H stretching of the secondary amine. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region.

Mechanism of Action: Inhibition of GABA Reuptake

This compound exerts its primary pharmacological effect by inhibiting the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GATs are responsible for clearing GABA from the synaptic cleft, thus terminating its inhibitory signal.

Signaling Pathway of GABA Reuptake and its Inhibition by this compound

The following diagram illustrates the process of GABA reuptake by GAT1 and the inhibitory action of this compound.

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_cytosol Cytosol GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 Transporter GAT1->presynaptic_cytosol Transport GABA->GAT1 Uptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits postsynaptic_effect Inhibitory Signal GABA_Receptor->postsynaptic_effect Activates GAT1_Inhibition_Workflow start Extracellular GABA and this compound Present bind_gaba GABA binds to GAT1 start->bind_gaba Normal Pathway bind_nipecotic This compound binds to GAT1 start->bind_nipecotic Competitive Inhibition transport_gaba GABA is transported into the presynaptic neuron bind_gaba->transport_gaba no_transport GABA transport is blocked bind_nipecotic->no_transport gaba_concentration Increased synaptic GABA concentration no_transport->gaba_concentration receptor_activation Enhanced GABA receptor activation gaba_concentration->receptor_activation end Prolonged inhibitory neurotransmission receptor_activation->end

References

Nipecotic Acid: A Technical Guide to a GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Core Compound Identification

Chemical Name: (±)-Nipecotic acid Synonyms: 3-Piperidinecarboxylic acid, (±)-β-Homoproline, Hexahydronicotinic acid[1] CAS Number: 498-95-3[2][3] Molecular Formula: C₆H₁₁NO₂[2][3]

Quantitative Pharmacological Data

Nipecotic acid is a well-characterized inhibitor of GABA transporters (GATs), demonstrating varying affinities for the different subtypes. Below is a summary of its inhibitory and binding activities.

ParameterTargetSpecies/SystemValueReference
IC₅₀ GAT-1Mouse2.6 µM[4]
GAT-2Mouse310 µM[4]
GAT-3Mouse29 µM[4]
GAT-4Mouse16 µM[4]
GAT-1Human8 µM
GAT-2Rat38 µM
GAT-3Human106 µM
BGT-1Human2370 µM
GABA UptakeRabbit Choroid Plexus244 µM[4]
EC₅₀ LDH Release InhibitionPC12 Cells~5 µM[4]
Kᵢ GAT-1Wild-Type14.4 µM
Kₘ GAT-1Wild-Type11.4 µM
Kₑ GAT (E. coli)27.9 µM

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GABA transporters (GATs). By binding to the transporter, it prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration of GABA in the synapse, thereby enhancing GABAergic inhibitory neurotransmission.

At higher concentrations (in the millimolar range), this compound has also been shown to directly activate GABA-A-like ion channels, acting as a GABA agonist. This dual mechanism should be considered in the design and interpretation of experiments using high concentrations of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibition Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Mechanism of this compound at the Synapse.

Experimental Protocols

[³H]-GABA Uptake Inhibition Assay in Synaptosomes

This protocol outlines the procedure for measuring the inhibition of GABA uptake by this compound in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize the animal (e.g., rat) in accordance with institutional guidelines.

  • Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 26 mM NaHCO₃, 10 mM glucose, 2.4 mM CaCl₂, pH 7.4) and determine the protein concentration.

2. GABA Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated at 37°C for 5-10 minutes.

  • Add varying concentrations of this compound (or vehicle control) to the synaptosomes and incubate for a further 5 minutes.

  • Initiate the uptake reaction by adding a known concentration of [³H]-GABA (e.g., 50 nM).

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The amount of [³H]-GABA uptake is expressed as a percentage of the control (vehicle-treated) samples.

  • The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare_Synaptosomes Prepare Synaptosomes Start->Prepare_Synaptosomes Pre_incubate Pre-incubate Synaptosomes (37°C) Prepare_Synaptosomes->Pre_incubate Add_Nipecotic_Acid Add this compound / Vehicle Pre_incubate->Add_Nipecotic_Acid Add_3H_GABA Add [³H]-GABA Add_Nipecotic_Acid->Add_3H_GABA Incubate Incubate (37°C) Add_3H_GABA->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Quantify Quantify Radioactivity Filter_Wash->Quantify Analyze Data Analysis (IC50) Quantify->Analyze End End Analyze->End

Workflow for a [³H]-GABA Uptake Inhibition Assay.
Whole-Cell Patch-Clamp Recording of GABA-A Receptor Activation

This protocol describes the electrophysiological recording of GABA-A receptor-mediated currents and their potential modulation by this compound.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂, bubbled with 95% O₂/5% CO₂.

  • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. Internal solution composition (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the neuron at a holding potential of -70 mV.

3. Experimental Procedure:

  • Record baseline GABA-A receptor-mediated spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

  • To study the direct agonist effects of this compound, apply it to the bath at various concentrations and record any induced currents.

  • To investigate the effect of this compound on synaptic transmission, apply a concentration known to inhibit GATs and observe changes in the amplitude, frequency, and decay kinetics of IPSCs.

4. Data Analysis:

  • Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).

  • Measure the amplitude, frequency, rise time, and decay time constant of IPSCs.

  • Compare the parameters before and after the application of this compound using appropriate statistical tests.

Drug Development and Preclinical Research

This compound itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier. However, it serves as a crucial lead compound in the development of more lipophilic GAT inhibitors with improved pharmacokinetic properties. Derivatives of this compound, such as tiagabine, have been successfully developed as antiepileptic drugs. Current research focuses on synthesizing novel this compound derivatives with enhanced potency, selectivity for GAT subtypes, and improved brain penetration for the potential treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.

References

The Genesis of a GABAergic Tool: An In-Depth Guide to the Discovery and History of Nipecotic Acid as a GAT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropharmacology, the intricate regulation of neurotransmitter levels within the synaptic cleft is a cornerstone of therapeutic intervention. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, plays a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporters (GATs) are crucial in terminating GABAergic signaling by removing GABA from the extracellular space. This whitepaper provides a comprehensive technical overview of the discovery and history of Nipecotic acid, a foundational molecule in the study of GAT inhibition. Its journey from a designed molecule to a powerful research tool and a scaffold for clinically relevant drugs like Tiagabine has significantly advanced our understanding of the GABAergic system and its role in various neurological and psychiatric disorders.[1][2]

The Dawn of GAT Inhibition: A Historical Perspective

The story of this compound as a GAT inhibitor begins in the mid-1970s, a period of burgeoning interest in the biochemistry of neurotransmission. A pivotal drug design program, spearheaded by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues, sought to develop specific ligands for GABAergic system components.[3] Using the potent GABAA receptor agonist muscimol, isolated from the Amanita muscaria mushroom, as a lead structure, they rationally designed a series of compounds aimed at selectively targeting either GABA receptors or GABA uptake systems.

This strategic approach led to the development of (R)-nipecotic acid as a specific and potent inhibitor of GABA uptake, distinguishing its action from that of GABAA receptor agonists.[3] The availability of this compound and other designed molecules like guvacine provided researchers with the essential pharmacological tools to dissect the distinct roles of GABA transport and receptor activation in neuronal signaling. Early studies utilizing rat brain slices were instrumental in demonstrating the inhibitory effect of this compound on GABA uptake.

The discovery that this compound competitively inhibits the net uptake of GABA by synaptosomes solidified its role as a valuable tool for studying the kinetics and pharmacology of GABA transporters.[4] However, a significant limitation of this compound for in vivo applications was its hydrophilic and zwitterionic nature, which severely restricted its ability to cross the blood-brain barrier.[1] This challenge spurred further research into developing lipophilic derivatives, ultimately leading to the creation of clinically successful drugs such as the anticonvulsant Tiagabine, which incorporates the (R)-nipecotic acid moiety as its GAT-recognizing pharmacophore.

Quantitative Analysis of this compound's Inhibitory Profile

The inhibitory potency of this compound has been quantified across various GABA transporter subtypes. The following tables summarize the key inhibitory constants (IC50 and Ki) from multiple studies, providing a comparative view of its activity.

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Mouse2.6
GAT-2Mouse310
GAT-3Mouse29
GAT-4Mouse16
GAT-1Human8
GAT-2Rat38
GAT-3Human106
BGT-1Human2370
Transporter SubtypeSpeciesKi (µM)Reference
GAT-1Rat14.4[2]

Mechanism of Action: Modulating the GABAergic Synapse

This compound exerts its effect by competitively inhibiting the GABA transporters, primarily GAT1, which are located on both presynaptic neurons and surrounding glial cells (astrocytes). By blocking these transporters, this compound prevents the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and prolonging the presence of GABA in the synapse. This enhancement of GABAergic neurotransmission leads to a greater inhibitory effect on postsynaptic neurons.

Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_release GABA_vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds GABA_B_Receptor GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds GAT_glia GAT GABA_synapse->GAT_glia Reuptake GAT_neuron GAT GABA_synapse->GAT_neuron Reuptake Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Nipecotic_Acid_glia This compound Nipecotic_Acid_glia->GAT_glia Inhibits Nipecotic_Acid_neuron This compound Nipecotic_Acid_neuron->GAT_neuron Inhibits

Caption: GABAergic synapse and the inhibitory action of this compound on GATs.

Experimental Protocols

The characterization of this compound as a GAT inhibitor has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

[³H]GABA Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize rodents (e.g., rats or mice) according to approved animal care protocols.

  • Rapidly dissect the brain region of interest (e.g., cortex or hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) at 37°C for 5-10 minutes in the physiological buffer.

  • Add varying concentrations of this compound or a vehicle control to the synaptosomes and incubate for a further 5-10 minutes.

  • Initiate the uptake reaction by adding a known concentration of [³H]GABA (e.g., 50 nM).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Immediately wash the filters with ice-cold buffer to remove non-internalized [³H]GABA.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C) from the total uptake.

  • Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Workflow start Start prep_synaptosomes Prepare Synaptosomes from Brain Tissue start->prep_synaptosomes pre_incubate Pre-incubate Synaptosomes (37°C) prep_synaptosomes->pre_incubate add_inhibitor Add this compound (or Vehicle) pre_incubate->add_inhibitor initiate_uptake Initiate Uptake with [³H]GABA add_inhibitor->initiate_uptake incubate Incubate (37°C) initiate_uptake->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash scintillation_count Scintillation Counting wash->scintillation_count analyze Data Analysis (Calculate IC50) scintillation_count->analyze end End analyze->end

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents mediated by GABA transporters in individual cells.

1. Cell Preparation:

  • Culture primary neurons or a cell line expressing the desired GAT subtype (e.g., HEK293 cells) on glass coverslips.

  • Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

2. Patch-Clamp Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH).

  • Approach a target cell with the patch pipette under visual control.

  • Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the membrane potential at a desired holding potential (e.g., -60 mV) using a patch-clamp amplifier.

3. Measurement of GAT Currents:

  • Apply GABA to the cell using a rapid application system to evoke transporter-mediated currents.

  • To measure the effect of this compound, pre-apply this compound for a short period before co-applying it with GABA.

  • Record the resulting currents using data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percentage of inhibition of the transporter current by this compound.

  • Construct a dose-response curve and determine the IC50 value.

Conclusion

The discovery of this compound as a GAT inhibitor was a landmark achievement in neuropharmacology, providing a crucial tool for the exploration of the GABAergic system. Its history illustrates the power of rational drug design and has paved the way for the development of a new class of therapeutics. While its own clinical utility is limited by its poor blood-brain barrier permeability, this compound remains an indispensable research compound for investigating the roles of GABA transporters in health and disease. The ongoing study of this compound and its derivatives continues to offer valuable insights into the complex mechanisms of GABAergic neurotransmission and holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.[1]

References

(S)-(+)-Nipecotic Acid: An In-Depth Technical Guide to its Utility in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Nipecotic acid, the dextrorotatory enantiomer of nipecotic acid, is a crucial pharmacological tool in the field of neuroscience. As a derivative of piperidine, its primary and most well-characterized function is the inhibition of gamma-aminobutyric acid (GABA) uptake, which positions it as a key molecule for investigating the intricacies of the GABAergic system. This technical guide provides a comprehensive overview of the utility of (S)-(+)-nipecotic acid in research, with a focus on its mechanism of action, quantitative data, experimental protocols, and its role in elucidating signaling pathways. While this compound itself has limited ability to cross the blood-brain barrier, its derivatives have led to the development of clinically significant drugs, such as the anticonvulsant Tiagabine[1]. This underscores the foundational importance of understanding the properties of the parent compound.

Mechanism of Action: Inhibition of GABA Transporters

(S)-(+)-Nipecotic acid exerts its effects primarily by acting as a competitive inhibitor of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical process for terminating GABAergic neurotransmission. By blocking these transporters, (S)-(+)-nipecotic acid increases the extracellular concentration of GABA, thereby enhancing and prolonging its inhibitory effects on postsynaptic neurons.

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). This compound exhibits a degree of selectivity for these subtypes, with a notable preference for GAT-1. It is important to note that the inhibitory potency of this compound is stereoselective. The (R)-(-)-enantiomer is generally considered to be the more potent inhibitor of GAT-1, the primary neuronal GABA transporter. Consequently, (S)-(+)-nipecotic acid is a valuable tool for studying the specific roles of other GABA transporter subtypes and for serving as a stereochemical control in experiments.

Quantitative Data

Transporter SubtypeSpeciesIC50 (µM)Reference
hGAT-1Human8
rGAT-2Rat38
hGAT-3Human106
hBGT-1Human2370
mGAT-1Mouse2.6[2][3]
mGAT-2Mouse310[2][3]
mGAT-3Mouse29[2][3]
mGAT-4 (BGT-1)Mouse16[2][3]

Note: The enantioselectivity of this compound favors the (R)-enantiomer for GAT-1 inhibition. This implies that the IC50 value for (S)-(+)-nipecotic acid at GAT-1 is likely higher than that of the racemic mixture and significantly higher than that of the (R)-enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments in which (S)-(+)-nipecotic acid is a valuable research tool. These protocols are based on established techniques in the field and can be adapted for specific research questions.

In Vitro GABA Uptake Assay in Cultured Cells

This assay measures the ability of (S)-(+)-nipecotic acid to inhibit the uptake of radiolabeled GABA into cultured neurons or astrocytes.

Materials:

  • Primary neuronal or astrocyte cell cultures

  • HEPES-buffered saline (HBS)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • (S)-(+)-Nipecotic acid solutions of varying concentrations

  • Scintillation fluid and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit

Procedure:

  • Cell Preparation: Plate primary neurons or astrocytes in appropriate culture dishes and grow to confluence.

  • Pre-incubation: Wash the cells twice with pre-warmed HBS. Pre-incubate the cells with varying concentrations of (S)-(+)-nipecotic acid or vehicle control in HBS for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a solution of [³H]GABA (final concentration typically in the nM range) to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

  • Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells three times with ice-cold HBS to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of (S)-(+)-nipecotic acid compared to the vehicle control. Plot the data and determine the IC50 value.

In Vivo Microdialysis for Measuring Extracellular GABA Levels

This technique allows for the in vivo measurement of extracellular GABA concentrations in specific brain regions of freely moving animals following the administration of (S)-(+)-nipecotic acid.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • (S)-(+)-Nipecotic acid for administration (systemic or through reverse dialysis)

  • Anesthetics

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After an equilibration period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish basal GABA levels.

  • Drug Administration: Administer (S)-(+)-nipecotic acid either systemically (e.g., intraperitoneal injection) or locally into the brain region of interest via the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurochemical Analysis: Analyze the collected dialysate samples for GABA content using a sensitive HPLC method with either electrochemical or fluorescence detection after derivatization.

  • Data Analysis: Express the GABA concentrations in the dialysate as a percentage of the baseline levels and plot the data over time to visualize the effect of (S)-(+)-nipecotic acid on extracellular GABA.

Evaluation of Anticonvulsant Activity in a Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the ability of (S)-(+)-nipecotic acid to protect against seizures induced by the GABAA receptor antagonist, pentylenetetrazole.

Materials:

  • Rodents (e.g., mice or rats)

  • (S)-(+)-Nipecotic acid solutions for injection

  • Pentylenetetrazole (PTZ) solution

  • Observation chambers

  • Timer

Procedure:

  • Animal Preparation and Drug Administration: Acclimate the animals to the testing environment. Administer (S)-(+)-nipecotic acid or vehicle control at various doses via the desired route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

  • Behavioral Observation: Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to observe include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the seizure severity (often scored using a standardized scale like the Racine scale).

  • Data Analysis: Compare the seizure parameters between the (S)-(+)-nipecotic acid-treated groups and the vehicle-treated group. Determine the dose at which (S)-(+)-nipecotic acid provides significant protection against PTZ-induced seizures.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing a GABA uptake inhibitor like (S)-(+)-nipecotic acid.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD Glutamine_glia Glutamine Glutamate->Glutamine_glia Glutamine Synthetase Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GAT1_pre GAT-1 GAT1_pre->GABA GABA_cleft->GAT1_pre Reuptake GABA_A GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A Binds to GAT_glia GAT-1/GAT-3 GABA_cleft->GAT_glia Uptake Cl_ion Cl- Influx GABA_A->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_glia GABA GAT_glia->GABA_glia GABA_glia->Glutamate GABA-T Glutamine_synth Glutamine Synthetase Glutamine_glia->Glutamine Transport S_Nipecotic_Acid (S)-(+)-Nipecotic Acid S_Nipecotic_Acid->GAT1_pre Inhibits S_Nipecotic_Acid->GAT_glia Inhibits

GABAergic Synapse and Mechanism of (S)-(+)-Nipecotic Acid

This diagram illustrates the synthesis, release, and reuptake of GABA at a synapse. (S)-(+)-Nipecotic acid is shown to inhibit the GABA transporters (GATs) on both the presynaptic neuron and surrounding glial cells, leading to an increased concentration of GABA in the synaptic cleft.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation uptake_assay [3H]GABA Uptake Assay (Cultured Neurons/Astrocytes) ic50 Determine IC50 values for GAT subtypes uptake_assay->ic50 selectivity Assess Transporter Selectivity Profile ic50->selectivity microdialysis In Vivo Microdialysis (Target Brain Region) selectivity->microdialysis behavioral Behavioral Models (e.g., Seizure Models) selectivity->behavioral gaba_levels Measure Extracellular GABA Levels microdialysis->gaba_levels pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling gaba_levels->pk_pd efficacy Evaluate Anticonvulsant Efficacy behavioral->efficacy efficacy->pk_pd mechanism Elucidate Mechanism of Action pk_pd->mechanism conclusion Draw Conclusions on Therapeutic Potential mechanism->conclusion

Experimental Workflow for a GABA Uptake Inhibitor

This flowchart outlines a typical research pipeline for characterizing a GABA uptake inhibitor like (S)-(+)-nipecotic acid, starting from initial in vitro screening to more complex in vivo studies and data interpretation.

Conclusion

(S)-(+)-Nipecotic acid remains an indispensable tool for researchers in neuroscience and drug development. Its role as a GABA uptake inhibitor, albeit with a different stereoselectivity profile compared to its (R)-enantiomer, allows for the detailed dissection of the GABAergic system. The quantitative data, though primarily available for the racemic mixture, provides a solid foundation for experimental design. The detailed protocols and workflow diagrams presented in this guide offer a practical framework for utilizing (S)-(+)-nipecotic acid to advance our understanding of GABAergic neurotransmission and to explore novel therapeutic strategies for a range of neurological and psychiatric disorders. As research continues, a more refined understanding of the specific interactions of the (S)-(+)-enantiomer with various transporter subtypes will undoubtedly emerge, further solidifying its importance in the neuroscientist's toolkit.

References

The Effect of Nipecotic Acid on Inhibitory Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mammalian central nervous system (CNS), the delicate balance between excitatory and inhibitory neurotransmission is paramount for proper neuronal function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its precise regulation is crucial for preventing neuronal hyperexcitability, which is implicated in various neurological and psychiatric disorders such as epilepsy, anxiety, and mood disorders.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[2] Nipecotic acid, a potent inhibitor of GABA uptake, serves as an invaluable tool in neuropharmacological research to probe the intricacies of the GABAergic system.[1][3] This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on GABA transporters, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its effect by competitively inhibiting GABA transporters, thereby blocking the reuptake of GABA from the synaptic cleft.[4] This leads to an increased concentration and prolonged presence of GABA in the synapse, which in turn enhances the activation of postsynaptic GABA receptors and potentiates inhibitory neurotransmission.[1][5] There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[6] this compound exhibits differential affinity for these subtypes. While it is a potent inhibitor of GAT-1, its inhibitory activity at other GATs is less pronounced.[7][8] It is important to note that due to its hydrophilic and zwitterionic nature, this compound has limited ability to cross the blood-brain barrier.[3] Consequently, more lipophilic derivatives, such as tiagabine, have been developed for clinical use as anticonvulsants.[3][9]

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The following tables summarize the reported IC50 values of this compound for different GABA transporter subtypes across various species.

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Mouse2.6[7]
GAT-2Mouse310[7]
GAT-3Mouse29[7]
GAT-4Mouse16[7]
hGAT-1Human8[8]
rGAT-2Rat38[8]
hGAT-3Human106[8]
hBGT-1Human2370[8]
ParameterValueReference
Ki for [3H]-GABA uptake inhibition14.4 µM[10]
EC50 for GABAA-like channel activation~300 µM[4][11]

Experimental Protocols

Radiolabeled GABA Uptake Assay in Synaptosomes

This assay is a standard method to determine the inhibitory potency of compounds like this compound on GABA transporters. It measures the uptake of radiolabeled GABA ([3H]GABA) into isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., cortex or thalamus) from the chosen species in a buffered sucrose solution.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer.

  • [3H]GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension at 37°C for a short period (e.g., 10 minutes).[8]

    • To inhibit GABA metabolism, include a GABA-transaminase inhibitor, such as aminooxyacetic acid (100 µM), in the incubation medium.[1]

    • Initiate the uptake reaction by adding a known concentration of [3H]GABA (e.g., 50 nM) in the absence (control) or presence of varying concentrations of this compound.[8][12]

    • Allow the uptake to proceed for a defined period (e.g., 1-10 minutes).[8][12]

    • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the synaptosomes from the incubation medium.[12]

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4][13][14]

Electrophysiological Recording of GABAergic Currents

Whole-cell patch-clamp recording is a powerful technique to directly measure the physiological effects of this compound on inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.

Methodology:

  • Brain Slice Preparation:

    • Acutely prepare brain slices (e.g., 300-400 µm thick) from a relevant brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[15]

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a brain slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

    • Identify target neurons for recording using differential interference contrast (DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an intracellular solution containing a chloride salt (e.g., CsCl) to allow for the recording of GABAA receptor-mediated currents.

    • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the neuronal membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Drug Application and Data Acquisition:

    • Record a stable baseline of sIPSC activity for several minutes.

    • Bath-apply this compound at a known concentration (e.g., 10-100 µM) to the perfusion solution.

    • Record the changes in the frequency, amplitude, and decay kinetics of sIPSCs in the presence of this compound.

    • To confirm that the recorded currents are mediated by GABAA receptors, apply a GABAA receptor antagonist, such as bicuculline (10-20 µM), at the end of the experiment, which should block the sIPSCs.[11]

  • Data Analysis:

    • Use specialized software to detect and analyze sIPSCs from the recorded traces.

    • Compare the sIPSC frequency, amplitude, and decay time constant before and after the application of this compound. An increase in these parameters would indicate an enhancement of inhibitory neurotransmission.

Mandatory Visualizations

GABAergic_Synapse_and_Nipecotic_Acid_Effect cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaging GABA_synapse GABA GABA_vesicle->GABA_synapse release GABA_release GABA GABA_A_Receptor GABAA Receptor (Cl- Channel) GABA_synapse->GABA_A_Receptor binds to GAT GABA Transporter (GAT) GABA_synapse->GAT reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization causes Cl_influx Cl- influx Nipecotic_Acid This compound Nipecotic_Acid->GAT inhibits

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with this compound blocking the GAT.

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_synaptosomes Prepare Synaptosomes from Brain Tissue pre_incubate Pre-incubate Synaptosomes at 37°C prep_synaptosomes->pre_incubate prep_reagents Prepare Reagents: [3H]GABA, this compound dilutions add_reagents Add [3H]GABA and This compound prep_reagents->add_reagents pre_incubate->add_reagents incubate Incubate for a Defined Time add_reagents->incubate terminate Terminate Uptake by Filtration incubate->terminate measure_radioactivity Measure Radioactivity (Scintillation Counting) terminate->measure_radioactivity calculate_inhibition Calculate % Inhibition measure_radioactivity->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for a radiolabeled GABA uptake assay to determine the IC50 of an inhibitor.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_slice Prepare Acute Brain Slices recover_slice Slice Recovery in aCSF prep_slice->recover_slice patch_neuron Obtain Whole-Cell Patch-Clamp Recording recover_slice->patch_neuron record_baseline Record Baseline sIPSC Activity patch_neuron->record_baseline apply_drug Bath-apply This compound record_baseline->apply_drug record_effect Record sIPSCs in presence of Drug apply_drug->record_effect detect_ipscs Detect and Analyze sIPSCs record_effect->detect_ipscs compare_params Compare sIPSC Frequency & Amplitude detect_ipscs->compare_params interpret_results Interpret Effect on Inhibitory Neurotransmission compare_params->interpret_results

Caption: Workflow for an electrophysiology experiment to study the effect of this compound on sIPSCs.

References

The Bioactive Landscape of Nipecotic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioactivity of nipecotic acid and its derivatives. This compound, a cyclic amino acid, is a cornerstone in neuropharmacological research due to its potent inhibition of γ-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its synaptic concentration has significant therapeutic potential for a range of neurological and psychiatric disorders. This document summarizes the quantitative bioactivity data, details key experimental protocols, and visualizes the underlying molecular mechanisms.

Core Bioactivity: GABA Transporter Inhibition

The principal mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. By blocking these transporters, this compound increases the concentration and prolongs the action of GABA at its receptors, thereby enhancing inhibitory neurotransmission. There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and GAT-4. This compound exhibits varying affinities for these subtypes.

A significant challenge in the therapeutic application of this compound is its limited ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature. This has spurred the development of numerous derivatives, primarily through N-substitution and other structural modifications, to enhance lipophilicity and improve brain penetration.

Quantitative Bioactivity Data

The following tables summarize the inhibitory potency of this compound and several of its derivatives against various biological targets. This data is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Table 1: Inhibitory Activity of this compound against GABA Transporters (GATs)

CompoundGAT SubtypeIC50 (µM)SpeciesReference
This compoundhGAT-18Human
This compoundrGAT-238Rat
This compoundhGAT-3106Human
This compoundhBGT-1 (GAT-4)2370Human
This compoundmGAT-12.6Mouse
This compoundmGAT-2310Mouse
This compoundmGAT-329Mouse
This compoundmGAT-416Mouse

Table 2: Bioactivity of Selected this compound Derivatives

DerivativeTargetIC50 (µM)pIC50BioactivityReference
(R)-Nipecotic acid derivative with o-terphenyl residuemGAT-1-6.78 ± 0.08Potent and selective mGAT-1 inhibitor
Ethyl nipecotate-ferulic acid amideAcetylcholinesterase47-Moderate AChE inhibitor
Ethyl nipecotate-sinapic acid amideAcetylcholinesterase> 100-Weak AChE inhibitor
Ethyl nipecotate-butylated hydroxycinnamic acid amideLipid Peroxidation20-Significant antioxidant
Nipecotic tyrosine ester---Dose-dependent anticonvulsant activity in vivo

Dual Mechanism of Action: GABA-A Receptor Agonism

Intriguingly, research has demonstrated that at higher concentrations (in the millimolar range), this compound can directly activate GABA-A receptors, mimicking the action of GABA. This direct agonist activity is independent of its effect on GABA uptake and contributes to its overall GABAergic effect. The EC50 for this ion channel activation is approximately 300 µM, which is about three-fold greater than that of GABA itself in the same preparation. This dual mechanism is an important consideration in experimental design and data interpretation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various research articles and represent common approaches for evaluating the bioactivity of this compound and its derivatives.

Protocol 1: In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into brain tissue preparations, typically synaptosomes.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer

  • [3H]GABA (radiolabeled GABA)

  • Test compounds (this compound or its derivatives)

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [3H]GABA.

    • Allow the uptake to proceed for a short period (e.g., 5-15 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [3H]GABA.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis of the concentration-response curve.

Protocol 2: In Vivo Anticonvulsant Activity - Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice or Wistar rats

  • Corneal or ear clip electrodes

  • An electrical stimulus generator (convulsiometer)

  • Test compounds and vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin) for positive control

Methodology:

  • Animal Preparation and Dosing:

    • Acclimatize animals to the laboratory conditions for at least 3 days.

    • Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction:

    • At a predetermined time after drug administration (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear clip electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to evaluate the potential of this compound derivatives to inhibit the enzyme acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Microplate reader

Methodology:

  • Assay Preparation:

    • Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the AChE enzyme solution, DTNB, and various concentrations of the test compound or vehicle control.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate, ATCI.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Data Analysis:

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound derivatives.

GABAUptakeInhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binds GAT->GABA_release Recycling Nipecotic_Acid This compound / Derivative Nipecotic_Acid->GAT Inhibits Cl_channel Cl- Influx GABA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: Mechanism of GABA reuptake inhibition by this compound.

GABAA_Agonism cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron Nipecotic_Acid This compound (High Concentration) GABA_receptor GABA-A Receptor Nipecotic_Acid->GABA_receptor Directly Binds & Activates Cl_channel Cl- Influx GABA_receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: Direct agonism of this compound at the GABA-A receptor.

DrugDiscoveryWorkflow start Design & Synthesis of This compound Derivatives in_vitro In Vitro Screening (GABA Uptake, AChE Inhibition) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design in_vivo In Vivo Testing (Anticonvulsant Models) optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential for the treatment of various central nervous system disorders. Their primary mechanism of action, the inhibition of GABA reuptake, is a well-validated therapeutic strategy. Furthermore, the discovery of their direct agonistic effects on GABA-A receptors adds another layer of complexity and potential therapeutic benefit. The ongoing development of novel derivatives with improved pharmacokinetic properties and multi-target engagement, such as combined GABAergic and antioxidant or anti-inflammatory activities, opens up new avenues for drug discovery. This guide provides a foundational understanding of the bioactivity of these compounds and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field.

A Technical Guide to Nipecotic Acid's Role in Modulating Synaptic GABA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nipecotic acid, a pivotal compound in neuroscience research. It details its mechanism of action as a Gamma-Aminobutyric Acid (GABA) reuptake inhibitor, its quantitative impact on synaptic GABA concentrations, and its broader applications and limitations in the study of GABAergic neurotransmission.

Core Mechanism of Action: Inhibition of GABA Transporters (GATs)

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated to maintain the balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is primarily terminated by its reuptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs).[1][2]

This compound's principal function is the competitive inhibition of these GABA transporters.[3][4] By binding to GATs, this compound blocks the reabsorption of GABA from the synaptic cleft, thereby prolonging its presence and enhancing its inhibitory effect on postsynaptic receptors.[3][5] This mechanism makes this compound an invaluable tool for studying the physiological role of GABAergic signaling and the consequences of its dysregulation.[5]

While there are several subtypes of GABA transporters, this compound exhibits a degree of selectivity, most potently inhibiting GAT-1, the most abundant transporter found primarily in neurons.[6] Its ability to increase extracellular GABA levels has been demonstrated in various experimental models.[7][8]

GABA_Synapse_Nipecotic_Acid cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_cleft Synaptic Cleft vesicle GABA Vesicle GABA_cleft GABA vesicle->GABA_cleft Release GABA_synthesis GABA Synthesis (from Glutamate) GABA_synthesis->vesicle GAT1 GABA Transporter (GAT-1) GABA_A GABA-A Receptor (Ionotropic) GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GAT1 Reuptake GABA_cleft->GABA_A Binds GABA_cleft->GABA_B Binds Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

Caption: GABAergic synapse showing this compound's inhibition of GAT-1.

Quantitative Analysis of this compound Activity

The efficacy of this compound as a GAT inhibitor is quantified by its IC50 value, which represents the concentration required to inhibit 50% of the transporter activity. Its effect on synaptic function is further demonstrated by in vivo studies measuring the change in extracellular GABA concentrations.

Inhibitory Potency at GABA Transporters

This compound shows differential inhibitory potency across various GAT subtypes. The data clearly indicates a preference for GAT-1 over other transporters.

Transporter SubtypeSpecies/SystemIC50 (μM)Reference
hGAT-1Human8
rGAT-2Rat38
hGAT-3Human106
hBGT-1Human2370
Table 1: Inhibitory potency of (±)-Nipecotic acid on various GABA transporters.
In Vivo Effects on Extracellular GABA Levels

Microdialysis studies in animal models provide direct evidence of this compound's ability to elevate synaptic GABA levels.

Brain RegionThis compound Conc.Basal GABA (nM)GABA after this compound (nM)Fold IncreaseReference
Ventral Tegmental Area (Rat)50 µM44.4 ± 1.9170 ± 4~3.8[9][10]
Striatum (Rat)0.5 mM (infused via probe)Not specifiedNot specified~15[7]
Table 2: Quantitative effect of this compound on extracellular GABA levels measured by in vivo microdialysis.

Dual Functionality: A Concentration-Dependent Profile

A critical consideration for researchers is this compound's concentration-dependent mechanism of action. While it is primarily used as a GAT inhibitor, at higher concentrations, it can also act as a direct agonist at GABA-A receptors.

  • At Low Concentrations (≈10 µM): this compound acts primarily as a competitive inhibitor of GATs, with an IC50 of approximately 8-10 µM for GAT-1.[3] This is its intended and most specific mechanism of action for studying GABA reuptake.

  • At High Concentrations (≥300 µM): Studies have shown that this compound can directly activate GABA-A-like chloride channels.[3][11] The EC50 for this direct channel activation is approximately 300 µM.[3][11] This dual action necessitates careful dose selection in experiments to distinguish between effects due to reuptake inhibition versus direct receptor agonism.

Nipecotic_Acid_Logic cluster_conc Concentration Range cluster_effect Primary Mechanism start This compound Application low_conc Low (e.g., 10-50 µM) start->low_conc high_conc High (e.g., >300 µM) start->high_conc gat_inhibition GAT-1 Inhibition (Primary Effect) low_conc->gat_inhibition Leads to high_conc->gat_inhibition Also causes gaba_agonism Direct GABA-A Agonism (Secondary Effect) high_conc->gaba_agonism Leads to

Caption: Logical flow of this compound's concentration-dependent effects.

Key Experimental Protocols

To study the effects of this compound, several standard experimental procedures are employed.

In Vitro GABA Reuptake Assay (Synaptosome Model)

This assay measures the direct inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Homogenize brain tissue (e.g., cortex) in isotonic sucrose buffer. Perform differential centrifugation to pellet synaptosomes.

  • Pre-incubation: Resuspend the synaptosome pellet in a physiological buffer and pre-incubate at 37°C.

  • Uptake Inhibition: Add varying concentrations of this compound to the synaptosome suspension.

  • Initiate Uptake: Add a known concentration of radiolabeled GABA (e.g., ³H-GABA) to start the uptake reaction.

  • Terminate Uptake: After a short incubation period (1-5 minutes), rapidly filter the suspension through glass fiber filters to separate synaptosomes from the buffer.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting. This value is proportional to the amount of GABA taken up.

  • Data Analysis: Plot GABA uptake against this compound concentration to determine the IC50 value.

Synaptosome_Workflow A Brain Tissue Homogenization B Differential Centrifugation A->B C Isolate Synaptosome Pellet B->C D Incubate with this compound C->D E Add Radiolabeled ³H-GABA D->E F Rapid Filtration E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Experimental workflow for an in vitro GABA reuptake assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA concentrations in the brain of a living animal, providing a direct assessment of this compound's effect on synaptic GABA levels.[9][10]

Methodology:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., ventral tegmental area, striatum).[9][12]

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion & Perfusion: Insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.8-2.5 µL/min).[7][12]

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular GABA concentration.

  • Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 50 µM).[9][10]

  • Experimental Collection: Continue collecting dialysate samples during and after drug administration.

  • Sample Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or tandem mass spectrometry (LC-MS/MS).[7][13]

Microdialysis_Workflow A Stereotaxic Probe Implantation B Begin aCSF Perfusion A->B C Collect Baseline Samples B->C D Switch to this compound Perfusion C->D E Collect Experimental Samples D->E F Analyze GABA via HPLC/MS E->F G Compare Basal vs. Drug Levels F->G

Caption: Experimental workflow for in vivo microdialysis.
Electrophysiological Recording

Electrophysiology, particularly whole-cell patch-clamp, can be used to measure the functional consequences of increased synaptic GABA, such as changes in inhibitory postsynaptic currents (IPSCs).

Methodology:

  • Slice Preparation: Prepare acute brain slices containing the region of interest (e.g., hippocampus).

  • Recording Setup: Place the slice in a recording chamber perfused with aCSF. Use a microscope and micromanipulators to position a glass micropipette onto a target neuron.

  • Patch-Clamp: Establish a whole-cell recording configuration to measure postsynaptic currents.

  • Elicit IPSCs: Electrically stimulate nearby inhibitory interneurons to evoke GABAergic IPSCs in the recorded neuron.

  • Baseline Recording: Record several baseline IPSCs to measure their amplitude, duration, and decay kinetics.

  • Drug Application: Bath-apply this compound to the slice.

  • Post-Drug Recording: Continue to elicit and record IPSCs in the presence of this compound.

  • Analysis: Compare the properties of the IPSCs before and after drug application. Inhibition of GABA reuptake is expected to prolong the decay phase of the IPSC.[14]

Electrophysiology_Workflow A Prepare Acute Brain Slice B Establish Whole-Cell Recording A->B C Stimulate & Record Baseline IPSCs B->C D Bath-Apply this compound C->D E Record IPSCs in Drug Presence D->E F Analyze Changes in IPSC (Amplitude, Duration) E->F G Determine Effect on Synaptic Inhibition F->G

Caption: Experimental workflow for electrophysiological recording.

Applications in Research and Drug Development

Research Tool

This compound is a cornerstone research tool for elucidating the function of the GABAergic system. It is used to investigate the role of GABA reuptake in synaptic plasticity, network oscillations, and the pathophysiology of neurological disorders like epilepsy and anxiety.[5][15]

Lead Compound for Drug Development

A significant drawback of this compound itself is its hydrophilic and zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[15][16] This limits its therapeutic potential when administered systemically.[17] However, its core structure has served as a critical scaffold for the development of more lipophilic, BBB-penetrant derivatives.[15][18] The most notable example is Tiagabine , an anticonvulsant drug used in the treatment of epilepsy, which is a derivative of this compound designed for enhanced lipophilicity and brain penetration.[2][15] This highlights this compound's value not just as a research tool, but as a foundational molecule in medicinal chemistry and drug discovery.[18]

Conclusion

This compound is a potent and relatively selective inhibitor of the GABA transporter GAT-1. Its primary function is to block the reuptake of GABA from the synaptic cleft, leading to elevated extracellular GABA levels and enhanced inhibitory neurotransmission. While its utility as a therapeutic agent is limited by poor blood-brain barrier permeability, it remains an indispensable tool for researchers investigating the GABAergic system. Furthermore, its chemical structure has provided the blueprint for clinically successful drugs. A thorough understanding of its concentration-dependent dual mechanism of action and the appropriate application of experimental protocols are essential for its effective use in scientific and drug development settings.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel N-Substituted Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-substituted nipecotic acid derivatives, primarily focusing on their activity as GABA uptake inhibitors. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and neuroscience.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its concentration in the synaptic cleft is regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[2] Inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for managing neurological disorders such as epilepsy and anxiety.[1][3] this compound, a cyclic analog of GABA, is a potent inhibitor of GABA uptake.[1] However, its clinical utility is limited by its poor ability to cross the blood-brain barrier.[1]

To overcome this limitation, research has focused on the synthesis of N-substituted this compound derivatives with increased lipophilicity. These modifications are designed to enhance brain penetration while maintaining or improving inhibitory activity at specific GAT subtypes.[1][4] This document details the synthetic methodologies, experimental protocols, and biological evaluation of these novel compounds.

Data Presentation: Inhibitory Potency of N-Substituted this compound Derivatives

The following table summarizes the inhibitory potency (pIC50) of representative N-substituted this compound derivatives at different murine GABA transporter (mGAT) subtypes.

CompoundN-SubstituentmGAT1 (pIC50)mGAT4 (pIC50)Reference
(S)-SNAP-5114 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}-5.71[5]
DDPM-859 2-[1-(4-Methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl-5.78[5]
DDPM-1457 4,4,4-Tris(4-methoxyphenyl)but-2-en-1-yl-5.87[5]
rac-7j Four-carbon atom spacer with a cis double bond and a bis-aryl moiety6.00 ± 0.044.82[6]
(S)-8d (DDPM-3960) 4,4-Bis(4-chlorophenyl)buta-2,3-dien-1-yl-6.59 ± 0.01

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives via N-Alkylation

This protocol describes a general method for the N-alkylation of this compound ethyl ester, followed by ester hydrolysis to yield the final carboxylic acid derivative.

Materials:

  • Ethyl nipecotate

  • Appropriate alkylating agent (e.g., substituted benzyl bromide, trityl chloride derivative)

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • Dissolve ethyl nipecotate (1.2 equivalents) and the desired alkylating agent (1.0 equivalent) in acetone.

    • Add sodium carbonate (2.0 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-substituted ethyl nipecotate derivative.

  • Ester Hydrolysis:

    • Dissolve the purified N-substituted ethyl nipecotate in a mixture of THF and water.

    • Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 4-5 with 1N HCl.

    • Extract the product with dichloromethane.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final N-substituted this compound derivative.

Protocol 2: In Vitro GABA Uptake Inhibition Assay in HEK293 Cells

This protocol details a common method for determining the inhibitory activity of synthesized compounds on GABA transporters expressed in a mammalian cell line.[7]

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA transporter subtype (e.g., mGAT1, mGAT4).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose.[8]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (synthesized this compound derivatives).

  • Reference inhibitor (e.g., Tiagabine).

  • Scintillation cocktail and scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Performance:

    • On the day of the experiment, wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

    • For determining non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA.

    • Incubate for a specific period (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer or scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Convert the IC₅₀ values to pIC₅₀ values (-log(IC₅₀)).

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow This compound Ester This compound Ester N-Alkylation N-Alkylation This compound Ester->N-Alkylation Alkylating Agent Alkylating Agent Alkylating Agent->N-Alkylation N-Substituted Ester N-Substituted Ester N-Alkylation->N-Substituted Ester Hydrolysis Hydrolysis N-Substituted Ester->Hydrolysis Final Product Final Product Hydrolysis->Final Product G cluster_pathway GABAergic Synapse Signaling Presynaptic Neuron Presynaptic Neuron GABA Vesicle GABA Vesicle Presynaptic Neuron->GABA Vesicle GABA Synthesis Synaptic Cleft Synaptic Cleft GABA Vesicle->Synaptic Cleft Release GABA Receptor GABA Receptor Synaptic Cleft->GABA Receptor Binding GAT GABA Transporter (GAT) Synaptic Cleft->GAT Reuptake Postsynaptic Neuron Postsynaptic Neuron GABA Receptor->Postsynaptic Neuron Inhibitory Signal GAT->Presynaptic Neuron Recycling N-Substituted this compound Derivative N-Substituted this compound Derivative N-Substituted this compound Derivative->GAT Inhibition

References

Protocol for the Dissolution and Application of Nipecotic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nipecotic acid is a well-characterized competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[1][2] It serves as a valuable research tool for studying GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effects. This document provides a comprehensive protocol for the proper dissolution of this compound and its application in various cell culture-based assays.

This compound's primary mechanism of action is the competitive inhibition of GABA transporters.[1][2] It exhibits varying affinities for different GAT subtypes. Notably, it is a potent inhibitor of GAT-1. At higher concentrations, typically around 1 mM, this compound has been observed to directly activate GABA-A-like ion channels, a factor to consider when designing experiments.[2]

The solubility of this compound is high in aqueous solutions, making it suitable for direct dissolution in water or phosphate-buffered saline (PBS). While some sources suggest slight solubility in DMSO, water-based solvents are generally recommended for cell culture applications to avoid potential solvent-induced cytotoxicity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueSpecies/System
Molecular Weight 129.16 g/mol N/A
Solubility in Water Up to 100 mMN/A
Solubility in PBS (pH 7.2) 10 mg/mLN/A
IC₅₀ for hGAT-1 8 µMHuman
IC₅₀ for rGAT-2 38 µMRat
IC₅₀ for hGAT-3 106 µMHuman
IC₅₀ for hBGT-1 2370 µMHuman
EC₅₀ for GABA-A-like channel activation ~300 µMRat Paraventricular Neurons

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.

Materials:

  • This compound (solid powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 12.92 mg of this compound.

  • Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile water.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution if necessary.

  • Sterilization (Optional): If not prepared from sterile components in a sterile environment, the stock solution can be filter-sterilized through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term use, the solution can be stored at 4°C for up to a week. It is recommended to prepare fresh solutions for optimal results.

Protocol for GABA Uptake Assay in HEK-293 Cells Expressing GAT-1

This protocol details the use of this compound as an inhibitor in a [³H]GABA uptake assay using Human Embryonic Kidney (HEK-293) cells stably expressing the GABA transporter 1 (GAT-1).

Materials:

  • HEK-293 cells stably expressing GAT-1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound stock solution (100 mM)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Scintillation cocktail

  • Liquid scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the HEK-293 GAT-1 expressing cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer to achieve final desired concentrations (e.g., ranging from 1 µM to 1 mM). Also, prepare a solution of [³H]GABA mixed with unlabeled GABA in the assay buffer.

  • Pre-incubation with Inhibitor: On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer. Add the assay buffer containing the different concentrations of this compound to the respective wells. Incubate for 10-30 minutes at 37°C.[3]

  • Initiation of GABA Uptake: To start the uptake reaction, add the [³H]GABA solution to each well and incubate for a defined period (e.g., 10-20 minutes) at 37°C.[4]

  • Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific GABA uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a potent GAT-1 inhibitor like tiagabine) from the total uptake. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for this compound in Cell Culture cluster_prep Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (100 mM in H₂O) pre_incubation Pre-incubate cells with This compound (10-30 min) prep_stock->pre_incubation prep_cells Seed Cells (e.g., HEK-293 GAT-1) prep_cells->pre_incubation prep_reagents Prepare Assay Buffers and [³H]GABA initiate_uptake Initiate uptake with [³H]GABA (10-20 min) prep_reagents->initiate_uptake pre_incubation->initiate_uptake terminate_uptake Terminate uptake and wash with cold buffer initiate_uptake->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Scintillation Counting lysis->scintillation calculate_ic50 Calculate IC₅₀ scintillation->calculate_ic50

Caption: Workflow for a GABA uptake assay using this compound.

signaling_pathway Mechanism of Action of this compound cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Competitive Inhibition Inhibition Neuronal Inhibition (Hyperpolarization) GABA_Receptor->Inhibition Activation

Caption: this compound competitively inhibits GABA reuptake.

References

APPLICATION NOTES AND PROTOCOLS: EXPERIMENTAL USE OF NIPECOTIC ACID IN ANXIETY DISORDER MODELS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a valuable tool in neuropharmacological research.[1] By blocking the GABA transporters (GATs), this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1] This mechanism of action is of significant interest in the study of anxiety disorders, as dysfunction in the GABAergic system is implicated in their pathophysiology.[2][3] These application notes provide an overview of the experimental use of this compound in preclinical anxiety disorder models, including detailed protocols and data presentation.

It is important to note that this compound itself has very limited ability to cross the blood-brain barrier.[4][5] Therefore, experimental administration is often performed via direct central injection (e.g., intracerebroventricularly) or through the use of more lipophilic derivatives like tiagabine, which is a marketed anticonvulsant and has been studied for anxiety.[5][6]

Mechanism of Action

This compound primarily functions by inhibiting GABA transporters (GATs). It shows varying affinities for the different subtypes, with a notable potency for GAT-1.[7] By blocking the reuptake of GABA from the synapse, this compound prolongs the presence of this inhibitory neurotransmitter, leading to an overall enhancement of GABAergic signaling. At higher concentrations, this compound may also directly activate GABA-A receptors.[8]

The therapeutic potential of modulating the GABA system in anxiety is well-established.[2] Benzodiazepines, a common class of anxiolytics, work by allosterically modulating GABA-A receptors to enhance their function.[9] GABA uptake inhibitors like this compound and its derivatives offer an alternative strategy to augment GABAergic neurotransmission.

Preclinical Anxiety Models

A variety of animal models are used to screen for anxiolytic activity.[10][11] These models are designed to induce anxiety-like behaviors in rodents, which can then be measured and quantified. The efficacy of a potential anxiolytic compound is determined by its ability to reverse these behaviors. Commonly used models include:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[12][13]

  • Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[13][14]

  • Open Field Test (OFT): This assay assesses anxiety-like behavior by measuring the tendency of an animal to remain in the periphery of a novel, open arena rather than exploring the center.[14][15]

  • Marble-Burying Test: This test is sensitive to both anxiolytic and anti-compulsive drugs and measures the natural tendency of mice to bury novel objects.[12][16]

  • Social Interaction Test: This model evaluates anxiety by measuring the duration and quality of social engagement between two unfamiliar rodents.[17][18]

Data Presentation

Table 1: In Vitro Activity of this compound
TargetSpeciesIC50Reference
GAT-1Mouse2.6 µM[7]
GAT-2Mouse310 µM[7]
GAT-3Mouse29 µM[7]
GAT-4Mouse16 µM[7]
GABA-A ReceptorRat>100 µM[7]
GABA-B ReceptorRat>100 µM[7]
Table 2: Preclinical Behavioral Studies with GABA Reuptake Inhibitors (Example Data)
CompoundAnimal ModelSpeciesDose and RouteKey FindingsReference
TiagabineGeneralized Anxiety Disorder (GAD) ModelHuman4-16 mg/day, oralReduced Hamilton Anxiety Scale (HAM-A) scores[19]
This compoundMorphine-induced analgesiaRat300 µ g/animal , intraventricularDecreased tail flick reaction time[7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intracerebroventricular (ICV) Injection

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free 0.9% saline solution (vehicle)

  • Vortex mixer

  • pH meter

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filters

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride.

  • Dissolve the this compound in a known volume of sterile saline to achieve the target concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Measure the pH of the solution and adjust to a physiological range (7.2-7.4) using 0.1 M NaOH or 0.1 M HCl.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Elevated Plus Maze (EPM) Assay

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two closed arms of equal size.

  • The maze should be made of a non-porous material for easy cleaning.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound (via ICV injection) or vehicle at the appropriate time before testing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the following parameters using a video tracking system or by a trained observer:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.

  • Thoroughly clean the maze with 70% ethanol between each animal to remove any olfactory cues.

Protocol 3: Light-Dark Box Test

Apparatus:

  • A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • An opening connects the two compartments.

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to freely explore the apparatus for 10 minutes.

  • Record the following measures:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

  • An anxiolytic-like effect is demonstrated by an increase in the time spent in the light compartment and the number of transitions.

  • Clean the apparatus thoroughly between trials.

Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

Caption: GABAergic signaling pathway and the inhibitory action of this compound on the GAT1 transporter.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Administration Drug Administration (e.g., ICV injection) Animal_Acclimation->Administration Drug_Prep This compound Solution Preparation Drug_Prep->Administration Behavioral_Test Behavioral Assay (e.g., EPM, Light-Dark Box) Administration->Behavioral_Test Data_Collection Data Collection (Video Tracking) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for evaluating the anxiolytic effects of this compound in rodent models.

References

Asymmetric Synthesis of 6-Substituted Nipecotic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid, or piperidine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry and drug development. These compounds are known inhibitors of γ-aminobutyric acid (GABA) uptake, a crucial mechanism in the central nervous system. By blocking GABA reuptake, these molecules can potentiate the inhibitory effects of GABA, leading to potential therapeutic applications in neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain. The asymmetric synthesis of this compound derivatives, particularly those with substitution at the 6-position, is a challenging yet critical endeavor, as the stereochemistry of these molecules often dictates their biological activity and pharmacological profile. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-substituted this compound derivatives, focusing on catalytic asymmetric hydrogenation of substituted pyridines.

Application Notes

The asymmetric synthesis of 6-substituted this compound derivatives primarily focuses on the stereoselective reduction of a corresponding substituted pyridine precursor. The key challenge lies in controlling the stereochemistry at both the C3 and C6 positions of the piperidine ring. One of the most effective methods to achieve this is through catalytic asymmetric hydrogenation, employing chiral rhodium complexes as catalysts.

Catalytic System: A highly effective catalytic system for this transformation involves a rhodium precursor, such as [Rh(COD)2]BF4 (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate), in combination with a chiral bisphosphine ligand. The TangPhos ligand, a C2-symmetric ferrocene-based bisphosphine, has demonstrated excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of various substituted pyridines to afford chiral piperidines.

Substrate Scope: This methodology is applicable to a range of 6-substituted pyridine-3-carboxylates. The substituent at the 6-position can be varied, including alkyl (e.g., methyl, ethyl) and aryl (e.g., phenyl) groups. The choice of the ester group on the carboxylate at the 3-position can also be modified, with ethyl esters being commonly used.

Reaction Conditions: The asymmetric hydrogenation is typically carried out under a hydrogen atmosphere. The pressure of hydrogen, reaction temperature, and solvent can be optimized to achieve high conversions and stereoselectivities. Methanol is a commonly used solvent for this reaction.

Significance: The ability to synthesize a variety of enantiomerically enriched 6-substituted this compound derivatives allows for the exploration of structure-activity relationships (SAR). By systematically modifying the substituent at the 6-position, researchers can fine-tune the pharmacological properties of these GABA uptake inhibitors, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles.

Data Presentation

The following table summarizes the quantitative data for the asymmetric hydrogenation of various 6-substituted pyridine-3-carboxylates to the corresponding this compound derivatives using a Rh-TangPhos catalytic system.

Entry6-Substituent (R)ProductYield (%)ee (%)
1MethylEthyl (3R,6S)-6-methylnipecotate>9998
2EthylEthyl (3R,6S)-6-ethylnipecotate>9997
3PhenylEthyl (3R,6S)-6-phenylnipecotate>9996

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Ethyl 6-Methylnicotinate

This protocol describes the synthesis of ethyl (3R,6S)-6-methylnipecotate via asymmetric hydrogenation of ethyl 6-methylnicotinate.

Materials:

  • Ethyl 6-methylnicotinate

  • [Rh(COD)2]BF4

  • (S,S,R,R)-TangPhos

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (S,S,R,R)-TangPhos (6.1 mg, 0.011 mmol) in anhydrous methanol (2 mL) is stirred for 20 minutes.

  • Reaction Setup: To a glass-lined stainless-steel autoclave, add ethyl 6-methylnicotinate (165 mg, 1.0 mmol).

  • Catalyst Addition: The prepared catalyst solution is added to the autoclave containing the substrate under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm with hydrogen.

  • Reaction: The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford ethyl (3R,6S)-6-methylnipecotate.

  • Characterization: The yield and enantiomeric excess (ee) of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

Signaling Pathway: Role of this compound Derivatives as GABA Uptake Inhibitors

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds to Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->GABA Release Nipecotic_Derivative 6-Substituted This compound Derivative Nipecotic_Derivative->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by 6-substituted this compound derivatives.

Experimental Workflow: Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Catalyst_Prep Catalyst Preparation ([Rh(COD)2]BF4 + TangPhos in Methanol) Hydrogenation Hydrogenation (50 atm H2, 50 °C, 24 h) Catalyst_Prep->Hydrogenation Add catalyst solution Substrate_Prep Substrate Addition (Ethyl 6-R-nicotinate to Autoclave) Substrate_Prep->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee Determination (NMR, Chiral HPLC) Purification->Analysis

Caption: Workflow for the asymmetric hydrogenation of 6-substituted nicotinates.

Logical Relationship: Strategy for Asymmetric Synthesis

Synthesis_Strategy Target Target: Enantiopure 6-Substituted this compound Method Key Transformation: Catalytic Asymmetric Hydrogenation Target->Method Precursor Prochiral Precursor: 6-Substituted Pyridine-3-carboxylate Method->Precursor Catalyst Chiral Catalyst System: Rh-TangPhos Method->Catalyst

Application Notes and Protocols: Utilizing Nipecotic Acid for the Study of GABA Transporter Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1] These transporters, located on presynaptic neurons and surrounding glial cells, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] The study of GAT kinetics is crucial for understanding GABAergic neurotransmission and for the development of therapeutics for neurological disorders such as epilepsy.[3]

Nipecotic acid, a cyclic analog of GABA, is a widely used pharmacological tool for investigating the kinetics of GABA transporters.[4][5] It acts as a competitive inhibitor of GABA uptake, making it an invaluable compound for characterizing the function and pharmacology of different GAT subtypes.[6][7] These application notes provide detailed protocols and data for utilizing this compound to study GABA transporter kinetics.

Mechanism of Action

This compound competitively inhibits GABA transport by binding to the same site on the transporter as GABA.[6] This means that this compound and GABA directly compete for binding to the transporter, and the inhibitory effect of this compound can be overcome by increasing the concentration of GABA. The this compound scaffold is a key component in the design of more potent and selective GAT inhibitors, such as the anti-epileptic drug Tiagabine.[4][8] It is important to note that at high concentrations (in the millimolar range), this compound may directly activate GABA-A receptors, a potential confounding factor that should be considered during experimental design.[9][10]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound varies across the different GAT subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against various GABA transporters.

Transporter SubtypeSpeciesPreparationAssay TypeIC50 / Ki (µM)Reference
GAT-1Mouse--2.6[11]
GAT-2Mouse--310[11]
GAT-3Mouse--29[11]
GAT-4Mouse--16[11]
GAT-1 (WT)-HEK293S (GnTI⁻) cells[³H]GABA Uptake14.4 (Ki)[12]
GAT-1 (L300F Mutant)-HEK293S (GnTI⁻) cells[³H]GABA Uptake134.3 (Ki)[12]
GAT-1 (S359E Mutant)-HEK293S (GnTI⁻) cells[³H]GABA Uptake30.1 (Ki)[12]
General--GABA Uptake~10 (IC50)[9]

Experimental Protocols

Radiometric [³H]GABA Uptake Assay in Cultured Cells or Synaptosomes

This protocol describes a common method to measure the inhibitory effect of this compound on GABA uptake using a radiolabeled substrate.

Materials:

  • Cells expressing the desired GAT isoform (e.g., HEK293, COS-7) or freshly prepared synaptosomes.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES): 130 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 5 mM D-Glucose, 25 mM HEPES-Tris, pH 7.1.[12]

  • [³H]GABA (Tritiated GABA).

  • This compound solutions of varying concentrations.

  • Potent GAT inhibitor for determining non-specific uptake (e.g., Tiagabine at 10 µM).[12]

  • Ice-cold wash buffer (e.g., Assay Buffer).

  • Cell lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Cell/Synaptosome Preparation:

    • For cultured cells, plate at an appropriate density in multi-well plates and allow them to adhere.

    • For synaptosomes, prepare from fresh brain tissue according to standard neurochemical protocols. Resuspend the synaptosome pellet in the assay buffer.[13]

  • Inhibitor Incubation:

    • Wash the cells or resuspend the synaptosomes in the assay buffer.

    • Add varying concentrations of this compound to the wells/tubes. For each experiment, include a control group with no inhibitor and a group with a saturating concentration of a potent inhibitor (e.g., 10 µM Tiagabine) to determine non-specific uptake.[12][13]

    • Pre-incubate for 10-20 minutes at room temperature or 37°C.[13]

  • Initiation of GABA Uptake:

    • Initiate the uptake by adding a fixed concentration of [³H]GABA. The final concentration of GABA should be close to its Km value for the transporter being studied to ensure sensitive detection of competitive inhibition.[12]

    • Incubate for a short period (e.g., 1-10 minutes) to measure the initial rate of transport.[13] This time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Termination and Washing:

    • Terminate the reaction by rapidly aspirating the assay medium and washing the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.[13] For synaptosomes, rapid filtration is a common method.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis:

    • Subtract the non-specific uptake (counts from the potent inhibitor group) from all other readings to obtain specific uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]

    • To determine the inhibition constant (Ki) for a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [³H]GABA and Km is the Michaelis-Menten constant for GABA uptake.

Mandatory Visualizations

GABAergic Synapse and GAT Function

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic_terminal Presynaptic Terminal synaptic_cleft Synaptic Cleft presynaptic_terminal->synaptic_cleft GABA vesicle Synaptic Vesicle (GABA) vesicle->presynaptic_terminal Release gat1 GAT-1 gat1->presynaptic_terminal postsynaptic_terminal Postsynaptic Terminal gaba_receptor GABA Receptor gat3 GAT-3 glia_cell glia_cell gat3->glia_cell synaptic_cleft->gat1 Reuptake synaptic_cleft->gaba_receptor Binding synaptic_cleft->gat3 Reuptake

Caption: Schematic of a GABAergic synapse showing GABA release, receptor binding, and reuptake by GATs.

Experimental Workflow for GAT Inhibition Assay

GAT_Inhibition_Workflow start Start prep Prepare Cells/Synaptosomes Expressing GATs start->prep incubate Incubate with this compound and [3H]GABA prep->incubate terminate Terminate Uptake & Wash incubate->terminate lyse Cell Lysis terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Data Analysis (IC50/Ki Determination) measure->analyze end End analyze->end

Caption: Workflow for determining GAT inhibition by this compound using a radiometric uptake assay.

References

Nipecotic Acid: A Versatile Tool for Interrogating GABAergic Dysfunction in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysfunction of the GABAergic system is increasingly implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Nipecotic acid, a potent inhibitor of GABA reuptake, serves as an invaluable pharmacological tool to probe the consequences of altered GABAergic signaling in these devastating disorders. By blocking the GABA transporters (GATs), this compound elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research to investigate the role of the GABAergic system in neurodegenerative diseases.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the reuptake of GABA from the synaptic cleft. It acts as a competitive inhibitor of GABA transporters, with varying affinities for different subtypes. This blockade leads to an accumulation of GABA in the extracellular space, prolonging its inhibitory action on postsynaptic neurons. While its main mechanism is the inhibition of GATs, at higher concentrations, this compound can also directly activate GABA-A receptors.

View DOT script for GABA Signaling Pathway and this compound's Mechanism of Action

GABA_Signaling_and_Nipecotic_Acid cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to GAT1 GABA Transporter (GAT1) GABA_released->GAT1 Reuptake Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Neuronal Inhibition (Hyperpolarization) Cl_ion->Hyperpolarization Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits

Caption: GABA Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

Table 1: Inhibitory Potency of this compound on GABA Transporters

Transporter SubtypeSpeciesIC50 (μM)Reference
hGAT-1Human8[1]
rGAT-2Rat38[1]
hGAT-3Human106[1]
hBGT-1Human2370[1]

Table 2: Agonist Activity of this compound at the GABA-A Receptor

ParameterValueConditionsReference
EC50~300 μMOutside-out patches of paraventricular neurons[2]

Table 3: In Vivo Effects of this compound on Extracellular GABA Levels

Brain RegionAnimal ModelThis compound ConcentrationFold Increase in GABAReference
Rat CortexRat0.5 mM (infused via microdialysis probe)15-fold[3]
Ventral Tegmental AreaRat50 µM (infused via microdialysis probe)~3.8-fold (from 44.4 nM to 170 nM)[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study neurodegenerative diseases are provided below.

Protocol 1: In Vitro Assessment of Neuroprotection in a Model of Alzheimer's Disease

This protocol describes the use of this compound to investigate its potential neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates/coverslips

  • Amyloid-beta 1-42 (Aβ42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Primary Cortical Neuron Culture:

    • Isolate cortices from E18 rat or mouse embryos and dissociate the tissue into a single-cell suspension.

    • Plate the neurons on poly-D-lysine coated 24-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

  • Preparation of Aβ42 Oligomers:

    • Dissolve Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C.

    • Resuspend the Aβ42 film in DMSO to a stock concentration of 1 mM.

    • To form oligomers, dilute the Aβ42 stock in serum-free culture medium to a final concentration of 100 µM and incubate at 4°C for 24 hours.

  • Treatment with this compound and Aβ42:

    • Prepare a stock solution of this compound in sterile water.

    • Pre-treat the mature cortical neurons with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

    • Following pre-treatment, add Aβ42 oligomers to the wells to a final concentration of 10 µM.

    • Incubate the cells for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

View DOT script for In Vitro Alzheimer's Disease Model Workflow

in_vitro_AD_workflow start Start: Isolate Primary Cortical Neurons culture Culture Neurons (7-10 days) start->culture pretreat Pre-treat with This compound (2h) culture->pretreat prepare_abeta Prepare Aβ42 Oligomers treat_abeta Add Aβ42 Oligomers (24h) prepare_abeta->treat_abeta pretreat->treat_abeta assess_viability Assess Cell Viability (MTT Assay) treat_abeta->assess_viability assess_toxicity Assess Cytotoxicity (LDH Assay) treat_abeta->assess_toxicity end End: Analyze Data assess_viability->end assess_toxicity->end

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Protocol 2: In Vivo Assessment of Motor Coordination in a Mouse Model of Parkinson's Disease

This protocol details the use of the rotarod test to evaluate the effect of this compound on motor coordination and balance in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine

  • This compound

  • Saline solution

  • Rotarod apparatus

  • Stereotaxic surgery equipment

Procedure:

  • Induction of Parkinson's Disease Model:

    • Anesthetize mice and place them in a stereotaxic frame.

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

    • Unilaterally inject 6-OHDA (4 µg in 2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.

    • Allow the animals to recover for at least 2 weeks.

  • Rotarod Acclimation and Training:

    • For 3 consecutive days prior to testing, acclimate the mice to the rotarod apparatus.

    • On each training day, place the mice on the rod rotating at a constant low speed (e.g., 4 RPM) for 5 minutes.

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the rotarod test.

  • Rotarod Test:

    • Place the mouse on the rotarod, which is set to accelerate from 4 to 40 RPM over a 5-minute period.[5]

    • Record the latency to fall from the rod.

    • Perform three trials with a 15-minute inter-trial interval.

    • The average latency to fall across the three trials is used for data analysis.

Protocol 3: In Vitro Analysis of Alpha-Synuclein Levels in a Parkinson's Disease Cell Model

This protocol describes the treatment of SH-SY5Y neuroblastoma cells with this compound and subsequent analysis of alpha-synuclein protein levels by Western blot.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-alpha-synuclein, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 48 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against alpha-synuclein and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize alpha-synuclein levels to β-actin.

Protocol 4: Assessment of Striatal Neuron Viability in a Huntington's Disease Rat Model

This protocol outlines the use of this compound in the 3-nitropropionic acid (3-NP) rat model of Huntington's disease to assess its effect on striatal neuron survival.

Materials:

  • Male Wistar rats

  • 3-nitropropionic acid (3-NP)

  • This compound

  • Saline solution

  • Paraformaldehyde (PFA)

  • Sucrose

  • Cryostat

  • Nissl stain (e.g., cresyl violet)

  • Microscope with imaging system

Procedure:

  • Induction of Huntington's Disease Model:

    • For 7 consecutive days, administer 3-NP (10 mg/kg, i.p.) to the rats.[6]

  • This compound Treatment:

    • Dissolve this compound in sterile saline.

    • Administer this compound (e.g., 20, 40 mg/kg, i.p.) or vehicle (saline) daily, 30 minutes prior to the 3-NP injection.

  • Tissue Processing:

    • On day 8, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% PFA.

    • Dissect the brains and post-fix them in 4% PFA overnight.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the brains coronally at 30 µm thickness using a cryostat.

  • Nissl Staining and Analysis:

    • Mount the striatal sections onto glass slides.

    • Perform Nissl staining with cresyl violet to visualize neuronal cell bodies.

    • Acquire images of the striatum under a microscope.

    • Count the number of viable (healthy-appearing) neurons in a defined area of the striatum.

    • Compare the neuronal counts between the different treatment groups.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical connections between GABAergic dysfunction and neurodegeneration, as well as a generalized experimental workflow for studying the effects of this compound.

View DOT script for GABAergic Dysfunction and Neurodegeneration

GABA_Neurodegeneration GABAergic_Dysfunction GABAergic System Dysfunction (Reduced Inhibition) Excitotoxicity Glutamatergic Excitotoxicity GABAergic_Dysfunction->Excitotoxicity Leads to Neuroinflammation Neuroinflammation GABAergic_Dysfunction->Neuroinflammation Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Neuronal_Death Neuronal Death and Synaptic Loss Excitotoxicity->Neuronal_Death Neuroinflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death Neurodegeneration Neurodegenerative Disease (e.g., AD, PD, HD) Neuronal_Death->Neurodegeneration

Caption: The link between GABAergic dysfunction and neurodegeneration.

View DOT script for General Experimental Workflow

Experimental_Workflow Model_Selection Select Disease Model (In Vitro / In Vivo) Dose_Response Determine this compound Dose-Response Model_Selection->Dose_Response Treatment Administer this compound (Pre-treatment or Co-treatment) Dose_Response->Treatment Behavioral_Assays Behavioral Assays (e.g., Rotarod, Morris Water Maze) Treatment->Behavioral_Assays Biochemical_Assays Biochemical Assays (e.g., Western Blot, ELISA) Treatment->Biochemical_Assays Histological_Analysis Histological Analysis (e.g., Nissl Staining, IHC) Treatment->Histological_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Assays->Data_Analysis Biochemical_Assays->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A generalized workflow for studying this compound in neurodegeneration models.

Conclusion

This compound is a powerful and versatile tool for elucidating the role of the GABAergic system in the pathogenesis of neurodegenerative diseases. By utilizing the protocols and data presented in these application notes, researchers can effectively investigate the therapeutic potential of modulating GABAergic neurotransmission. Careful consideration of experimental design, including appropriate model selection, dose-response studies, and relevant endpoint measures, will be critical for advancing our understanding of these complex disorders and for the development of novel therapeutic strategies.

References

Preparation of Nipecotic Acid Solutions for Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it a valuable pharmacological tool in the field of neuroscience and drug development.[1][2] By blocking the GABA transporters (GATs), primarily GAT-1, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This application note provides detailed protocols for the preparation and application of this compound solutions for various electrophysiological recordings, including patch-clamp and field potential recordings. It also summarizes key quantitative data and outlines the underlying signaling pathways.

Mechanism of Action

This compound competitively inhibits GABA transporters, which are responsible for clearing GABA from the synaptic cleft.[1][3] This inhibition leads to an accumulation of GABA in the extracellular space, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. It is important to note that while this compound is a potent GAT inhibitor, at higher concentrations, it can also act as a direct agonist at GABA-A receptors.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for easy reference and comparison.

ParameterValueSpecies/SystemReference
GAT Inhibition (IC₅₀)
GAT-12.6 µMMouse[3]
GAT-2310 µMMouse[3]
GAT-329 µMMouse[3]
GAT-416 µMMouse[3]
General GABA Uptake~10 µMRat Brain Slices[1]
GABA-A Receptor Agonism (EC₅₀) ~300 µMRat Paraventricular Neurons[1]
In Vivo Effects (50 µM)
Increase in Extracellular GABAFrom ~44 nM to ~170 nMRat Ventral Tegmental Area[4]
Reduction in GABA ExtractionFrom 0.19 to 0.112Rat Ventral Tegmental Area[4]

Experimental Protocols

Materials
  • This compound powder

  • Deionized water (for stock solution)

  • Artificial cerebrospinal fluid (aCSF)

  • Standard electrophysiology recording setup (amplifier, micromanipulators, perfusion system, etc.)

  • pH meter

  • Sterile filters (0.2 µm)

Solution Preparation

1. Stock Solution Preparation (100 mM)

  • Weighing: Accurately weigh the required amount of this compound powder. For a 100 mM stock solution, this would be 12.916 mg per 1 mL of solvent.

  • Dissolving: Dissolve the powder in high-purity deionized water. This compound is readily soluble in water.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is stable for at least 4 years when stored properly.

2. Working Solution Preparation (in aCSF)

  • aCSF Composition: A typical aCSF solution for brain slice electrophysiology contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution into the carbogenated aCSF to the desired final concentration (e.g., 10 µM for GAT inhibition, or higher concentrations to study combined effects).

  • pH Check: After adding this compound to the aCSF, it is good practice to re-check the pH of the final solution and adjust if necessary to maintain it within the 7.2-7.4 range.

  • Filtering: Before perfusion, filter the final working solution through a 0.2 µm syringe filter to remove any potential precipitates.

Electrophysiology Application Protocol (Whole-Cell Patch-Clamp)

This protocol describes the application of this compound to acute brain slices during whole-cell patch-clamp recording.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover in a holding chamber with continuously carbogenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 mL/min.

  • Obtain Baseline Recording: Establish a stable whole-cell recording from a neuron of interest. Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) or membrane properties for a stable period (e.g., 5-10 minutes).

  • Application of this compound: Switch the perfusion to the aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in synaptic activity or membrane properties during the application of this compound. The onset of the effect will depend on the perfusion rate and the concentration used.

  • Washout: After observing the effect, switch the perfusion back to the control aCSF to wash out the drug and observe the reversal of the effect.

  • Control Experiments:

    • To confirm that the observed effects are mediated by GABA-A receptors, they should be blocked by a GABA-A receptor antagonist such as bicuculline or picrotoxin.[1]

    • When using high concentrations of this compound, it is important to consider its direct agonistic effect on GABA-A receptors.[1]

Visualizations

GABAergic Synaptic Transmission and the Action of this compound

GABA_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal cluster_glia Glia / Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT packaging GABA_synapse GABA vGAT->GABA_synapse release GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B GAT GABA Transporter (GAT) GABA_synapse->GAT reuptake Cl_ion Cl- Influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization/ Inhibition Cl_ion->Hyperpolarization Nipecotic_Acid This compound Nipecotic_Acid->GAT inhibits

Caption: Mechanism of this compound at the GABAergic synapse.

Experimental Workflow for Electrophysiological Recording

Workflow A Prepare this compound Stock Solution (100 mM in H₂O) C Dilute Stock Solution into aCSF to Final Working Concentration A->C B Prepare Fresh aCSF and Saturate with 95% O₂ / 5% CO₂ B->C D Verify and Adjust pH of Final Solution (7.2-7.4) C->D G Perfuse with this compound Solution and Record Data D->G E Prepare Acute Brain Slice and Allow for Recovery F Establish Stable Baseline Whole-Cell Recording E->F F->G H Washout with Control aCSF and Observe Reversal G->H

Caption: Workflow for preparing and applying this compound in electrophysiology.

References

Synthesizing Lipophilic Derivatives of Nipecotic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lipophilic derivatives of nipecotic acid. This compound is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, but its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. Increasing its lipophilicity through the addition of various chemical moieties is a key strategy to enhance its bioavailability and efficacy as a potential therapeutic agent for neurological disorders such as epilepsy.[1][2] The following sections detail common synthetic strategies, step-by-step experimental protocols, and quantitative data for several synthesized derivatives.

Application Notes

The primary goal of synthesizing lipophilic derivatives of this compound is to improve its pharmacokinetic profile, particularly its ability to penetrate the central nervous system. The main strategies to achieve this involve chemical modifications at the carboxylic acid group or the secondary amine of the piperidine ring.

  • Esterification of the Carboxylic Acid Group: Converting the carboxylic acid to an ester is a common prodrug strategy. The ester mask increases lipophilicity, and upon entry into the central nervous system, it can be hydrolyzed by endogenous esterases to release the active this compound. The choice of the alcohol used for esterification can be varied to modulate the lipophilicity and hydrolysis rate of the resulting ester.[3]

  • N-Acylation of the Piperidine Nitrogen: Introducing an acyl group to the nitrogen atom of the piperidine ring is another effective method to increase lipophilicity. This is typically achieved by reacting ethyl nipecotate with a lipophilic carboxylic acid in the presence of a coupling agent. This approach allows for the introduction of a wide variety of lipophilic side chains, including those with antioxidant or other desired properties.[4][5]

  • N-Alkylation of the Piperidine Nitrogen: The attachment of alkyl or arylalkyl groups to the piperidine nitrogen also significantly increases lipophilicity. This can be accomplished by reacting ethyl nipecotate with an appropriate alkyl halide or by reductive amination. These derivatives often act as direct inhibitors of GABA transporters.[6]

The choice of synthetic route depends on the desired properties of the final compound. For instance, if a prodrug approach is desired, esterification is a suitable method. If the goal is to develop a direct GABA uptake inhibitor with enhanced CNS penetration, N-acylation or N-alkylation with bulky, lipophilic groups is often preferred.

Experimental Protocols

The following are detailed protocols for the key synthetic methods discussed above.

Protocol 1: Synthesis of N-Acyl Lipophilic Derivatives of Ethyl Nipecotate via DCC/DMAP Coupling

This protocol describes the synthesis of N-acylated derivatives of ethyl nipecotate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is suitable for a wide range of carboxylic acids.[4][5]

Materials:

  • Ethyl nipecotate (ethyl 3-piperidinecarboxylate)

  • Lipophilic carboxylic acid (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid, ferulic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF) (optional, for poorly soluble carboxylic acids)

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for flash column chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

  • In a round-bottom flask, dissolve the lipophilic carboxylic acid (3 mmol) in dry CH₂Cl₂. If the carboxylic acid has low solubility, a small amount of DMF (up to 0.5 mL) can be added.[4]

  • To this solution, add ethyl nipecotate (3.6 mmol) and DMAP (3.6 mmol).[5]

  • Stir the mixture at room temperature for 15 minutes.

  • Add DCC (3.6 mmol) to the mixture and continue stirring at room temperature overnight.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with 5% HCl solution, 5% NaHCO₃ solution, and saturated NaCl solution.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure N-acylated ethyl nipecotate derivative.[4]

Protocol 2: Synthesis of N-Alkyl Lipophilic Derivatives of Ethyl Nipecotate

This protocol describes a general method for the N-alkylation of ethyl nipecotate with a lipophilic alkyl halide.

Materials:

  • Ethyl nipecotate

  • Lipophilic alkyl halide (e.g., 1-bromo-4-phenylbutane)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Solvents for extraction and purification

Procedure:

  • To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the lipophilic alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated derivative.

Protocol 3: Hydrolysis of Lipophilic Ethyl Nipecotate Derivatives to Free Carboxylic Acids

This protocol describes the hydrolysis of the ethyl ester of N-substituted this compound derivatives to the corresponding free carboxylic acids.[6]

Materials:

  • N-substituted ethyl nipecotate derivative

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Methanol (MeOH)

  • Water

  • Carbon dioxide (CO₂) (dry ice or gas)

Procedure:

  • Dissolve the N-substituted ethyl nipecotate derivative in a 4:1 mixture of methanol and water.

  • Add barium hydroxide octahydrate to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Upon completion, bubble carbon dioxide gas through the reaction mixture or add crushed dry ice to precipitate excess barium as barium carbonate.

  • Filter the mixture to remove the barium carbonate precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted this compound.

  • The product can be further purified by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize quantitative data for representative lipophilic derivatives of this compound.

Derivative NameSynthesis MethodLipophilic MoietyYield (%)PurityReference
(E)-Ethyl 1-(3-(3,5-di-tert-butyl-4-hydroxyphenyl)acryloyl)piperidine-3-carboxylateN-Acylation (DCC/DMAP)(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acryloyl82%Purified by flash chromatography[4]
(E)-Ethyl 1-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)piperidine-3-carboxylateN-Acylation (DCC/DMAP)(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl64%Purified by flash chromatography[4]
(E)-Ethyl 1-(3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl)piperidine-3-carboxylateN-Acylation (DCC/DMAP)(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl65%Purified by flash chromatography[4]
Ethyl 1-cinnamoylpiperidine-3-carboxylateN-AcylationCinnamoyl85%Purified by flash chromatography[4]
N-substituted this compound ester 12lN-Alkylationγ-chloropropyl anisyl66%Not specified[6]
DerivativeTargetIC₅₀ (µM)Reference
This compoundmouse GAT-12.6[1]
This compoundmouse GAT-2310[1]
This compoundmouse GAT-329[1]
This compoundmouse GAT-416[1]
rac-7j (cis-alkene spacer)mGAT1pIC₅₀ = 6.00 ± 0.04[7]
rac-7j (cis-alkene spacer)mGAT4pIC₅₀ = 4.82[7]

Mandatory Visualization

The following diagrams illustrate the synthetic workflows and the mechanism of action of this compound derivatives.

Synthesis_of_N_Acyl_Derivatives cluster_reagents Reagents ethyl_nipecotate Ethyl Nipecotate intermediate Reaction Mixture ethyl_nipecotate->intermediate lipophilic_acid Lipophilic Carboxylic Acid lipophilic_acid->intermediate final_product N-Acyl Ethyl Nipecotate Derivative intermediate->final_product Purification dcc DCC dcc->intermediate + dmap DMAP dmap->intermediate + solvent CH₂Cl₂ solvent->intermediate in GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft GABA_released GABA GABA_receptor Postsynaptic GABA Receptor GABA_released->GABA_receptor Binds to GAT GABA Transporter (GAT) GABA_released->GAT Reuptake postsynaptic Postsynaptic Neuron GABA_receptor->postsynaptic Inhibitory Signal presynaptic Presynaptic Neuron GAT->presynaptic presynaptic->GABA_released Release inhibitor Lipophilic Nipecotic Acid Derivative inhibitor->GAT Blocks

References

Application Notes and Protocols for In Vivo Studies of Nipecotic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of Nipecotic acid prodrugs. This compound is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, a key mechanism for regulating inhibitory neurotransmission in the central nervous system (CNS).[1][2] However, its therapeutic potential is limited by its inability to effectively cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[1][3] The prodrug approach aims to overcome this limitation by masking the polar functional groups of this compound, thereby increasing its lipophilicity or enabling it to utilize endogenous carrier-mediated transport systems to enter the brain.[4][5]

Application Note 1: The Prodrug Strategy for Brain Delivery

The primary challenge for the systemic use of this compound is its poor penetration across the BBB.[4] Prodrugs are designed to be inactive precursors that undergo chemical or enzymatic conversion in the body to release the active parent drug.[5] For this compound, this strategy is crucial for achieving therapeutic concentrations in the CNS.[6]

Two primary strategies are employed:

  • Increasing Lipophilicity: Esterification of this compound's carboxylic acid group increases its lipid solubility, facilitating passive diffusion across the BBB. The n-butyl ester of this compound is an example of this approach, demonstrating significantly improved systemic availability and brain delivery compared to the parent compound.[6]

  • Carrier-Mediated Transport (CMT): Conjugating this compound to substrates of endogenous transporters, such as amino acid or carnitine transporters, can hijack these systems for active transport into the brain.[4] Prodrugs like this compound-tyrosine ester, L-serine ester, and a carnitine conjugate have been synthesized to target transporters like the Large Neutral Amino Acid Transporter (LAT1).[3][7][8]

Once across the BBB, these prodrugs are hydrolyzed by brain tissue esterases, releasing the active this compound to inhibit GABA transporters (GATs).[4][6] This increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission and producing therapeutic effects, such as anticonvulsant activity.[3][9]

cluster_0 Bloodstream cluster_1 Brain Parenchyma Prodrug This compound Prodrug (Lipophilic / Carrier-Targeted) BBB Blood-Brain Barrier (BBB) Prodrug->BBB Crosses BBB Prodrug_Brain This compound Prodrug Nipecotic_Acid Active this compound Prodrug_Brain->Nipecotic_Acid Hydrolysis by Brain Esterases GAT GABA Transporter (GAT) Nipecotic_Acid->GAT Inhibits GABA Increased Synaptic GABA GAT->GABA Leads to BBB->Prodrug_Brain

Caption: Prodrug strategy for delivering this compound across the BBB.

Application Note 2: In Vivo Models for Efficacy Testing

The anticonvulsant properties of this compound prodrugs are typically evaluated in rodent models of epilepsy. The choice of model is critical for assessing the potential therapeutic utility of the compound.

  • Chemoconvulsant-Induced Seizure Models: These models use chemical agents to induce seizures.

    • Pentylenetetrazole (PTZ) Model: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. This model is widely used to screen for potential antiepileptic drugs.[3][8][10]

    • Bicuculline Model: Bicuculline is another GABAA receptor antagonist used to induce seizures and evaluate anticonvulsant efficacy.[10]

  • Audiogenic Seizure Models: Certain strains of mice, like the Diluted Brown Agouti (DBA)/2, are genetically susceptible to seizures induced by loud auditory stimuli. This model is valuable for studying inherited forms of epilepsy.[7]

In these models, key parameters measured include the latency to seizure onset, the severity or type of seizure, and protection against lethality.[3][8]

start Animal Acclimatization (e.g., Swiss Albino Mice) grouping Randomize into Groups (Control, Vehicle, Prodrug Doses) start->grouping treatment Administer Compound (e.g., Intraperitoneal Injection) grouping->treatment wait Waiting Period (e.g., 25-30 minutes) treatment->wait induction Induce Seizures (e.g., Subcutaneous PTZ injection) wait->induction observation Observe for 30-60 min induction->observation data Record Data: - Seizure Latency - Seizure Severity - Lethality (%) observation->data analysis Statistical Analysis data->analysis

Caption: General experimental workflow for in vivo anticonvulsant testing.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound after Prodrug Administration in Rats
ProdrugAdministration RouteThis compound Systemic Availability (%)Key Findings
n-Butyl EsterIntravenous (i.v.)97%The ester prodrug is essential for delivering this compound to the brain.[6]
n-Butyl EsterIntranasal92%Nasal administration is a viable non-parenteral route for brain delivery.[6]
This compoundIntravenous (i.v.)N/AThis compound itself was not detectable in the brain after i.v. dosing.[6]
This compoundIntranasal14%Poor systemic availability compared to the prodrug form.[6]
Table 2: In Vivo Efficacy of this compound Prodrugs in Seizure Models
ProdrugAnimal ModelAdministration RouteDoseAnticonvulsant Effect
Nipecotic Tyrosine EsterDBA/2 Mice (Audiogenic Seizures)Intraperitoneal (i.p.)Dose-dependentShowed significant, dose-dependent protection against audiogenic seizures.[7]
This compoundDBA/2 Mice (Audiogenic Seizures)Intraperitoneal (i.p.)N/ADid not protect mice against seizures.[7]
L-Serine EsterMice (PTZ-induced Seizures)Intraperitoneal (i.p.)N/ADemonstrated considerable anti-epileptic activity.[3][11]
Carnitine ConjugateMice (PTZ-induced Seizures)Intraperitoneal (i.p.)0.075 - 1 mmol/kgProvided dose-dependent protection from PTZ-induced convulsions.[8]
m-Nitrophenyl EsterMice (Bicuculline-induced Seizures)Subcutaneous (s.c.)N/AEffective in preventing seizures.[10]
Table 3: Brain Concentration of this compound after Prodrug Administration
ProdrugAnimal ModelDoseTime PointBrain this compound Concentration
Carnitine Conjugate (Compound 4)Mice0.75 mmol/kg30 minutes post-injection600 nmol/g
This compoundMice0.75 mmol/kg30 minutes post-injectionNot Detected
Saline (Control)MiceN/A30 minutes post-injectionNot Detected

Experimental Protocols

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This protocol is adapted from methodologies used to evaluate L-serine and carnitine ester prodrugs.[3][8]

1. Animals:

  • Use Swiss albino male mice (25-30 g body weight).

  • Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Materials:

  • This compound prodrug

  • Vehicle (e.g., saline)

  • Pentylenetetrazole (PTZ) solution (e.g., 80 mg/kg prepared in saline)

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

  • Observation chambers.

  • Timer.

3. Procedure:

  • Randomly divide mice into experimental groups (e.g., control, vehicle, and various doses of the prodrug). A typical group size is 6-15 animals.

  • Acutely inject each mouse i.p. with the corresponding treatment (saline, vehicle, or prodrug solution).

  • Twenty-five (25) minutes after the treatment injection, administer a convulsant dose of PTZ (e.g., 80 mg/kg) via s.c. injection.[8]

  • Immediately place each animal in an individual observation chamber.

  • Observe the animals continuously for the following 30-60 minutes. An investigator blinded to the treatment groups should perform the observation.

  • Record the following parameters:

    • Latency to first convulsion (in seconds): The time from PTZ injection to the onset of generalized clonic seizures.

    • Seizure severity: Score the seizures based on a standardized scale if applicable.

    • Lethality: Record the percentage of animals that die within the observation period (e.g., 60 minutes).[3]

4. Data Analysis:

  • Compare the mean latency to convulsions between treated and control groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

  • Analyze lethality data using Fisher's exact test.

  • A significant increase in seizure latency or a decrease in lethality in the prodrug-treated groups compared to the control group indicates anticonvulsant activity.

Protocol 2: Brain Tissue Analysis for this compound Concentration via HPLC

This protocol is based on the study of the carnitine-nipecotic acid conjugate.[8]

1. Animals and Dosing:

  • Use mice as described in Protocol 1.

  • Treat groups of mice (n=3-5 per group) with saline, this compound (e.g., 0.75 mmol/kg), or the this compound prodrug (e.g., 0.75 mmol/kg).

2. Sample Collection:

  • At a predetermined time point (e.g., 30 minutes) after injection, anesthetize the mice.

  • Sacrifice the animals by decapitation.

  • Rapidly excise the whole brain, wash with ice-cold saline, blot dry, and record the weight.

  • Immediately freeze the brain samples (e.g., in liquid nitrogen) and store at -80°C until analysis.

3. Sample Preparation:

  • Homogenize the frozen brain tissue in a suitable buffer or solution as described in the reference literature.

  • Deproteinize the homogenate (e.g., using perchloric acid followed by neutralization).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis. The supernatant may require derivatization before HPLC analysis to allow for detection.

4. HPLC Analysis:

  • Use a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

  • Prepare a standard curve using known concentrations of this compound in processed brain supernatant from untreated animals.

  • Inject the prepared samples and standards into the HPLC system.

  • Calculate the amount of this compound in the brain samples (e.g., in nmol/g of brain tissue) by comparing the peak area from the sample chromatogram to the standard curve.[8]

5. Data Analysis:

  • Compare the brain concentrations of this compound across the different treatment groups. Detection of this compound in the brains of prodrug-treated animals, but not in those treated with this compound itself, provides strong evidence of successful BBB penetration by the prodrug.[8]

References

Application Notes and Protocols: Development of Nipecotic Acid-Based Multi-Targeting Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by complex pathological cascades, including cholinergic deficits, oxidative stress, neuroinflammation, and the aggregation of amyloid-beta (Aβ) peptides.[1][2][3] This complexity has rendered single-target therapies largely ineffective, providing only symptomatic relief.[2][3][4] Consequently, the development of Multi-Target-Directed Ligands (MTDLs) has emerged as a promising therapeutic strategy, aiming to simultaneously modulate several key pathological pathways.[5][6]

Nipecotic acid, a cyclic GABA analogue and known GABA reuptake inhibitor, serves as an attractive scaffold for designing MTDLs for AD.[7][8][9] Its piperidine core can be chemically modified to incorporate various pharmacophores, creating hybrid molecules with a broader spectrum of activity. By amidating ethyl nipecotate with carboxylic acids that possess antioxidant and anti-inflammatory properties (such as ferulic acid or sinapic acid), it is possible to create novel compounds that target acetylcholinesterase (AChE), oxidative stress, and inflammation.[1][3][7] These application notes provide a summary of the quantitative data, key experimental protocols, and conceptual frameworks for the development of such this compound-based agents.

Conceptual Framework: The Multi-Target Approach in AD

The rationale behind using this compound hybrids is to create a single molecule capable of intervening at multiple points in the AD pathogenic cascade. The core concept involves linking the this compound scaffold to other functional moieties to achieve a synergistic therapeutic effect.

MTDL_Concept cluster_AD_Pathology Alzheimer's Disease Pathogenesis cluster_Hybrid This compound-Based MTDL AChE Cholinergic Deficit (AChE Activity) OxStress Oxidative Stress (ROS, Lipid Peroxidation) Inflammation Neuroinflammation (LOX Activity) MTDL Single Hybrid Molecule MTDL->AChE AChE Inhibition MTDL->OxStress Antioxidant Activity MTDL->Inflammation Anti-inflammatory Activity

Caption: Multi-Target-Directed Ligand (MTDL) concept for AD therapy.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the quantitative data for a series of this compound derivatives, synthesized by amidating ethyl nipecotate with various carboxylic acids bearing antioxidant and/or anti-inflammatory properties.[1][7]

Compound IDKey Structural MoietyAChE Inhibition (IC50, µM)Lipid Peroxidation Inhibition (IC50, µM)LOX Inhibition (% at 100 µM)Protein Glycation Inhibition (%)
Compound 1 Butylated Hydroxycinnamic Acid> 100202557
Compound 2 Ferulic Acid47303348
Compound 3 Sinapic Acid> 100252852
Compound 4 Caffeic Acid> 100223055
Compound 5 Dimethoxyphenylacrylic Acid85-15-
Compound 6 Cinnamic Acid> 100-20-

Data extracted from "this compound Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study".[1][3][7] (-) denotes inactive or not tested.

Experimental Workflow

The development and evaluation of this compound-based multi-targeting agents follow a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo screening.

Experimental_Workflow Design 1. Design & Synthesis (Amidation of Ethyl Nipecotate with Carboxylic Acids) Purification 2. Purification & Structural Characterization (e.g., NMR, MS) Design->Purification InVitro 3. In Vitro Screening Purification->InVitro AChE_Assay AChE Inhibition Assay InVitro->AChE_Assay Antioxidant_Assay Antioxidant Assays (Lipid Peroxidation, DPPH) InVitro->Antioxidant_Assay AntiInflam_Assay Anti-inflammatory Assay (LOX Inhibition) InVitro->AntiInflam_Assay Lead 4. Lead Compound Identification AChE_Assay->Lead Antioxidant_Assay->Lead AntiInflam_Assay->Lead InVivo 5. In Vivo Evaluation (e.g., Carrageenan-induced Paw Edema Model) Lead->InVivo

Caption: Workflow for developing this compound-based MTDLs.

Experimental Protocols

General Protocol for Synthesis of this compound Derivatives

This protocol describes the amidation of ethyl nipecotate with a functionalized carboxylic acid.

Materials:

  • Ethyl nipecotate

  • Substituted carboxylic acid (e.g., ferulic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the selected carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add ethyl nipecotate (1.2 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the product of thiocholine hydrolysis.[7]

Materials:

  • Rat brain homogenate (as a source of AChE)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 150 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound at various concentrations.

    • 10 µL of rat brain homogenate.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 5 minutes.

  • Calculate the rate of reaction for each concentration. A control reaction (without inhibitor) and a blank (without enzyme) should be run in parallel.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Lipid Peroxidation Inhibition Assay

This protocol assesses the ability of a compound to inhibit lipid peroxidation in a rat liver microsomal membrane model.[7]

Materials:

  • Rat liver microsomes

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Ascorbic acid

  • ADP-FeCl3 complex

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Test compounds

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, Tris-HCl buffer, and the test compound at various concentrations.

  • Initiate lipid peroxidation by adding ascorbic acid and the ADP-FeCl3 complex.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding a solution of TCA.

  • Add TBA reagent to the mixture and heat at 95°C for 15 minutes to allow for the formation of the malondialdehyde (MDA)-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the percentage of inhibition of lipid peroxidation compared to a control sample without the test compound.

  • Determine the IC50 value from the dose-response curve.

Protocol for Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of soybean lipoxygenase, an enzyme involved in inflammatory pathways.[7]

Materials:

  • Soybean lipoxygenase (LOX)

  • Boric acid buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing boric acid buffer and the test compound.

  • Add the soybean LOX enzyme solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm for 3-5 minutes.

  • Calculate the reaction rate from the linear portion of the curve.

  • Determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[3][7]

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension/solution

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimatize animals to the laboratory conditions before the experiment.

  • Divide animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

  • Administer the test compound or vehicle orally (or via another appropriate route) to the respective groups.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vt).

  • The amount of swelling (edema) is calculated as the difference between the initial and subsequent paw volumes (Vt - V0).

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [((Vt-V0)control - (Vt-V0)treated) / (Vt-V0)control] * 100

The amidation of this compound with moieties possessing antioxidant and anti-inflammatory properties is a viable strategy for creating MTDLs for Alzheimer's disease.[1][2] Preliminary studies show that these hybrid compounds can effectively inhibit acetylcholinesterase and oxidative processes while also demonstrating anti-inflammatory potential.[3][7] This multi-target approach holds significant promise over single-target therapies. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, particularly for other key AD targets like BACE-1.[5] Furthermore, comprehensive in vivo studies using transgenic AD animal models are necessary to evaluate their blood-brain barrier permeability, pharmacokinetics, and efficacy in improving cognitive deficits.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nipecotic Acid Blood-Brain Barrier Limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming the blood-brain barrier (BBB) limitations of Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unable to cross the blood-brain barrier (BBB)?

A1: this compound is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. However, its therapeutic potential for central nervous system (CNS) disorders is limited by its inability to effectively cross the BBB.[1][2] This is primarily due to its hydrophilic and zwitterionic nature at physiological pH, which restricts its passive diffusion across the lipid-rich endothelial cells of the BBB.[2]

Q2: What are the primary strategies to enhance this compound delivery to the brain?

A2: The main strategies focus on modifying the this compound molecule to increase its lipophilicity or to utilize endogenous transport mechanisms of the BBB. These include:

  • Prodrug Synthesis: Converting this compound into a more lipophilic ester or amide prodrug allows it to passively diffuse across the BBB. Once in the brain, endogenous enzymes cleave the promoiety, releasing the active this compound.[3][4]

  • Carrier-Mediated Transport: Conjugating this compound to a molecule that is a substrate for an influx transporter at the BBB, such as the Large Neutral Amino Acid Transporter 1 (LAT1), can facilitate its entry into the brain.[1]

  • Nanoparticle and Liposomal Formulations: Encapsulating this compound within lipid-based nanoparticles or liposomes can improve its BBB penetration.[4][5] These formulations can protect the drug from degradation and facilitate its transport across the endothelial cells.

Q3: How can I assess the BBB permeability of my this compound derivative in vitro?

A3: The most common in vitro method is the Transwell assay. This model consists of a semi-permeable membrane insert separating two compartments, an apical (blood side) and a basolateral (brain side) chamber. A monolayer of brain endothelial cells is cultured on the membrane, forming a barrier that mimics the BBB. Your this compound derivative is added to the apical chamber, and its concentration in the basolateral chamber is measured over time to determine its permeability. Barrier integrity is typically assessed by measuring Transendothelial Electrical Resistance (TEER).[6][7][8]

Q4: What is the gold standard in vivo technique for measuring brain concentrations of this compound and its derivatives?

A4: In vivo microdialysis is considered the gold standard for measuring unbound drug concentrations in the brain's interstitial fluid (ISF).[9][10] This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ISF, including your compound, diffuse into the probe. The collected dialysate is then analyzed, typically by HPLC, to determine the drug concentration.[9][10]

Q5: How do I confirm that my this compound prodrug is releasing the active drug in the brain?

A5: To confirm the release of active this compound from its prodrug in the brain, you would typically perform brain homogenate analysis or in vivo microdialysis. Brain tissue can be collected at various time points after administration of the prodrug, homogenized, and analyzed by HPLC or LC-MS/MS to quantify both the prodrug and the released this compound.[3][11][12] In vivo microdialysis can also be used to measure the real-time concentration of both the prodrug and active this compound in the brain's extracellular fluid.

Data Presentation

Table 1: Comparison of Strategies to Enhance this compound Brain Delivery

Delivery StrategyPrincipleAdvantagesDisadvantagesReported Brain Concentration (Example)
Unmodified this compound --Poor BBB penetration due to hydrophilicity.[2]Not detectable in brain after intravenous dosing.[3]
Ester Prodrugs (e.g., n-butyl ester) Increased lipophilicity for passive diffusion.Simple chemical modification; can significantly increase brain uptake.[3]Susceptible to premature hydrolysis in the periphery; inter-species differences in esterase activity can affect translation.[13][14]Brain/blood ratio declined over time after IV and nasal dosing of the ester.[3]
Carrier-Mediated Prodrugs (e.g., L-serine conjugate) Utilizes endogenous transporters (e.g., LAT1).High specificity for BBB transport; potential for reduced systemic exposure.[1]Transporter saturation can limit uptake at high concentrations; requires specific chemical conjugation.HPLC data suggests improved penetration through the BBB.[1][7]
Carnitine Conjugate Dual prodrug approach utilizing carnitine transporters.Can achieve significant brain concentrations.Complex synthesis.600 nmol/g concentration of this compound in the brain 30 minutes after injection.[11]
Liposomal Formulation Encapsulation in lipid vesicles.Protects drug from degradation; can be surface-modified for targeted delivery.[5]Complex formulation; potential for rapid clearance by the reticuloendothelial system.Targeted liposomal formulation showed a 3.5-fold increase in brain uptake compared to standard.[4]

Experimental Protocols & Troubleshooting Guides

In Vitro Blood-Brain Barrier Permeability Assay (Transwell)

Objective: To assess the permeability of a this compound derivative across a cellular model of the BBB.

Detailed Methodology:

  • Cell Culture: Culture primary brain endothelial cells or a suitable cell line (e.g., hCMEC/D3) on the apical side of a Transwell insert coated with an appropriate extracellular matrix component (e.g., collagen). Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier properties.[10]

  • Barrier Formation: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a voltohmmeter. The TEER should plateau at a high value, indicating a confluent and restrictive barrier.[6][8]

  • Permeability Experiment:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound derivative at a known concentration to the apical (donor) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Immediately replace the collected volume with fresh transport buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
Low or Inconsistent TEER values Incomplete cell monolayer; contamination; inappropriate cell culture conditions; membrane rupture.[6][7]Ensure proper cell seeding density; check for contamination; optimize culture medium and supplements; handle inserts carefully to avoid damaging the membrane.[7]
High variability between replicate wells Inconsistent cell seeding; temperature fluctuations during measurement; inconsistent electrode placement.[6][15]Use a repeating pipette for consistent cell seeding; allow plates to equilibrate to room temperature before measuring TEER; ensure consistent electrode positioning in each well.[6][15]
No detectable compound in the receiver chamber Low permeability of the compound; analytical method not sensitive enough; compound instability in the buffer.Increase the incubation time; concentrate the samples before analysis; improve the sensitivity of the analytical method; check the stability of the compound in the transport buffer.
Compound concentration in the receiver chamber plateaus quickly Saturation of a transport mechanism; rapid degradation of the compound.Test a range of initial concentrations to assess for saturation; analyze samples at earlier time points; assess compound stability.
In Vivo Microdialysis for Brain Pharmacokinetic Studies

Objective: To measure the unbound concentration of a this compound derivative in the brain interstitial fluid of a conscious rodent.

Detailed Methodology:

  • Guide Cannula Implantation:

    • Anesthetize the animal (e.g., with isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.[9][16]

    • Perform a craniotomy at the desired coordinates for the brain region of interest.[17]

    • Implant a guide cannula to the target depth and secure it to the skull with dental cement and screws.[16][17]

    • Allow the animal to recover for several days.[17]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[10]

    • Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.

    • Administer the this compound derivative systemically (e.g., intravenously or intraperitoneally).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

  • Sample Analysis: Analyze the concentration of the compound in the dialysate samples using a highly sensitive analytical method like HPLC with electrochemical detection or LC-MS/MS.[9]

  • Data Analysis: Plot the dialysate concentration versus time to obtain the pharmacokinetic profile of the compound in the brain. Calculate parameters such as Cmax, Tmax, and the area under the curve (AUC).

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
No or low recovery of the compound Incorrect probe placement; probe membrane damage; low brain penetration of the compound; analytical method not sensitive enough.Verify probe placement histologically after the experiment; check probe integrity before and after the experiment; consider a higher dose or a more permeable derivative; improve analytical sensitivity.[18]
High variability in baseline levels Incomplete equilibration; stress to the animal during probe insertion.Extend the equilibration period; handle animals gently and allow them to acclimatize to the experimental setup.
Guide cannula becomes dislodged Improper fixation during surgery.Ensure the skull is clean and dry before applying dental cement; use a sufficient number of anchor screws.[18]
Tubing is bitten or disconnected by the animal Animal is not properly habituated to the setup; tubing is not adequately protected.Acclimatize the animal to the microdialysis bowl and tether system; use a protective spring over the tubing.[18]
Synthesis of a Generic this compound Ester Prodrug

Objective: To synthesize a lipophilic ester prodrug of this compound to enhance its BBB permeability.

Detailed Methodology:

  • N-protection of this compound:

    • Dissolve this compound in a suitable solvent system (e.g., dioxane and aqueous NaOH).

    • Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc-anhydride), and stir for several hours at room temperature.

    • Acidify the reaction mixture and extract the N-Boc-Nipecotic acid with an organic solvent (e.g., ethyl acetate).[6]

  • Esterification:

    • Dissolve the N-Boc-Nipecotic acid and the desired alcohol (e.g., a long-chain alcohol to increase lipophilicity) in an anhydrous solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Deprotection:

    • Remove the N-Boc protecting group by treating the ester with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.[6]

    • Neutralize the reaction mixture and purify the final ester prodrug, typically by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using techniques such as NMR, mass spectrometry, and elemental analysis.[6]

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
Incomplete N-protection Insufficient amount of protecting group reagent; inadequate reaction time or temperature.Use a slight excess of the Boc-anhydride; monitor the reaction by TLC and extend the reaction time if necessary.
Low yield in esterification step Incomplete reaction; side reactions.Ensure all reagents and solvents are anhydrous; use a more efficient coupling agent; optimize the reaction temperature.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Optimize the purification method (e.g., try a different solvent system for column chromatography or a different recrystallization solvent).
Hydrolysis of the ester during workup or purification Presence of water or acid/base.Use anhydrous conditions during workup; neutralize the reaction mixture carefully; use non-aqueous purification techniques if possible.[13][19]
Liposomal Formulation of this compound

Objective: To encapsulate hydrophilic this compound into liposomes to improve its delivery across the BBB.

Detailed Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[20]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[20]

  • Hydration:

    • Hydrate the lipid film with an aqueous solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[20]

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[21]

  • Purification: Remove the unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.

  • Characterization: Characterize the liposomes for their size, zeta potential, and encapsulation efficiency.

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
Low encapsulation efficiency This compound is highly hydrophilic and may leak out of the liposomes; improper hydration.Use a dehydration-rehydration method or freeze-thaw cycles to improve encapsulation; optimize the lipid composition and hydration buffer pH.[22][23]
Broad or large particle size distribution Inefficient size reduction.Increase the number of extrusion cycles or sonication time; ensure the extrusion temperature is above the lipid phase transition temperature.
Liposome aggregation Unfavorable surface charge.Include a charged lipid (e.g., a PEGylated lipid) in the formulation to increase electrostatic repulsion and stability.
Drug leakage during storage Instability of the liposomal membrane.Optimize the lipid composition (e.g., include cholesterol to increase membrane rigidity); store the liposomes at an appropriate temperature (usually 4°C).
GABA Uptake Inhibition Assay

Objective: To determine the inhibitory potency of a this compound derivative on GABA transporters.

Detailed Methodology:

  • Synaptosome Preparation: Prepare crude synaptosomes from a specific brain region (e.g., cortex or thalamus) of a rodent by homogenization and differential centrifugation.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the this compound derivative.

    • Initiate GABA uptake by adding a low concentration of radiolabeled GABA (e.g., [³H]-GABA).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.[24]

  • Termination of Uptake: Stop the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer to remove extracellular radiolabeled GABA.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of GABA uptake).

Troubleshooting Guide:

IssuePossible Cause(s)Solution(s)
High background radioactivity Inefficient washing; non-specific binding of radiolabeled GABA to the filters.Increase the number of washes; pre-soak the filters in a solution containing a high concentration of unlabeled GABA.
Low signal-to-noise ratio Low GABA transporter activity in the synaptosome preparation; insufficient incubation time.Use fresh brain tissue and optimize the synaptosome preparation protocol; optimize the incubation time.
High variability between replicates Inconsistent pipetting of small volumes; temperature fluctuations.Use calibrated pipettes and ensure thorough mixing; maintain a constant temperature during the incubation.
Apparent excitatory effect of GABA Cellular injury during synaptosome preparation leading to chloride accumulation.Use fresh and carefully prepared synaptosomes; consider using alternative methods like fluorescence-based assays.[25][26]

Mandatory Visualizations

Signaling Pathway of this compound Action

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_cleft GABA GABA_Vesicle->GABA_cleft Release GAT1 GABA Transporter 1 (GAT1) GABA_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binds Postsynaptic_Effect Inhibitory Postsynaptic Potential GABA_Receptor->Postsynaptic_Effect Activates Nipecotic_Acid This compound Derivative Nipecotic_Acid->GAT1 Inhibits

Caption: Mechanism of GABA uptake inhibition by this compound.

Experimental Workflow for In Vitro BBB Permeability

BBB_Permeability_Workflow cluster_setup Experiment Setup cluster_experiment Permeability Assay cluster_analysis Data Analysis A Seed brain endothelial cells on Transwell insert B Culture until confluent monolayer forms (Monitor TEER) A->B C Add this compound derivative to apical (donor) chamber B->C Start Experiment D Incubate and collect samples from basolateral (receiver) chamber at different time points C->D E Quantify compound concentration (e.g., by HPLC) D->E Analyze Samples F Calculate apparent permeability coefficient (Papp) E->F

Caption: Workflow for in vitro BBB permeability testing.

Logical Relationship of Prodrug Strategy

Prodrug_Strategy A This compound (Hydrophilic, Poor BBB penetration) B Chemical Modification (Esterification/Amidation) A->B C Lipophilic Prodrug B->C D Passive Diffusion across BBB C->D E Prodrug in Brain D->E F Enzymatic Cleavage (Esterases) E->F G Active this compound in Brain F->G H Inhibition of GABA Reuptake G->H

Caption: Logic of the this compound prodrug approach.

References

Navigating the Challenges of Nipecotic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, working with nipecotic acid presents a unique set of challenges stemming from its hydrophilic and zwitterionic nature. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, from analytical method development to strategies for enhancing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the physicochemical properties of this compound?

A1: The primary challenges arise from its high polarity (hydrophilicity) and its existence as a zwitterion at physiological pH.[1] This dual character leads to:

  • Poor Blood-Brain Barrier (BBB) Penetration: The hydrophilic nature of this compound severely limits its ability to cross the lipophilic BBB, making it ineffective when administered systemically for central nervous system (CNS) targets.[1]

  • Analytical Difficulties: Its high polarity makes it challenging to retain and achieve good peak shape on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

  • Solubility Issues: While soluble in aqueous solutions, its solubility can be highly dependent on pH, which can affect formulation and experimental design.[2][3]

Q2: Why is this compound difficult to analyze using standard RP-HPLC methods?

A2: Standard RP-HPLC columns, such as C18, rely on hydrophobic interactions to separate analytes. Highly polar compounds like this compound have minimal interaction with the non-polar stationary phase, leading to poor retention and elution near the solvent front. Furthermore, its zwitterionic nature can lead to secondary interactions with residual silanol groups on the silica-based column packing, resulting in significant peak tailing.[4][5]

Q3: What strategies can be employed to improve the blood-brain barrier penetration of this compound?

A3: The most common and effective strategy is the prodrug approach . This involves chemically modifying this compound to create a more lipophilic derivative that can passively diffuse across the BBB. Once in the CNS, the prodrug is designed to be enzymatically cleaved, releasing the active this compound. A common approach is the esterification of the carboxylic acid group with a lipophilic moiety, such as a tyrosine ester.[6]

Troubleshooting Guides

HPLC Analysis of this compound

Issue: Poor retention and peak tailing on a C18 column.

This is a common problem due to the high polarity and zwitterionic nature of this compound.

Troubleshooting StepRationaleRecommended Action
1. Switch to an Alternative Chromatography Mode RP-HPLC is not ideal for highly polar compounds.Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) . HILIC uses a polar stationary phase and a high organic content mobile phase to retain polar analytes.[7] MMC columns have both reversed-phase and ion-exchange characteristics, offering multiple interaction modes for better retention and selectivity of zwitterions.[8]
2. Optimize Mobile Phase pH The charge state of this compound is pH-dependent (pKa1 ≈ 3.35, pKa2 ≈ 10.64).[2][3] Adjusting the pH can suppress the ionization of one of the functional groups, reducing its zwitterionic character and improving peak shape.For RP-HPLC, a low pH (e.g., 2-3) will protonate the carboxylic acid, making the molecule cationic and potentially reducing silanol interactions. For HILIC, the mobile phase pH can be adjusted to optimize the charge state for interaction with the polar stationary phase.
3. Adjust Buffer Concentration In HILIC, insufficient buffer concentration can lead to increased secondary interactions and peak tailing.Increasing the buffer concentration (e.g., ammonium formate or acetate) in the mobile phase can improve peak shape.[9]
4. Use an End-Capped Column If RP-HPLC must be used, residual silanol groups on the stationary phase contribute significantly to peak tailing.Employ a high-quality, end-capped C18 column to minimize these secondary interactions.[5]

Experimental Protocols

Protocol 1: HILIC-HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust analytical method for this compound.

1. Materials and Equipment:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • HILIC column (e.g., silica, amide, or zwitterionic stationary phase)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate or ammonium acetate

  • Formic acid or acetic acid

  • Ultrapure water

  • This compound standard

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 10-20 mM ammonium formate or acetate buffer in water. Adjust the pH to the desired value (e.g., 3.0-6.0) with formic acid or acetic acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: HILIC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B) to elute the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or MS with electrospray ionization (ESI) in positive mode.

4. Sample Preparation:

  • Dissolve this compound standard or sample in the initial mobile phase composition to avoid peak distortion.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

This assay provides an in vitro model to predict the passive diffusion of a compound across the blood-brain barrier.

1. Materials:

  • 96-well filter plate (donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (e.g., this compound prodrug) and control compounds (high and low permeability)

  • DMSO

  • Plate reader or LC-MS for quantification

2. Procedure:

  • Membrane Preparation: Prepare a solution of porcine brain lipid in dodecane. Carefully coat the membrane of the donor plate with this lipid solution and allow the solvent to evaporate.

  • Donor Solution: Dissolve the test and control compounds in PBS (with a small percentage of DMSO if necessary, typically <1%) to a known concentration. Add this solution to the wells of the donor plate.

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

3. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA / (A * t))

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Visualizations

experimental_workflow cluster_challenge Challenge: Poor BBB Permeability cluster_strategy Strategy: Prodrug Synthesis cluster_evaluation Evaluation Workflow cluster_outcome Desired Outcome challenge This compound (Hydrophilic, Zwitterionic) synthesis Chemical Synthesis (Esterification) challenge->synthesis Modification prodrug Lipophilic Prodrug (e.g., Tyrosine Ester) synthesis->prodrug pampa PAMPA-BBB Assay prodrug->pampa Permeability Testing hydrolysis Enzymatic Hydrolysis Assay prodrug->hydrolysis Stability/Conversion Testing hplc HPLC Analysis pampa->hplc Quantification outcome Enhanced Brain Penetration & Active Drug Release pampa->outcome hydrolysis->hplc Quantification hydrolysis->outcome hplc_troubleshooting cluster_check1 Initial Checks cluster_solution1 Primary Solution cluster_check2 Optimization cluster_solution2 Further Adjustments start HPLC Problem: Poor Peak Shape/Retention of this compound q1 Using RP-HPLC (C18)? start->q1 sol1 Switch to HILIC or Mixed-Mode Column q1->sol1 Yes q2 Is Mobile Phase pH Optimized? q1->q2 No sol1->q2 q3 Is Buffer Strength Adequate? q2->q3 Yes sol2 Adjust pH to Suppress Ionization (e.g., pH 2-3 for RP) q2->sol2 No sol3 Increase Buffer Concentration (10-20 mM for HILIC) q3->sol3 No end Improved Chromatography q3->end Yes sol2->q3 sol3->end

References

potential off-target effects of Nipecotic acid on GABA-A receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Nipecotic acid on GABA-A receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is predominantly known as a competitive inhibitor of GABA transporters (GATs), particularly GAT-1.[1][2][3] By blocking the reuptake of GABA from the synaptic cleft, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2][4]

Q2: Can this compound directly interact with GABA-A receptors?

Yes, evidence suggests that at higher concentrations, typically in the high micromolar to millimolar range, this compound can directly activate GABA-A-like ion channels, acting as a GABA-A receptor agonist.[5][6] This is a crucial consideration in experimental design, as it can be difficult to distinguish between its GAT inhibiting and direct GABA mimetic actions.[5]

Q3: There are conflicting reports on whether this compound binds to GABA-A receptors. Could you clarify this?

There are indeed some conflicting findings in the literature. Some studies report that this compound does not significantly bind to GABA-A receptors at concentrations up to 100 µM in radioligand binding assays. However, other electrophysiological studies have demonstrated direct activation of GABA-A-like channels by this compound, with an EC50 of approximately 300 µM.[5][6]

This discrepancy may be explained by:

  • Concentration Dependence: The direct agonistic effect appears to occur at concentrations higher than those typically used to selectively inhibit GAT-1.

  • Assay Sensitivity: Radioligand binding assays might not be sensitive enough to detect a low-affinity interaction, whereas functional assays like patch-clamp electrophysiology can reveal direct channel gating.

  • GABA-A Receptor Subunit Composition: The effect of this compound may be dependent on the specific subunit composition of the GABA-A receptor, and further research is needed to determine if its agonist action is general or subtype-specific.[5]

Q4: What are the known off-target effects of this compound besides its action on GABA-A receptors?

While the primary off-target effect discussed is the direct activation of GABA-A receptors, it's important to consider other potential interactions. As a GABA analog, it may have complex interactions within the GABAergic system. For instance, it has been suggested to act as a "false transmitter".[7]

Troubleshooting Guides

Problem 1: Unexpected GABA-A receptor activation in the presence of this compound, even without exogenous GABA application.
  • Possible Cause: Direct agonistic effect of this compound on GABA-A receptors.

  • Troubleshooting Steps:

    • Concentration Check: Verify the concentration of this compound being used. Direct activation is more likely at concentrations approaching the high micromolar or millimolar range (EC50 ~300 µM).[5][6]

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which direct activation becomes apparent in your specific experimental system.

    • Use a Selective GAT-1 Inhibitor: Consider using a more potent and selective GAT-1 inhibitor, such as Tiagabine or NO-711, which may have a larger window between GAT-1 inhibition and direct GABA-A receptor activation.[1]

    • Control Experiments: In electrophysiology experiments, apply the GABA-A receptor antagonist, bicuculline, to confirm that the observed current is indeed mediated by GABA-A receptors.[5] The direct activation of GABA-A-like channels by this compound is inhibited by bicuculline.[5][6]

Problem 2: Difficulty in distinguishing between the effects of GAT-1 inhibition and direct GABA-A receptor agonism.
  • Possible Cause: The dual action of this compound at the concentration used.

  • Troubleshooting Steps:

    • Kinetic Analysis: In electrophysiology recordings, carefully analyze the kinetics of the GABAergic currents. The potentiation of synaptic currents due to GAT-1 inhibition may have a different kinetic profile compared to the direct activation of (potentially extrasynaptic) GABA-A receptors.

    • Low GABA Concentration Co-application: To isolate the effect of GAT inhibition, apply a low concentration of exogenous GABA and observe the potentiation by a low concentration of this compound.

    • Use of GAT-1 knockout/knockdown models: If available, using a GAT-1 knockout or knockdown model can help to isolate the direct effects of this compound on GABA-A receptors, independent of its action on the transporter.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound on GABA Transporters (GATs)

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Mouse2.6[8]
GAT-2Mouse310[8]
GAT-3Mouse29[8]
GAT-4Mouse16[8]
hGAT-1Human8[9]
rGAT-2Rat38[9]
hGAT-3Human106[9]
hBGT-1Human2370[9]

Table 2: Direct Agonistic Effect of this compound on GABA-A-like Channels

ParameterValueCell TypeReference
EC50~300 µMParaventricular Neurones[5][6]

Experimental Protocols

Patch-Clamp Electrophysiology for Assessing Direct GABA-A Receptor Activation

This protocol is adapted from standard whole-cell patch-clamp recording techniques used to study ligand-gated ion channels.

  • Cell Preparation: Use cultured neurons or acute brain slices expressing GABA-A receptors.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

    • Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Perfuse the cell with the external solution.

    • Apply this compound at various concentrations (e.g., 1 µM to 1 mM) via a perfusion system.

    • Record any induced currents. A direct activation of GABA-A receptors will result in an inward chloride current.

    • To confirm the current is mediated by GABA-A receptors, co-apply the GABA-A receptor antagonist bicuculline (e.g., 10 µM).

Radioligand Binding Assay to Determine Affinity for GABA-A Receptors

This protocol is a general guideline for a competitive binding assay.

  • Membrane Preparation: Prepare synaptic membrane fractions from brain tissue (e.g., rat cortex) known to be rich in GABA-A receptors.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Radioligand: Use a radiolabeled GABA-A receptor agonist or antagonist, such as [3H]muscimol or [3H]gabazine.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound (e.g., from 1 nM to 1 mM).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_electrophysiology Electrophysiology Workflow cluster_binding Radioligand Binding Assay Workflow e_prep Cell/Slice Preparation e_record Whole-Cell Recording e_prep->e_record e_drug This compound Application e_record->e_drug e_confirm Co-application with Bicuculline e_drug->e_confirm e_analyze Analyze Current Response e_confirm->e_analyze b_prep Membrane Preparation b_incubate Incubate with Radioligand & this compound b_prep->b_incubate b_filter Separate Bound/Free Ligand b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC50 and Ki b_count->b_analyze

Caption: Experimental workflows for investigating this compound's effects.

signaling_pathway cluster_synapse Synaptic Cleft GABA GABA GAT1 GAT-1 GABA->GAT1 Uptake GABA_A_R GABA-A Receptor GABA->GABA_A_R Activates Postsynaptic Neuron Postsynaptic Neuron GABA_A_R->Postsynaptic Neuron Cl- influx -> Inhibition Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits Nipecotic_Acid->GABA_A_R Directly Activates (at high conc.)

Caption: Dual mechanism of this compound at the synapse.

troubleshooting_logic start Unexpected GABA-A Current with this compound Alone q1 Is this compound concentration >100 µM? start->q1 a1_yes Likely Direct Agonism q1->a1_yes Yes a1_no Consider other factors (e.g., endogenous GABA release) q1->a1_no No action1 Perform Dose-Response Curve a1_yes->action1 action2 Use Bicuculline to confirm GABA-A mediation a1_yes->action2 action3 Consider alternative GAT-1 inhibitor a1_yes->action3

Caption: Troubleshooting logic for unexpected GABA-A receptor activation.

References

Technical Support Center: Optimizing Nipecotic Acid in GAT Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of Nipecotic acid in GABA transporter (GAT) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in GAT inhibition assays?

A1: this compound is a cyclic analog of γ-aminobutyric acid (GABA). Its primary mechanism is the competitive inhibition of GABA transporters (GATs).[1] By binding to the GATs, this compound blocks the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] This leads to an increased concentration of GABA in the synapse, enhancing inhibitory neurotransmission. It serves as a substrate for most GATs, with the exception of BGT-1.

Q2: Does this compound inhibit all GAT subtypes equally?

A2: No, this compound displays different potencies for the various GAT subtypes. It is most potent for GAT-1 and shows significantly lower potency for GAT-2, GAT-3, and BGT-1.[3][4] This selectivity is important to consider when designing experiments and interpreting results. For instance, while it is a potent inhibitor of mouse GAT-1, it is over 100 times less potent for mouse GAT-2.[3]

Q3: What is a recommended starting concentration range for this compound in a GAT inhibition assay?

A3: A good starting point is to perform a dose-response curve that brackets the published IC50 values for the GAT subtype you are studying. Based on available data, a broad range from 1 µM to 1 mM is advisable to capture the full inhibitory profile. For GAT-1, you will likely see effects at the lower end of this range (e.g., 1-100 µM), whereas for GAT-2 or BGT-1, much higher concentrations will be necessary.[3][4]

Q4: How should I prepare and store a this compound stock solution?

A4: this compound is soluble in phosphate-buffered saline (PBS) at a concentration of up to 10 mg/ml.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in PBS or a suitable buffer. The stock solution should be stored at -20°C for long-term stability, where it can be stable for at least four years.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q5: Are there any off-target effects of this compound I should be aware of?

A5: Yes. At higher concentrations (with an EC50 of approximately 300 µM), this compound can directly activate GABA-A receptors, mimicking the effect of GABA itself.[1] This is a critical consideration, as it can be difficult to distinguish between its GAT inhibiting and GABA mimetic actions at concentrations around 1 mM.[1] Therefore, it is crucial to use the lowest effective concentration possible to minimize these off-target effects.

Quantitative Data Summary

The inhibitory potency (IC50) of (±)-Nipecotic acid varies across different GABA transporter subtypes and species. The following table summarizes key values reported in the literature.

Transporter SubtypeSpeciesIC50 Value (µM)Reference
GAT-1Human (h)8[4]
GAT-1Mouse (m)2.6[3]
GAT-2Rat (r)38[4]
GAT-2Mouse (m)310[3]
GAT-3Human (h)106[4]
GAT-3Mouse (m)29[3]
GAT-4 (BGT-1)Mouse (m)16[3]
BGT-1Human (h)2370[4]

Troubleshooting Guide

Problem: I am not observing any inhibition of GABA uptake, even at high concentrations of this compound.

  • Possible Cause 1: Incorrect GAT Subtype Expression.

    • Solution: Verify the expression of the target GAT subtype in your cell line or tissue preparation using techniques like Western blot or qPCR. The potency of this compound is highly dependent on the subtype; for example, if your system primarily expresses hBGT-1, you will need concentrations in the millimolar range to see significant inhibition.[4]

  • Possible Cause 2: Reagent Degradation.

    • Solution: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[3] Prepare a fresh stock solution from solid material to rule out degradation.

  • Possible Cause 3: Assay Conditions.

    • Solution: Review your assay buffer composition, pH, and temperature. GATs are sodium and chloride-dependent transporters, so ensure appropriate ion concentrations are present.

Problem: My results are highly variable between replicates.

  • Possible Cause 1: Inconsistent Cell Seeding or Health.

    • Solution: Ensure uniform cell seeding density across all wells of your assay plate. Visually inspect cells for consistent morphology and viability before starting the experiment. Inconsistent cell numbers will lead to variability in transporter expression and GABA uptake.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and be meticulous when adding reagents, especially the radiolabeled GABA and the inhibitor dilutions. Small volume errors can lead to significant variations in results.

  • Possible Cause 3: Inadequate Washing.

    • Solution: The washing step is critical for removing extracellular radiolabeled GABA. Ensure that washing is performed quickly and consistently across all wells to stop the uptake reaction effectively. Use ice-cold buffer to minimize further transport during the wash steps.

Problem: I am observing a high background signal in my negative control wells.

  • Possible Cause 1: Non-specific Binding of Radiolabeled GABA.

    • Solution: Increase the number of washes at the end of the assay. You can also try pre-treating your plates with a blocking agent like bovine serum albumin (BSA), if compatible with your cell type.

  • Possible Cause 2: Cell Lysis.

    • Solution: Excessive background can be caused by lysed cells releasing intracellular contents. Check cell viability. Ensure that the assay buffer and washing steps are not too harsh on the cells.

Experimental Protocols & Visualizations

Protocol: [³H]GABA Uptake Inhibition Assay

This protocol describes a common method for measuring GAT inhibition using radiolabeled GABA in a cell-based assay.

Materials:

  • Cells expressing the GAT subtype of interest (e.g., HEK293 cells)

  • Cell culture medium

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (Tritiated GABA)

  • This compound

  • Scintillation fluid

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Plate cells in 24-well plates and grow until they reach a confluent monolayer.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.

  • Pre-incubation: Add Assay Buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the transporters.

  • Initiate Uptake: Add [³H]GABA to each well to a final concentration appropriate for your GAT subtype (e.g., 50 nM). Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake for your system.

  • Terminate Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for 30 minutes.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

GAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed Cells in Plate wash_cells 2. Wash Cells with Assay Buffer seed_cells->wash_cells pre_incubate 3. Pre-incubate with This compound wash_cells->pre_incubate add_gaba 4. Add [³H]GABA to Initiate Uptake pre_incubate->add_gaba terminate 5. Terminate Uptake with Ice-Cold Buffer Wash add_gaba->terminate lyse_cells 6. Lyse Cells terminate->lyse_cells count_dpm 7. Scintillation Counting lyse_cells->count_dpm analyze 8. Calculate IC50 count_dpm->analyze

Caption: Workflow for a typical GAT inhibition assay.

Mechanism of Inhibition

This compound acts as a competitive inhibitor, binding to the same site on the GABA transporter as GABA itself. This prevents the transporter from binding to and clearing GABA from the extracellular space.

Competitive_Inhibition cluster_GAT GABA Transporter (GAT) BindingSite Binding Site Uptake GABA Reuptake BindingSite->Uptake Leads to NoUptake Inhibition of Reuptake BindingSite->NoUptake GABA GABA GABA->BindingSite Binds NipecoticAcid Nipecotic Acid NipecoticAcid->BindingSite Competitively Blocks

Caption: Mechanism of competitive inhibition by this compound.

Troubleshooting Flowchart

Use this flowchart to diagnose common issues during your GAT inhibition assay.

Troubleshooting_Flowchart decision decision solution solution start Assay Problem Occurs q1 No Inhibition Observed? start->q1 q2 High Variability? q1->q2 No s1a Check GAT subtype expression & IC50 range q1->s1a Yes q3 High Background? q2->q3 No s2a Verify cell seeding consistency & health q2->s2a Yes s3a Increase number of washes & check for lysis q3->s3a Yes q1_2 Still no inhibition? s1a->q1_2 s1b Prepare fresh This compound stock q1_2->s1b Yes q2_2 Still variable? s2a->q2_2 s2b Refine pipetting & washing technique q2_2->s2b Yes

Caption: A logical guide to troubleshooting common assay issues.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with Nipecotic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my systemically administered this compound showing low or no efficacy in vivo?

A1: The primary reason for the limited in vivo efficacy of systemically administered this compound is its poor ability to cross the blood-brain barrier (BBB).[1][2][3][4] this compound is a hydrophilic and zwitterionic molecule at physiological pH, which restricts its passage through the lipid-rich BBB.[2][4] Therefore, even at high systemic doses, the concentration of this compound reaching the central nervous system (CNS) may be insufficient to effectively inhibit GABA transporters (GATs).

Q2: What are the main strategies to improve the brain penetration of this compound?

A2: Two primary strategies have been successfully employed to overcome the poor BBB penetration of this compound:

  • Prodrug Approach: This involves chemically modifying this compound into a more lipophilic derivative (a prodrug) that can more easily cross the BBB.[1][5] Once in the brain, the prodrug is metabolized back to the active this compound. Examples include esterification of the carboxylic acid group or attachment to carrier molecules that utilize endogenous transport systems.[1][5]

  • Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles can facilitate its transport across the BBB.[6][7][8] These nanoparticles can be engineered to target specific receptors on the BBB or to release the drug in a controlled manner within the CNS.

Q3: What is the primary mechanism of action of this compound in the CNS?

A3: this compound is a potent inhibitor of GABA transporters (GATs), with a particular selectivity for GAT1.[9] GAT1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[9][10] By inhibiting GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[9]

Q4: Are there any known off-target effects of this compound?

A4: At high concentrations, this compound has been shown to directly act as an agonist at GABA-A receptors, mimicking the effect of GABA.[11] This is an important consideration when interpreting experimental results, as it may be difficult to distinguish between its GAT inhibiting and GABA mimetic actions, especially at higher doses.[11] Additionally, some studies suggest that this compound might have effects independent of GABA uptake inhibition.[12]

Troubleshooting Guides

Problem 1: Lack of Anticonvulsant Effect in the PTZ-Induced Seizure Model
Potential Cause Troubleshooting Suggestion
Insufficient BBB Penetration Switch to a lipophilic prodrug of this compound or a nanoparticle formulation.[1][5][6]
Inadequate Dose Perform a dose-response study to determine the optimal effective dose for your specific animal model and administration route.
Timing of Administration Optimize the time interval between drug administration and PTZ injection. The peak brain concentration of the active compound should coincide with the seizure induction.
Metabolic Instability of Prodrug If using a prodrug, assess its stability in plasma and brain tissue to ensure it is effectively converted to this compound in the CNS.
Incorrect PTZ Dose Ensure the dose of Pentylenetetrazole (PTZ) is appropriate to induce consistent, measurable seizures without causing excessive mortality. A common dose is 100 mg/kg administered subcutaneously.[13]
Animal Strain Variability Be aware that different mouse or rat strains can have varying sensitivities to both the anticonvulsant and the convulsant agent.[14]
Problem 2: Motor Impairment or Sedation Observed in the Rota-rod Test
Potential Cause Troubleshooting Suggestion
High Dose of this compound or Prodrug The observed motor impairment could be a sign of excessive GABAergic activity or off-target effects. Reduce the dose and perform a thorough dose-response analysis for both efficacy and side effects.
Direct GABA-A Receptor Agonism At high concentrations, this compound can directly activate GABA-A receptors, leading to sedation and motor deficits.[11] Consider using a lower dose or a more selective GAT1 inhibitor.
Vehicle Effects Ensure the vehicle used to dissolve the compound is not causing any behavioral effects on its own by testing a vehicle-only control group.
Insufficient Acclimatization Ensure animals are properly acclimatized to the testing room and the Rota-rod apparatus before the experiment to minimize stress-induced motor deficits.[15][16][17]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound Derivatives and Prodrugs

CompoundAnimal ModelAdministration RouteDoseEfficacy MetricReference
This compound-L-serine ester prodrugPTZ-induced convulsions (mice)Intraperitoneal15 mg/kg & 30 mg/kgSignificant delay in convulsion onset[1]
Nipecotic tyrosine esterAudiogenic seizures (DBA/2 mice)IntraperitonealNot specifiedSignificant dose-dependent anticonvulsant activity[5]
Various this compound amidesCarrageenan-induced rat paw edemaIntraperitoneal0.15 mmol/kgUp to 61% reduction in paw edema[18][19]
This compoundLocal perfusion in VTA (rats)Microdialysis50 µMIncreased extracellular GABA to 170 ± 4 nM[20]

Experimental Protocols

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of this compound or its derivatives.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound, its derivative, or vehicle

  • Pentylenetetrazole (PTZ)

  • Saline (0.9% NaCl)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days before the experiment.

  • Drug Preparation: Dissolve this compound or its derivative in a suitable vehicle (e.g., saline). The concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 10 ml/kg).

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A typical pre-treatment time is 30-60 minutes before PTZ injection.[13]

  • PTZ Induction: Prepare a solution of PTZ in saline. A commonly used dose to induce clonic-tonic seizures is 100 mg/kg, administered subcutaneously (s.c.).[13]

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation cage and observe for 30-60 minutes.[13]

  • Data Collection: Record the latency (time to onset) of the first myoclonic jerk, generalized clonic seizures, and tonic hind limb extension. Also, record the duration of the seizures and the percentage of animals protected from each seizure type.

Protocol 2: Rota-rod Test for Motor Coordination in Mice

Objective: To evaluate potential motor side effects of this compound or its derivatives.

Materials:

  • Rota-rod apparatus

  • Male mice

  • Test compound and vehicle

Procedure:

  • Acclimatization and Training:

    • Acclimatize mice to the testing room for at least 15-30 minutes before the first trial.[15][17]

    • Train the mice on the Rota-rod for 2-3 consecutive days prior to the test day. This typically involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).[21]

  • Drug Administration: Administer the test compound or vehicle at the desired dose and route.

  • Testing:

    • At the time of expected peak drug effect, place the mouse on the Rota-rod.

    • The test is typically performed with an accelerating rod (e.g., from 4 to 40 rpm over 5 minutes).[15][16][17][21]

    • Record the latency to fall from the rod. A trial can be ended if the animal falls off or clings to the rod and makes a full passive rotation.[16]

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[15][17]

  • Data Analysis: Compare the latency to fall between the treated and vehicle control groups. A significant decrease in latency suggests motor impairment.

Visualizations

Signaling Pathway of this compound

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle synthesizes GABA into GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse releases GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor binds to GAT1_glia GAT1 GABA_synapse->GAT1_glia reuptake GAT1_neuron GAT1 GABA_synapse->GAT1_neuron reuptake Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to Nipecotic_Acid This compound (or active prodrug metabolite) Nipecotic_Acid->GAT1_glia inhibits Nipecotic_Acid->GAT1_neuron inhibits

Caption: Mechanism of action of this compound in the GABAergic synapse.

Experimental Workflow for Improving In Vivo Efficacy

experimental_workflow cluster_problem Challenge cluster_strategies Improvement Strategies cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome Problem Low in vivo efficacy of This compound due to poor BBB penetration Prodrug Prodrug Synthesis Problem->Prodrug Nanoparticle Nanoparticle Formulation Problem->Nanoparticle BBB_Penetration Assess BBB Penetration (e.g., HPLC of brain homogenate) Prodrug->BBB_Penetration Nanoparticle->BBB_Penetration Efficacy_Testing Efficacy Models (e.g., PTZ-induced seizures) BBB_Penetration->Efficacy_Testing Toxicity_Testing Toxicity/Side Effect Assessment (e.g., Rota-rod test) Efficacy_Testing->Toxicity_Testing Outcome Improved Therapeutic Efficacy Toxicity_Testing->Outcome

Caption: Workflow for enhancing and evaluating the in vivo efficacy of this compound.

References

Technical Support Center: Nipecotic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and use of nipecotic acid in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing aqueous solutions of this compound?

For optimal results, it is recommended to prepare this compound solutions fresh on the day of use.[1] this compound is soluble in water up to 100 mM and in Phosphate-Buffered Saline (PBS) at a pH of 7.2 up to 10 mg/mL.[1][2][3] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1]

2. What are the recommended storage conditions for solid this compound?

Solid this compound is stable for at least four years when stored at room temperature in the continental United States.[2] For long-term storage, it is advisable to keep it in a dry, cool, and well-ventilated place in a tightly sealed container.[4][5] Some suppliers recommend storing the solid form desiccated at -20°C.[1]

3. How stable is this compound in aqueous solutions?

While preparing fresh solutions is ideal, stock solutions of this compound can be stored at -20°C for several months.[1] One study has shown that this compound esters are stable in a pH 7.4 buffered solution at various temperatures, suggesting the core structure has a degree of stability at physiological pH.[6] However, for sensitive experiments, the use of freshly prepared solutions is strongly advised to ensure the accuracy and reproducibility of your results.

4. What are the known degradation pathways for this compound in aqueous solutions?

Currently, there is limited specific information available in the public domain detailing the degradation pathways of this compound itself in aqueous solutions. Much of the available literature focuses on the hydrolysis of this compound prodrugs, which are designed to break down and release the active this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variability in experimental results Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C and for not more than a few months.
Precipitation of this compound in solution The concentration of this compound exceeds its solubility limit under the current conditions (e.g., temperature, pH).Warm the solution gently (e.g., to 37°C) and/or use an ultrasonic bath to aid dissolution.[1] Ensure the pH of the solvent is compatible with this compound solubility.
Inconsistent biological activity The pH of the experimental buffer may be affecting the stability or activity of this compound.Use a buffer system that maintains a stable physiological pH (e.g., PBS at pH 7.4). This compound esters have been shown to be stable at this pH.[6]

Quantitative Data Summary

The following table summarizes the key stability and solubility data for this compound.

ParameterValueReference
Solid Form Stability ≥ 4 years at room temperature[2]
Aqueous Solution Storage Several months at -20°C[1]
Solubility in Water Up to 100 mM[1][3]
Solubility in PBS (pH 7.2) 10 mg/mL[2]

Experimental Protocols

Protocol: Preparation of a 100 mM this compound Stock Solution

  • Weighing: Accurately weigh out 12.92 mg of this compound (MW: 129.16 g/mol ).

  • Dissolving: Add 1 mL of sterile, purified water to the this compound.

  • Solubilizing: If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[1]

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: For immediate use, keep the solution at 4°C. For long-term storage, aliquot and store at -20°C for up to several months.[1] It is recommended to minimize freeze-thaw cycles.

Visualizations

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_prep Solution Preparation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Water/PBS weigh->dissolve solubilize Warm (37°C) & Sonicate (if needed) dissolve->solubilize sterilize Sterile Filter (0.22 µm) solubilize->sterilize short_term Short-term (4°C, same day use) sterilize->short_term Immediate Use long_term Long-term (-20°C, several months) sterilize->long_term Stock Solution

Caption: Workflow for preparing this compound solutions.

logical_relationship Factors Affecting this compound Stability in Experiments Stability Optimal Experimental Outcome Fresh Freshly Prepared Solution Fresh->Stability Storage Proper Storage (-20°C, minimal freeze-thaw) Storage->Stability pH Physiological pH (e.g., 7.4) pH->Stability

Caption: Key factors influencing experimental success.

References

Technical Support Center: Troubleshooting Inconsistent Results in Nipecotic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nipecotic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments.

Frequently Asked Questions (FAQs)

Section 1: General Properties and Handling

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1] It is important to note that at higher concentrations (in the high micromolar to millimolar range), this compound can also directly activate GABA-A-like chloride channels, which could be a confounding factor in some experiments.[2]

Q2: How should I store and handle this compound?

A2: For long-term stability, this compound should be stored at -20°C, where it can be stable for at least four years. For short-term use, it can be kept at room temperature. It is soluble in water and phosphate-buffered saline (PBS). To avoid solubility issues that can lead to inconsistent results, ensure complete dissolution and consider vortexing or sonicating if necessary.[3]

Q3: I'm seeing high variability between my experimental replicates. What could be the cause?

A3: High variability can stem from several factors:

  • Solubility: Ensure this compound is fully dissolved in your vehicle. Precipitation at the final working concentration can lead to inconsistent effects. Visually inspect your final solution for any particulates.[3]

  • Compound Stability: Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions for your experiments whenever possible.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing across all replicates.

Section 2: In Vitro Experiments (Cell Culture & Brain Slices)

Q1: I am not observing the expected inhibitory effect of this compound in my GABA uptake assay. What should I check?

A1: Several factors could contribute to a lack of effect in a GABA uptake assay:

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Refer to the IC50 values for the specific GABA transporter subtype you are investigating (see Table 1).

  • Cell Health: Ensure your cultured neurons or astrocytes are healthy. Compromised cell membranes can lead to inconsistent transporter function.

  • Assay Conditions: The kinetics of GABA transport are dependent on factors like sodium and chloride ion concentrations. Verify that your assay buffer composition is correct. The transport of one GABA molecule is coupled to the cotransport of two Na+ ions and one Cl- ion.[4]

  • Transporter Expression: Confirm that your cell line or primary culture expresses the target GABA transporter (GAT-1) at sufficient levels.

Q2: In my brain slice electrophysiology recordings, this compound is causing an unexpected increase in excitability after washout. Why is this happening?

A2: This phenomenon may be due to this compound acting as a "false transmitter."[5] During application, it is taken up by GABAergic neurons and may be released along with GABA. Upon washout of this compound, the continued release of this less potent agonist could lead to a net decrease in inhibitory tone, resulting in hyperexcitability.[5] Consider this possibility when interpreting your data, especially with prolonged applications.

Q3: The effect of this compound in my brain slice recordings is smaller than expected. What could be the issue?

A3:

  • Tissue Health: The viability of your brain slices is crucial. An optimized slicing and recovery protocol can improve neuronal health and the reliability of your recordings.[6][7]

  • Concentration: The effective concentration in a brain slice preparation may be different from that in cell culture due to diffusion barriers. You may need to optimize the concentration of this compound for your specific preparation.

  • Endogenous GABA Levels: The effect of a GABA uptake inhibitor is dependent on the level of synaptic activity and endogenous GABA release. If the baseline synaptic activity in your slices is low, the effect of blocking GABA reuptake may be minimal.

Section 3: In Vivo Experiments (Animal Models)

Q1: I administered this compound systemically (e.g., intraperitoneally) to my animal model but did not observe any behavioral effects. Why?

A1: this compound is hydrophilic and has very poor penetration across the blood-brain barrier (BBB).[8] Systemic administration is unlikely to achieve a sufficient concentration in the central nervous system to exert a significant effect. For in vivo studies targeting the brain, consider the following:

  • Direct Administration: Use techniques like intracerebroventricular (ICV) or direct intracerebral injections to bypass the BBB.

  • Prodrugs or Analogs: Utilize more lipophilic prodrugs or analogs of this compound that have been designed to improve BBB penetration.

Q2: My behavioral results with this compound are inconsistent between animals.

A2: In addition to the BBB issue, other factors can contribute to variability in in vivo experiments:

  • Stress: The stress level of the animals can significantly impact GABAergic signaling and behavior. Ensure proper handling and habituation of the animals to the experimental setup.[9]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the compound can vary between individual animals.

  • Dosing Accuracy: Ensure accurate and consistent administration of the compound.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound on GABA Transporters

Transporter SubtypeIC50 (µM)SpeciesReference
hGAT-18Human
rGAT-238Rat
hGAT-3106Human
hBGT-12370Human
GAT-3 (selective ligand)5Not Specified[10]
GAT-2 (selective ligand)21Not Specified[10]
GAT-1 (selective ligand)>200Not Specified[10]
BGT-1 (selective ligand)140Not Specified[10]

Experimental Protocols

Protocol 1: [³H]-GABA Uptake Assay in Cultured Neurons

This protocol is adapted from methodologies for assessing GABA transporter activity.[11][12]

Materials:

  • Primary neuronal cell culture or a cell line expressing GAT-1.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Uptake Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose).

  • This compound stock solution.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Cell Plating: Plate cells in a 96-well, poly-D-lysine-coated tissue culture plate and allow them to adhere and grow to an appropriate confluency.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubation: Add uptake buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 5-10 minutes at 37°C.

  • Initiate Uptake: Add [³H]-GABA to each well to a final concentration of approximately 50 nM.

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow for GABA uptake.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol provides a general framework for assessing the effect of this compound on synaptic currents.[13][14][15]

Materials:

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Internal solution for the patch pipette.

  • Patch-clamp amplifier and data acquisition system.

  • This compound stock solution.

Methodology:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using an optimized protective recovery method.[6]

  • Slice Recovery: Allow slices to recover in a submerged chamber with continuously bubbled aCSF (95% O₂/5% CO₂) for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber on the microscope stage and perfuse with aCSF.

  • Cell Targeting: Identify a neuron for recording using DIC optics.

  • Patching: Approach the cell with a glass micropipette filled with internal solution, form a giga-ohm seal, and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, IPSCs) in voltage-clamp mode.

  • Drug Application: Bath-apply this compound at the desired concentration and record the changes in synaptic currents.

  • Washout: Perfuse the slice with drug-free aCSF to determine if the effects are reversible.

  • Data Analysis: Analyze the frequency, amplitude, and decay kinetics of the IPSCs before, during, and after this compound application.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol is a standard method for assessing anxiety in rodents.[9][16][17][18]

Materials:

  • Elevated plus maze apparatus.

  • Video tracking software.

  • Experimental animals (mice).

  • This compound solution for administration (note: direct central administration is required).

Methodology:

  • Habituation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound (or vehicle) via the chosen central route (e.g., ICV) at a predetermined time before the test.

  • Test Procedure: Place the mouse in the center of the EPM, facing one of the open arms.

  • Exploration: Allow the mouse to freely explore the maze for a 5-minute session.[18]

  • Recording: Record the session using a video camera and tracking software.

  • Data Analysis: Analyze the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to assess general locomotor activity). An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.

  • Cleaning: Thoroughly clean the maze between each animal to remove olfactory cues.[18]

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake GABA Reuptake Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle (with GABA) vGAT->Vesicle packaging GABA_cleft GABA Vesicle->GABA_cleft release GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B GAT1 GAT-1 GABA_cleft->GAT1 reuptake Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel activates GPCR_cascade G-protein Signaling GABA_B->GPCR_cascade activates Nipecotic_Acid This compound Nipecotic_Acid->GAT1 inhibits

Caption: GABAergic signaling pathway and the inhibitory action of this compound on GAT-1.

Experimental_Workflow cluster_invitro In Vitro: GABA Uptake Assay cluster_exvivo Ex Vivo: Electrophysiology cluster_invivo In Vivo: Behavioral Assay (EPM) A1 Culture Neurons/ Astrocytes A2 Prepare this compound Dilutions A1->A2 A3 Pre-incubate Cells with Drug A2->A3 A4 Add [3H]-GABA A3->A4 A5 Incubate & Terminate A4->A5 A6 Measure Radioactivity A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Acute Brain Slices B2 Obtain Whole-Cell Configuration B1->B2 B3 Record Baseline Synaptic Currents B2->B3 B4 Bath Apply This compound B3->B4 B5 Record Drug Effect B4->B5 B6 Washout B5->B6 B7 Analyze Current Properties B6->B7 C1 Habituate Animals C2 Administer this compound (Direct Central Route) C1->C2 C3 Place on EPM C2->C3 C4 Record 5-min Session C3->C4 C5 Analyze Time in Open vs. Closed Arms C4->C5

Caption: Workflow diagrams for key experiments involving this compound.

Troubleshooting_Logic cluster_problem cluster_cause cluster_solution Start Inconsistent or Unexpected Results NoEffect_InVitro No/Low Effect (In Vitro) Start->NoEffect_InVitro NoEffect_InVivo No Effect (In Vivo) Start->NoEffect_InVivo Variability High Variability Start->Variability Hyperexcitability Unexpected Hyperexcitability Start->Hyperexcitability Cause_Conc Incorrect Concentration? NoEffect_InVitro->Cause_Conc Cause_DirectAgonist Direct GABA-A Agonism? NoEffect_InVitro->Cause_DirectAgonist at high conc. Cause_BBB Poor BBB Penetration? NoEffect_InVivo->Cause_BBB Cause_Solubility Solubility/Stability Issues? Variability->Cause_Solubility Cause_FalseTx False Transmitter Effect? Hyperexcitability->Cause_FalseTx Sol_VerifyConc Verify Calculations & Dilutions Cause_Conc->Sol_VerifyConc Sol_DirectAdmin Use Direct Central Administration Cause_BBB->Sol_DirectAdmin Sol_FreshPrep Prepare Fresh Solutions/ Check Storage Cause_Solubility->Sol_FreshPrep Sol_Washout Analyze Washout Carefully Cause_FalseTx->Sol_Washout Sol_ConcRange Test Lower Concentration Range Cause_DirectAgonist->Sol_ConcRange

References

Technical Support Center: Minimizing Nipecotic Acid Cytotoxicity in Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Nipecotic acid cytotoxicity in neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters, particularly GAT1. By blocking the reuptake of GABA from the synaptic cleft, it increases the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission.[1] The IC50 for GABA uptake inhibition is approximately 10 μM.[1]

Q2: What causes the cytotoxic effects of this compound in neuronal cells at high concentrations?

At concentrations significantly higher than its IC50 for GABA uptake inhibition, typically in the high micromolar to millimolar range, this compound can directly act as an agonist at GABA-A receptors.[1] This can lead to excessive chloride influx and subsequent excitotoxicity, oxidative stress, and apoptosis.[2] The EC50 for GABA-A-like channel activation by this compound is approximately 300 μM.[1]

Q3: What are the typical signs of this compound-induced cytotoxicity in neuronal cultures?

Signs of cytotoxicity include reduced cell viability, morphological changes such as neurite retraction and blebbing, increased lactate dehydrogenase (LDH) release into the culture medium, and activation of apoptotic pathways, including caspase-3 activation.

Q4: How can I differentiate between the effects of GABA uptake inhibition and direct GABA-A receptor agonism in my experiments?

To dissect these two effects, you can use the GABA-A receptor antagonist, bicuculline.[1] If the observed effect is blocked by bicuculline, it is likely mediated by direct GABA-A receptor activation. Effects related to GABA uptake inhibition will persist in the presence of bicuculline but can be modulated by altering endogenous GABA levels.

Q5: Can derivatives of this compound be less cytotoxic?

Yes, derivatives of this compound have been synthesized to improve properties like blood-brain barrier permeability and to potentially reduce off-target effects. Some derivatives incorporating antioxidant moieties have been developed, which may offer inherent neuroprotective properties against oxidative stress-related cytotoxicity.[3][4][5][6]

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.
  • Question: I am observing significant neuronal cell death in my cultures after treating with this compound. How can I reduce this cytotoxicity?

  • Answer:

    • Optimize this compound Concentration: The primary reason for cytotoxicity is often a high concentration of this compound, leading to direct GABA-A receptor agonism.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that provides sufficient GABA uptake inhibition without causing significant cell death. Start with concentrations closer to the IC50 for GABA uptake inhibition (~10 μM) and carefully titrate up.[1]

    • Co-treatment with a GABA-A Antagonist: To confirm if the cytotoxicity is mediated by GABA-A receptor activation, co-treat your neuronal cultures with this compound and a sub-saturating concentration of the GABA-A receptor antagonist, bicuculline. A reduction in cell death upon co-treatment would indicate that the cytotoxic effect is due to the agonist activity of this compound at the GABA-A receptor.[2]

    • Introduce Antioxidants: this compound-induced cytotoxicity may involve oxidative stress.[2][7] Co-treatment with antioxidants such as N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or other neuroprotective agents may mitigate these effects.

    • Monitor Culture Health: Ensure your neuronal cultures are healthy before treatment. Unhealthy cultures are more susceptible to the toxic effects of any compound. Regularly check for signs of stress or contamination.

Issue 2: Inconsistent results in cytotoxicity assays.
  • Question: My results from cytotoxicity assays (e.g., MTT, LDH) are highly variable between experiments. What could be the cause?

  • Answer:

    • Inconsistent Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell viability assays are highly dependent on the initial cell number.

    • Uneven Compound Distribution: Ensure proper mixing of this compound and any co-treatments in the culture medium to avoid concentration gradients across the plate.

    • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate solutes and affect cell health. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.

    • Assay Timing: Perform the cytotoxicity assay at a consistent time point after treatment. The cytotoxic effects of this compound may be time-dependent.

    • Reagent Quality and Preparation: Use fresh, high-quality reagents for your assays. Ensure proper dissolution and sterile filtration of stock solutions.

Issue 3: Difficulty in interpreting the role of oxidative stress.
  • Question: I suspect oxidative stress is involved in the cytotoxicity I'm observing, but I'm not sure how to confirm this.

  • Answer:

    • Measure Reactive Oxygen Species (ROS): Utilize fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to directly measure intracellular ROS levels following this compound treatment. An increase in ROS would support the involvement of oxidative stress.

    • Assess Mitochondrial Health: Oxidative stress is often linked to mitochondrial dysfunction. Measure the mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1. A decrease in membrane potential is an indicator of mitochondrial-mediated apoptosis.[8][9]

    • Antioxidant Rescue Experiments: As mentioned in Troubleshooting Issue 1, demonstrate that the cytotoxicity can be attenuated by co-treatment with known antioxidants. This provides strong evidence for the role of oxidative stress.

Data Summary Tables

Table 1: Concentrations of this compound and Related Compounds

CompoundParameterConcentrationCell Type/SystemReference
This compoundIC50 (GABA Uptake Inhibition)~10 µMRat Brain Slices[1]
This compoundEC50 (GABA-A-like Channel Activation)~300 µMParaventricular Neurons[1]
GABAEC50 (GABA-A-like Channel Activation)~100 µMParaventricular Neurons[1]
BicucullineInhibition of this compound (1 mM) action3 µMParaventricular Neurons[1]

Table 2: Potential Neuroprotective Co-treatments

AgentClassPotential Mechanism of ActionTypical Concentration Range
BicucullineGABA-A AntagonistBlocks GABA-A receptor activation1-10 µM
N-acetylcysteine (NAC)AntioxidantPrecursor to glutathione, ROS scavenger1-5 mM
Vitamin E (α-tocopherol)AntioxidantLipid-soluble antioxidant, protects cell membranes10-100 µM
CurcuminAntioxidant/Anti-inflammatoryReduces oxidative stress and inflammation5-20 µM
ResveratrolAntioxidantModulates various signaling pathways10-50 µM

Detailed Experimental Protocols

Protocol 1: MTT Assay for Neuronal Viability
  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere and differentiate for the desired period.

  • Treatment: Treat cells with varying concentrations of this compound with or without neuroprotective agents for 24-48 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Plating: Plate and treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Plating and Treatment: Culture and treat cells in a suitable format (e.g., 6-well plates or chamber slides).

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualized Pathways and Workflows

Diagram 1: Dual Mechanism of this compound Action

Nipecotic_Acid_Mechanism NA This compound GAT1 GABA Transporter (GAT1) NA->GAT1 Inhibits Direct_Agonism Direct Agonism (High Concentrations) NA->Direct_Agonism GABA_uptake GABA Reuptake GAT1->GABA_uptake Mediates GABA_conc Increased Synaptic GABA GABA_uptake->GABA_conc Reduces GABAAR GABA-A Receptor GABA_conc->GABAAR Activates Cl_influx Chloride Influx GABAAR->Cl_influx Increases Cytotoxicity Potential Cytotoxicity GABAAR->Cytotoxicity Inhibition Enhanced Neuronal Inhibition Cl_influx->Inhibition Direct_Agonism->GABAAR Directly Activates Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Culture Neuronal Cell Culture Treatment This compound Treatment (Dose-Response) Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV Data Quantify Cell Death & Determine Toxic Dose MTT->Data LDH->Data AnnexinV->Data Troubleshooting_Logic Start High Cell Death Observed Check_Conc Is this compound Concentration > 50 µM? Start->Check_Conc Reduce_Conc Reduce Concentration & Perform Dose-Response Check_Conc->Reduce_Conc Yes Test_Antagonist Co-treat with Bicuculline Check_Conc->Test_Antagonist No Reduce_Conc->Test_Antagonist Death_Reduced Cell Death Reduced? Test_Antagonist->Death_Reduced GABAAR_Mediated Cytotoxicity is GABA-A Receptor Mediated Death_Reduced->GABAAR_Mediated Yes Consider_Other Consider Other Mechanisms Death_Reduced->Consider_Other No Add_Antioxidant Co-treat with Antioxidant (e.g., NAC) GABAAR_Mediated->Add_Antioxidant Consider_Other->Add_Antioxidant Death_Reduced2 Cell Death Reduced? Add_Antioxidant->Death_Reduced2 Oxidative_Stress Oxidative Stress is a Contributing Factor Death_Reduced2->Oxidative_Stress Yes

References

why Nipecotic acid is inactive when administered systemically

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nipecotic acid. The information addresses the common issue of its inactivity when administered systemically and offers insights into potential solutions and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why is our systemically administered this compound showing no effect in our in vivo CNS models?

A1: this compound is a potent inhibitor of GABA uptake in vitro, but it is largely inactive when administered systemically for CNS applications.[1] This is primarily due to its hydrophilic and zwitterionic nature, which significantly limits its ability to cross the blood-brain barrier (BBB).[2][3][4] Consequently, it cannot reach its target, the GABA transporters (GATs) in the central nervous system, in sufficient concentrations to exert a pharmacological effect. Studies in rats have shown that after intravenous (i.v.) dosing, this compound is not detectable in the brain.[5]

Q2: What is the evidence for this compound's poor BBB penetration?

A2: Multiple studies have demonstrated the poor BBB permeability of this compound. For instance, after i.v. administration in rats, brain levels of this compound were undetectable.[5] In contrast, when administered as a more lipophilic prodrug (e.g., an n-butyl ester), significant brain concentrations of this compound are achieved.[5] This highlights that the parent molecule's physicochemical properties are the primary barrier to its CNS activity.

Q3: Are there any alternative administration routes that improve the systemic availability of this compound?

A3: While direct CNS administration (e.g., intracerebroventricular injection) can bypass the BBB, it is often not feasible for many experimental paradigms. Nasal administration of this compound has been explored, but it results in low absolute systemic availability (around 14% in rats).[5] Therefore, simply changing the systemic route is unlikely to overcome the fundamental issue of poor BBB penetration.

Q4: What are prodrugs of this compound, and how do they enhance CNS delivery?

A4: Prodrugs are inactive derivatives of a drug molecule that are designed to overcome pharmacokinetic limitations, such as poor BBB penetration. In the case of this compound, prodrugs are typically created by creating ester linkages with lipophilic molecules or with substrates for endogenous transporters at the BBB.[6] This modification increases the lipophilicity of this compound, allowing the prodrug to cross the BBB. Once in the brain, the ester linkage is cleaved by brain-specific enzymes (esterases), releasing the active this compound.[1][5]

Q5: Can you provide examples of successful this compound prodrugs?

A5: Several prodrug strategies have been successfully employed to deliver this compound to the CNS. These include conjugation with:

  • Simple alkyl esters: The n-butyl ester of this compound showed significantly increased systemic availability and brain delivery compared to this compound alone.[5]

  • Amino acids: A this compound-L-serine ester prodrug was designed to utilize the Large Neutral Amino Acid Transporter (LAT1) for active transport across the BBB and has shown anti-epileptic activity.[2][3][7] Similarly, a tyrosine ester of this compound demonstrated dose-dependent anticonvulsant activity in mice.[1]

  • Nutrients: Conjugation with L-carnitine has been explored as a "double prodrug" approach to utilize nutrient transporters for BBB penetration.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable CNS effects after systemic administration of this compound. Poor blood-brain barrier (BBB) penetration due to the hydrophilic and zwitterionic nature of this compound.1. Confirm In Vitro Activity: Ensure your batch of this compound is active in an in vitro GABA uptake assay. 2. Consider a Prodrug Strategy: Synthesize or obtain a lipophilic prodrug of this compound (e.g., an ester derivative). 3. Alternative Administration: If feasible for your experimental setup, consider direct CNS administration (e.g., ICV injection) to bypass the BBB and confirm the central activity of this compound.
Inconsistent or weak effects observed with a this compound prodrug. 1. Prodrug Instability: The prodrug may be prematurely hydrolyzing in the plasma before reaching the brain. 2. Inefficient Brain Hydrolysis: The rate of ester hydrolysis in the brain may be too slow to release therapeutic concentrations of active this compound.[5] 3. Incorrect Dosing: The dose of the prodrug may not be optimal.1. Assess Prodrug Stability: Evaluate the stability of the prodrug in plasma in vitro. 2. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to measure the concentration of both the prodrug and the parent this compound in the plasma and brain over time. 3. Dose-Response Study: Perform a dose-response study to determine the optimal dose of the prodrug for the desired effect.
Unexpected off-target effects. At high concentrations (in the micromolar range), this compound can directly activate GABA-A receptors, independent of its GABA uptake inhibition.[9][10]1. Measure Brain Concentration: If possible, determine the concentration of this compound in the brain to see if it reaches levels known to activate GABA-A receptors (EC50 ~300 µM).[9][10] 2. Use GABA-A Antagonists: Co-administer a GABA-A receptor antagonist (e.g., bicuculline) to see if the unexpected effects are blocked. 3. Structure-Activity Relationship: Test analogs of your prodrug to see if the off-target effects can be separated from the desired GABA uptake inhibition.

Data Presentation

Table 1: Systemic Availability and Brain Presence of this compound and its n-Butyl Ester Prodrug in Rats

Compound Administration Route Absolute Systemic Availability (%) Detectable in Brain? Reference
This compoundIntravenous (i.v.)-No[5]
This compoundNasal14-[5]
n-Butyl NipecotateIntravenous (i.v.)97 (as this compound)Yes[5]
n-Butyl NipecotateNasal92 (as this compound)Yes[5]

Table 2: In Vitro Potency of this compound on GABA Transporters (GATs)

Transporter Subtype IC50 (µM) Reference
Mouse GAT-12.6[11]
Mouse GAT-2310[11]
Mouse GAT-329[11]
Mouse GAT-416[11]

Experimental Protocols

Protocol 1: Evaluation of Brain Penetration of a this compound Prodrug in Mice

This protocol is adapted from the methodology described in the study by Dhanawat et al. (2020).[3]

  • Animal Model: Use adult male mice.

  • Drug Administration: Administer the this compound prodrug via intraperitoneal (i.p.) injection.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the mice and sacrifice them by decapitation.

  • Brain Homogenization: Rapidly excise the brains, weigh them, and homogenize them in a suitable buffer.

  • Sample Preparation:

    • Deproteinize the brain homogenate (e.g., using perchloric acid).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Filter the supernatant.

  • HPLC Analysis:

    • Derivatize the this compound in the supernatant with a suitable fluorescent agent.

    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV/Vis or fluorescence detector.

    • Quantify the amount of this compound in the brain by comparing the peak area to a standard curve prepared with known concentrations of this compound in brain homogenate.

Visualizations

logical_relationship cluster_cns Central Nervous System This compound This compound BBB Blood-Brain Barrier This compound->BBB Target (GATs) Target (GATs)

Caption: Inability of systemic this compound to reach CNS targets.

experimental_workflow Start Start Systemic Admin Systemic Administration of this compound Prodrug Start->Systemic Admin BBB_Penetration Prodrug Crosses BBB Systemic Admin->BBB_Penetration Brain_Hydrolysis Enzymatic Hydrolysis in Brain BBB_Penetration->Brain_Hydrolysis Active_Drug Release of Active This compound Brain_Hydrolysis->Active_Drug GAT_Inhibition Inhibition of GABA Uptake Active_Drug->GAT_Inhibition Effect Pharmacological Effect GAT_Inhibition->Effect End End Effect->End

Caption: Workflow for successful CNS delivery of this compound via a prodrug strategy.

signaling_pathway cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GABA_Receptor GABA-A Receptor GABA_Receptor->Postsynaptic Inhibition GAT GABA Transporter (GAT) GAT->Presynaptic Synaptic_Cleft->GABA_Receptor Binding Synaptic_Cleft->GAT Reuptake Nipecotic_Acid This compound (from Prodrug) Nipecotic_Acid->GAT Inhibition

Caption: Mechanism of action of this compound at the GABAergic synapse.

References

distinguishing GAT inhibition vs GABA mimetic actions of Nipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nipecotic acid. The focus is on differentiating its two primary mechanisms of action: inhibition of the GABA transporter (GAT) and direct activation of GABA-A receptors (GABA mimetic action).

Frequently Asked Questions (FAQs)

Q1: What are the distinct mechanisms of action for this compound?

This compound has a well-documented dual mechanism of action. Its primary and most potent action is the competitive inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[1][2] By blocking these transporters, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2][3] However, at higher concentrations, this compound can also act as a direct agonist at GABA-A receptors, mimicking the effect of GABA by directly activating the receptor's associated chloride channel.[1][4]

Q2: How can I ensure my experiment is primarily observing GAT inhibition and not direct receptor activation?

The key to isolating the GAT inhibitory effect of this compound lies in careful concentration control. The IC50 value of this compound for GAT-1 inhibition is approximately 8-10 μM.[1] In contrast, its EC50 for direct activation of GABA-A-like channels is significantly higher, around 300 μM.[1][4] Therefore, using this compound at concentrations in the low micromolar range (e.g., 1-10 μM) is more likely to produce effects predominantly due to GAT inhibition. Caution should be exercised when using concentrations approaching or exceeding 100 μM, as direct GABA-A receptor activation may become a confounding factor.[2]

Q3: My results suggest an unusually strong inhibitory effect that might not be solely from GAT inhibition. How can I experimentally confirm a direct GABA mimetic action?

The most direct method to confirm GABA mimetic activity is through electrophysiology, specifically using an outside-out patch-clamp preparation.[1] This technique isolates a small patch of the cell membrane containing GABA-A receptors, physically separating them from synaptic terminals and GABA transporters.

  • Confirmation Steps:

    • Obtain an outside-out patch from a neuron expressing GABA-A receptors.

    • In the complete absence of GABA in the perfusing solution, apply this compound to the patch.

    • If this compound directly activates the GABA-A receptor, you will observe single-channel currents.

    • To confirm these currents are mediated by GABA-A receptors, apply a GABA-A antagonist like bicuculline. The currents elicited by this compound should be inhibited by bicuculline.[1][4]

Q4: I observe an enhancement of inhibitory neurotransmission. How can I distinguish between an effect caused by increased ambient GABA (due to GAT inhibition) versus direct receptor agonism by this compound?

Distinguishing between these two effects requires a multi-step approach, which can be guided by the experimental workflow diagram below.

  • Assess Concentration: First, consider the concentration of this compound used. If it is in the high micromolar range (≥100 µM), a direct agonist effect is plausible.[2]

  • Use Antagonists: The effect, whether from ambient GABA or direct agonism, will be sensitive to GABA-A antagonists like bicuculline or picrotoxin.[5][6] This confirms the involvement of GABA-A receptors but does not distinguish the mechanism.

  • Measure Extracellular GABA: Employ in vivo microdialysis coupled with HPLC to directly measure extracellular GABA levels in the region of interest.[7][8] A significant, dose-dependent increase in GABA concentration following this compound administration is direct evidence of GAT inhibition.[7]

  • Isolate the Receptor: As detailed in FAQ 3, use an outside-out patch-clamp recording. The absence of channel activation by this compound in this preparation would indicate that the observed effects in a whole-cell or in vivo setting are due to GAT inhibition, not direct agonism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's action on GABA transporters and receptors. Lower IC50/Kᵢ values indicate higher potency.

TargetSpeciesParameterValue (µM)Reference(s)
hGAT-1HumanIC₅₀8
rGAT-2RatIC₅₀38
hGAT-3HumanIC₅₀106
hBGT-1HumanIC₅₀2370
GABA-A ReceptorRatEC₅₀~300[1][4]

Visualizations

cluster_synapse GABAergic Synapse pre Presynaptic Terminal cleft Synaptic Cleft gaba GABA pre->gaba Release post Postsynaptic Neuron gat GAT-1 cleft->gat Reuptake gaba_r GABA-A Receptor gaba_r->post gaba->cleft gaba->gaba_r Binds nipecotic This compound nipecotic->gat Inhibits (Primary Action) nipecotic->gaba_r Activates (High Conc. Action)

Caption: Dual mechanisms of this compound at a GABAergic synapse.

start Start: Unexpected or ambiguous result with This compound conc_check Is this compound concentration > 100 µM? start->conc_check exp_type What is the experimental prep? conc_check->exp_type No conclusion1 Conclusion: Effect is likely a combination of GAT inhibition and direct GABA agonism. conc_check->conclusion1 Yes patch_clamp Perform outside-out patch-clamp experiment exp_type->patch_clamp In vitro slice / Isolated cells microdialysis Perform in vivo microdialysis exp_type->microdialysis In vivo patch_result Does this compound alone elicit current? patch_clamp->patch_result micro_result Does extracellular GABA increase? microdialysis->micro_result conclusion2 Conclusion: Effect is primarily GAT inhibition. patch_result->conclusion2 No conclusion3 Conclusion: Effect is primarily direct GABA agonism. patch_result->conclusion3 Yes micro_result->conclusion3 No conclusion4 Conclusion: Effect is primarily GAT inhibition. Verify with patch-clamp. micro_result->conclusion4 Yes

Caption: Experimental workflow for troubleshooting this compound's effects.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Inconsistent results or poor reproducibility. 1. Using concentrations of this compound near the threshold for GABA mimetic action (~100-300 µM), leading to variable receptor activation. 2. Differences in the density of GATs vs. GABA-A receptors in the tissue preparation.1. Strictly control the concentration of this compound. If possible, perform a dose-response curve to identify the operational range in your system. 2. Use a more selective GAT-1 inhibitor, such as NO-711, as a positive control for GAT inhibition to compare effects.[2]
Observed inhibition is blocked by bicuculline, but the this compound concentration is low (< 20 µM). The effect is almost certainly due to GAT inhibition. Blocking GATs increases synaptic GABA, which then acts on GABA-A receptors. Bicuculline, as a GABA-A antagonist, will block the final effect regardless of whether it was initiated by direct agonism or elevated GABA.This is the expected result for GAT inhibition. To further confirm, use microdialysis to show that extracellular GABA levels are elevated.[7]
No effect is observed at concentrations expected to inhibit GATs. 1. The specific GAT subtype in your preparation (e.g., GAT-2, GAT-3) is less sensitive to this compound. 2. The compound has degraded. 3. The experimental system has low GAT expression or activity.1. Verify the GAT subtypes expressed in your model system. Consider using a broader spectrum GAT inhibitor or a more specific one depending on your experimental question. 2. Prepare fresh solutions of this compound. Store stock solutions appropriately. 3. Confirm GAT activity in your preparation using a positive control experiment, such as a [³H]GABA uptake assay.

Detailed Experimental Protocols

Protocol 1: Electrophysiological Recording to Test for Direct GABA-A Agonism

Objective: To determine if this compound directly activates GABA-A receptors in the absence of endogenous GABA.

Methodology: Outside-Out Patch-Clamp.

  • Preparation: Prepare acute brain slices or cultured neurons as per standard laboratory procedures.[9]

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill patch pipettes (3-5 MΩ) with an internal solution containing a high chloride concentration to produce inward currents at a negative holding potential.

  • Patch Formation: Obtain a gigaseal on a neuron and then gently pull away to form an outside-out membrane patch.

  • Holding Potential: Voltage-clamp the patch at -60 mV.[4]

  • Perfusion: Perfuse the patch with an external solution completely free of GABA.

  • Application of Ligands:

    • First, apply a known concentration of GABA (e.g., 10 µM) to confirm the presence of functional GABA-A receptors in the patch.

    • Thoroughly wash out the GABA.

    • Apply this compound (e.g., 300 µM - 1 mM) to the patch.[1][4] Record any channel activity.

    • Co-apply this compound with a GABA-A receptor antagonist (e.g., 3 µM bicuculline) to confirm that any observed currents are mediated by GABA-A receptors.[4]

  • Data Analysis: Analyze the recordings for single-channel openings. Compare the amplitude and kinetics of currents elicited by this compound to those elicited by GABA.[1]

Protocol 2: [³H]GABA Uptake Assay for GAT Inhibition

Objective: To quantify the inhibitory potency (IC50) of this compound on GABA transporters.[2]

Methodology: Radiolabeled Substrate Uptake Assay.

  • Preparation: Use synaptosomes, cultured neurons/astrocytes, or cell lines stably expressing a specific GAT subtype (e.g., HEK-293-hGAT-1).[10]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).[10]

  • Incubation:

    • Aliquot cells/synaptosomes into tubes.

    • Add varying concentrations of this compound (e.g., from 1 nM to 1 mM) to the tubes.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.[11]

  • Termination: Stop the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold assay buffer to remove extracellular [³H]GABA.[2]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Microdialysis for Extracellular GABA Measurement

Objective: To measure changes in extracellular GABA concentrations in a specific brain region following administration of this compound.

Methodology: Microdialysis with HPLC-EC or LC-MS/MS Detection.

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow for recovery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.8-1.5 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal GABA level.

  • Drug Administration: Administer this compound, either systemically (i.p.) or locally by adding it to the perfusion fluid (retrodialysis).[7]

  • Sample Collection: Continue collecting dialysate samples for a defined period post-administration.

  • Sample Analysis:

    • Derivatize the GABA in the samples with o-phthaldialdehyde (OPA).[7][12]

    • Analyze the samples using reverse-phase HPLC with electrochemical detection (HPLC-EC) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and speed.[7][13]

  • Data Analysis: Quantify the GABA concentration in each sample. Express the post-administration levels as a percentage of the baseline level to determine the effect of this compound on extracellular GABA. A 15-fold increase has been reported with 0.5 mM this compound infused via the probe.[7]

References

Technical Support Center: Development of Nipecotic Acid Prodrugs for Enhanced Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing nipecotic acid prodrugs to enhance brain delivery.

Frequently Asked Questions (FAQs)

Q1: Why is this compound itself not effective for treating central nervous system (CNS) disorders when administered systemically?

A1: this compound is a potent inhibitor of GABA uptake in vitro, but it is a hydrophilic molecule with a zwitterionic nature at physiological pH.[1][2][3] This makes it unable to efficiently cross the blood-brain barrier (BBB), a highly selective border that protects the brain.[1][2][4] Consequently, systemically administered this compound does not reach therapeutic concentrations in the brain.[5]

Q2: What is the primary strategy to enhance the brain delivery of this compound?

A2: The main approach is to develop prodrugs of this compound.[6][7] Prodrugs are inactive derivatives that are designed to have improved physicochemical properties, such as increased lipophilicity or affinity for specific transporters at the BBB, to facilitate their entry into the brain.[6][8] Once in the brain, the prodrug is converted back to the active this compound.[6]

Q3: What are the common types of this compound prodrugs being investigated?

A3: Common strategies involve creating ester prodrugs by conjugating this compound with various promoieties. These include:

  • Lipophilic esters: To increase passive diffusion across the BBB, such as the n-butyl ester.

  • Amino acid conjugates: To target amino acid transporters at the BBB, for example, conjugates with L-tyrosine or L-serine.[1][5][9]

  • Nutrient conjugates: To utilize nutrient transporters, such as conjugation with L-carnitine.[5]

  • Carbohydrate conjugates: To potentially target glucose transporters, for instance, with glucose or galactose.[5][9]

Q4: How can I assess the brain penetration of my this compound prodrug?

A4: Brain penetration can be evaluated using a combination of in vitro and in vivo methods.

  • In vitro BBB models: These include co-cultures of brain endothelial cells with astrocytes and can be used to measure the permeability of your prodrug.[10][11]

  • In vivo studies: Animal models, such as mice or rats, are used to determine the concentration of the prodrug and released this compound in the brain tissue and plasma after systemic administration.[2] Brain-to-plasma concentration ratios are a key indicator of BBB penetration.

Q5: What are the key challenges in developing this compound prodrugs?

A5: The main challenges include:

  • Prodrug stability: The prodrug must be stable enough in the bloodstream to reach the BBB without premature hydrolysis back to this compound.[12]

  • Brain-specific conversion: Ideally, the prodrug should be efficiently converted to this compound within the brain. Achieving selective enzymatic cleavage in the brain over the plasma can be difficult.[13]

  • Efflux transport: The prodrug might be a substrate for efflux transporters like P-glycoprotein at the BBB, which would pump it back into the bloodstream.[14]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Ratio of this compound After Prodrug Administration

This indicates poor brain penetration of the prodrug or rapid clearance from the brain.

Possible Cause Troubleshooting Action Rationale
Premature Prodrug Hydrolysis in Plasma Conduct an in vitro plasma stability assay with the prodrug. Measure the rate of disappearance of the prodrug and the appearance of this compound over time.High instability in plasma suggests the prodrug is converting to the BBB-impermeable this compound before reaching the brain.
Prodrug is a Substrate for Efflux Transporters (e.g., P-glycoprotein) Perform an in vitro efflux assay using a cell line overexpressing the relevant transporter (e.g., MDCK-MDR1 cells). Calculate the efflux ratio.An efflux ratio significantly greater than one indicates that the prodrug is actively transported out of the brain endothelial cells, limiting its net influx.
Insufficient Lipophilicity for Passive Diffusion If not targeting a specific transporter, evaluate the logP or logD of the prodrug.The prodrug may not be sufficiently lipid-soluble to passively diffuse across the lipid membranes of the BBB.
Prodrug is Too Stable and Not Converted in the Brain Perform an in vitro stability assay using brain homogenates.The prodrug must be susceptible to enzymatic cleavage within the brain to release the active this compound.
Problem 2: High Variability in in vivo Brain Concentration Data

This can obscure the true efficacy of a prodrug and make data interpretation difficult.

Possible Cause Troubleshooting Action Rationale
Issues with Sample Collection and Handling Standardize the protocol for brain tissue harvesting and homogenization. Ensure rapid freezing of samples to minimize post-mortem degradation.Inconsistent sample handling can lead to variable degradation of the prodrug and/or this compound.
Analytical Method Inaccuracy Validate the HPLC or LC-MS/MS method for quantifying the prodrug and this compound in brain tissue and plasma. Check for matrix effects.An unreliable analytical method will produce variable results.
Incomplete Prodrug Stabilization During Sample Preparation For ester prodrugs, consider adding esterase inhibitors (e.g., sodium fluoride) and controlling pH and temperature during sample processing for bioanalysis.[12]The presence of esterases in tissue homogenates can cause ex vivo hydrolysis of the prodrug, leading to inaccurate measurements.[12]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters to be assessed when evaluating this compound prodrugs. Data should be collected for each new prodrug candidate to allow for direct comparison.

Parameter This compound Prodrug A (e.g., n-butyl ester) Prodrug B (e.g., L-carnitine conjugate) Significance
Systemic Availability (F%) after oral admin. LowModerateModerate-HighIndicates how much of the administered dose reaches the systemic circulation.
Plasma Half-life (t1/2) ShortLongerLongerA longer half-life may allow for more sustained delivery to the brain.
Brain Concentration (Cmax) UndetectableLow600 nmol/g[15]The peak concentration achieved in the brain. A key indicator of successful delivery.
Brain-to-Plasma Ratio (Kp) < 0.10.5 - 1.0> 1.0A ratio greater than 1 suggests active transport into or retention within the brain.
In Vitro Plasma Stability (t1/2) N/AVariableVariableMeasures the rate of hydrolysis in plasma. A longer half-life is generally desirable.
In Vitro Brain Homogenate Stability (t1/2) N/AVariableVariableIndicates the rate of conversion to this compound within the brain. A shorter half-life is preferred.

Experimental Protocols

Protocol 1: In Vitro Prodrug Stability in Plasma and Brain Homogenate

Objective: To determine the rate of hydrolysis of a this compound prodrug in biological matrices.

Materials:

  • This compound prodrug

  • Control plasma (e.g., rat, mouse, or human)

  • Brain tissue from the species of interest

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Homogenates: Homogenize brain tissue in ice-cold buffer to a final concentration of 10-20% (w/v). Centrifuge at a low speed to pellet cellular debris and use the supernatant.

  • Incubation: Add the prodrug to pre-warmed plasma or brain homogenate supernatant to a final concentration of 1-5 µM.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Stop Reaction: Immediately add the aliquot to an equal volume of ice-cold acetonitrile to precipitate proteins and stop enzymatic activity.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentration of the remaining prodrug and the formed this compound using a validated analytical method.

  • Data Analysis: Plot the concentration of the prodrug versus time and calculate the half-life (t1/2) of the prodrug in each matrix.

Protocol 2: Quantification of this compound in Brain Tissue by HPLC

Objective: To measure the concentration of this compound in brain tissue following administration of a prodrug.

Materials:

  • Brain tissue samples from in vivo studies

  • Internal standard

  • Perchloric acid (PCA), 0.1 M

  • Tissue homogenizer (e.g., sonicator or mechanical homogenizer)

  • Refrigerated centrifuge

  • HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen brain tissue sample.

    • Add a known volume of ice-cold 0.1 M PCA (e.g., 10 volumes of the tissue weight) containing the internal standard.

    • Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout this process.[16]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[16]

  • Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.

  • Derivatization (if necessary): Depending on the detection method, derivatization of this compound may be required to enhance its detection. For example, derivatization with phenylisothiocyanate (PITC) allows for UV detection.

  • HPLC Analysis:

    • Inject a known volume of the processed sample onto the HPLC system.

    • Use a suitable column and mobile phase to achieve separation of this compound and the internal standard from other endogenous components.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve prepared in a similar matrix.

  • Data Calculation: Calculate the concentration of this compound in the brain tissue, typically expressed as nmol/g of tissue.

Visualizations

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD via Pyridoxal Phosphate GABA GABA GAD->GABA Vesicle V GABA->Vesicle packaged by VGAT GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GABA Transporter (GAT1) GAT1_pre->GABA Recycled GABA_cleft->GAT1_pre GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel Activates Nipecotic_Acid This compound Nipecotic_Acid->GAT1_pre Inhibits

Caption: Mechanism of action of this compound at a GABAergic synapse.

Prodrug_Development_Workflow start Start: this compound (Poor BBB Penetration) design Prodrug Design (e.g., Esterification with Amino Acid) start->design synthesis Chemical Synthesis & Purification design->synthesis in_vitro_stability In Vitro Stability Assays (Plasma & Brain Homogenate) synthesis->in_vitro_stability decision_stability Stable in Plasma? Cleaved in Brain? in_vitro_stability->decision_stability in_vitro_bbb In Vitro BBB Permeability Assay (e.g., Co-culture model) decision_stability->in_vitro_bbb Yes redesign Redesign Prodrug decision_stability->redesign No decision_permeability Permeable? in_vitro_bbb->decision_permeability in_vivo_pk In Vivo Pharmacokinetic Study (Brain & Plasma Concentrations) decision_permeability->in_vivo_pk Yes decision_permeability->redesign No decision_in_vivo Sufficient Brain Exposure? in_vivo_pk->decision_in_vivo lead_candidate Lead Candidate for Efficacy Studies decision_in_vivo->lead_candidate Yes decision_in_vivo->redesign No redesign->design

Caption: Experimental workflow for developing this compound prodrugs.

References

Technical Support Center: Overcoming Low Water Solubility of Nipecotic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of nipecotic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative has poor water solubility. What are the primary strategies to improve it?

A1: Low water solubility is a common challenge with lipophilic this compound derivatives designed for improved blood-brain barrier penetration.[1] The primary strategies to enhance solubility include:

  • Salt Formation: If your derivative has ionizable groups (acidic or basic), converting it into a salt is often the most effective first step to significantly increase aqueous solubility.[2][3]

  • Prodrug Synthesis: Modifying the derivative into a more soluble prodrug that metabolically converts to the active compound in vivo can be a viable approach.[4][5]

  • Formulation with Excipients: Utilizing formulation aids like cyclodextrins, co-solvents, or creating solid dispersions can improve the apparent solubility and dissolution rate.[6][7][8][9]

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[10][11][12]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area, which can lead to a faster dissolution rate.[13][14]

Q2: How do I choose the best strategy for my specific this compound derivative?

A2: The optimal strategy depends on the physicochemical properties of your derivative and the intended application. The following decision workflow can guide your choice:

G Workflow for Selecting a Solubilization Strategy start Start: Poorly Soluble This compound Derivative ionizable Does the derivative have an ionizable group? start->ionizable salt_formation Attempt Salt Formation ionizable->salt_formation Yes prodrug Is a transient chemical modification acceptable? ionizable->prodrug No ph_adjustment Optimize pH of Formulation salt_formation->ph_adjustment end End: Solubilized Derivative ph_adjustment->end prodrug_synthesis Synthesize a Soluble Prodrug prodrug->prodrug_synthesis Yes formulation Explore Formulation Strategies prodrug->formulation No prodrug_synthesis->end cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin solid_dispersion Solid Dispersion formulation->solid_dispersion particle_size Particle Size Reduction formulation->particle_size cyclodextrin->end solid_dispersion->end particle_size->end

A decision tree to guide the selection of a suitable solubilization strategy.

Q3: What are cyclodextrins and how can they help with the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][15] They can encapsulate poorly soluble molecules, like lipophilic this compound derivatives, within their cavity, forming an inclusion complex.[6][16] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[15]

Q4: I am observing precipitation of my derivative when I dilute my DMSO stock solution in an aqueous buffer. What can I do?

A4: This is a common issue when working with compounds that have low aqueous solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: Your final concentration may be above the aqueous solubility limit.

  • Increase the percentage of co-solvent: While not always ideal for biological assays, a small, permissible amount of a co-solvent like DMSO can be maintained in the final aqueous solution to aid solubility.

  • Utilize a formulation vehicle: Consider pre-formulating your derivative with a solubilizing agent, such as a cyclodextrin or a surfactant, before adding it to the aqueous buffer.

  • pH adjustment: If your compound is ionizable, ensure the pH of your aqueous buffer is one that favors the more soluble, ionized form.

Troubleshooting Guides

Table 1: Troubleshooting Poor Aqueous Solubility
Issue Possible Cause Recommended Solution
Derivative is an oil or waxy solid with very low water solubility. High lipophilicity and lack of ionizable groups.Consider prodrug synthesis to introduce a soluble moiety or explore formulation with cyclodextrins or lipid-based systems.[4][17]
Derivative precipitates out of solution upon standing. The solution is supersaturated and thermodynamically unstable.Prepare fresh solutions before use. If for dosing, consider a suspension or a formulation that enhances kinetic solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.Determine the aqueous solubility and work below this limit. Alternatively, use a validated formulation to ensure consistent drug delivery.
Difficulty in preparing a stock solution. The compound is poorly soluble in common laboratory solvents.Test a range of pharmaceutically acceptable solvents and co-solvents. For some derivatives, a small amount of DMF or DMSO may be necessary for initial dissolution.[18]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[19]

Materials:

  • This compound derivative

  • Purified water or buffer of desired pH

  • Scintillation vials or glass test tubes

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the this compound derivative to a vial. The excess solid should be visible.

  • Add a known volume of the aqueous medium (e.g., 1 mL).

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved derivative using a validated analytical method.

  • The determined concentration represents the aqueous solubility of the compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This method is commonly used for preparing solid inclusion complexes of drugs with cyclodextrins.[6]

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Organic solvent (e.g., ethanol, methanol)

  • Purified water

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in a suitable organic solvent.

  • In a separate flask, dissolve the cyclodextrin in purified water. The molar ratio of the derivative to cyclodextrin should be optimized (commonly starting at 1:1 or 1:2).

  • Slowly add the drug solution to the cyclodextrin solution while stirring.

  • Continue stirring the mixture for 24 hours.

  • Remove the solvents using a rotary evaporator under vacuum to obtain a solid powder.

  • The resulting powder is the inclusion complex, which can be further dried and characterized.

G Cyclodextrin Inclusion Complex Formation cluster_0 Step 1: Dissolution cluster_1 Step 2: Complexation cluster_2 Step 3: Isolation drug_solution This compound Derivative in Organic Solvent mixing Mix and Stir (24 hours) drug_solution->mixing cd_solution Cyclodextrin in Water cd_solution->mixing evaporation Solvent Evaporation (Rotary Evaporator) mixing->evaporation complex Solid Inclusion Complex evaporation->complex

Workflow for preparing a cyclodextrin inclusion complex via co-evaporation.
Protocol 3: Small-Scale Salt Formation Screening

This protocol allows for the rapid screening of potential salt forms for a this compound derivative with an ionizable center.[20]

Materials:

  • This compound derivative (free acid or base)

  • A selection of pharmaceutically acceptable counterions (acids or bases)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small glass vials or a 96-well plate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare stock solutions of the this compound derivative and the counterions in a suitable solvent.

  • In a systematic manner, combine equimolar amounts of the derivative solution and each counterion solution in separate vials or wells.

  • Include solvent controls (derivative alone, counterion alone).

  • Vortex the mixtures and allow them to stand at room temperature. Observe for precipitation. If no precipitate forms, consider cooling the samples or adding an anti-solvent.

  • If a precipitate forms, isolate the solid by centrifugation.

  • Wash the solid with the solvent and dry it.

  • Characterize the resulting solid to confirm salt formation (e.g., using melting point, spectroscopy, or X-ray diffraction).

  • Promising salt forms can then be scaled up and their solubility determined.

G Salt Formation Signaling Pathway drug Ionizable Nipecotic Acid Derivative proton_transfer Proton Transfer drug->proton_transfer counterion Counterion (Acid or Base) counterion->proton_transfer solvent Solvent System solvent->proton_transfer crystallization Crystallization solvent->crystallization ionized_species Ionized Drug and Counterion proton_transfer->ionized_species ionized_species->crystallization salt Crystalline Salt crystallization->salt

A conceptual diagram illustrating the key steps in salt formation.

References

Validation & Comparative

A Comparative Analysis of Nipecotic Acid and Guvacine on GABA Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used GABA uptake inhibitors, Nipecotic acid and Guvacine. Both compounds are instrumental in the study of the GABAergic system, but they exhibit distinct profiles in their interaction with GABA transporters (GATs). This analysis is supported by experimental data to inform research and drug development decisions.

Mechanism of Action

Both this compound and Guvacine act as competitive inhibitors of GABA transporters.[1] They bind to the same recognition site on the transporter protein as GABA, thereby blocking the reuptake of this primary inhibitory neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This inhibition leads to an elevated concentration and prolonged presence of GABA in the synapse, enhancing GABAergic neurotransmission.[1] The four main subtypes of GABA transporters are GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1).[1][2]

While both are competitive inhibitors, a key distinction is that this compound can also act as a substrate for the GABA transporter, meaning it can be transported into the cell.[3] In contrast, derivatives of Guvacine, such as NO-711, are not transported.[3] Furthermore, at high concentrations (>>100 µM), this compound has been shown to directly activate GABA-A receptors, a potential confounding effect not observed with Guvacine derivatives.[4]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and Guvacine is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the reported IC₅₀ values for both compounds against various GABA transporter subtypes.

CompoundTransporter SubtypeSpeciesIC₅₀ (µM)
This compound GAT-1Human8
GAT-1Rat~14.4
Guvacine GAT-1Human14
GAT-1Rat39
GAT-2Rat58
GAT-3Human119

Note: IC₅₀ values can vary depending on the experimental conditions and cell types used.

As the data indicates, this compound generally exhibits a higher potency for GAT-1 compared to Guvacine.[1] Both compounds are less potent inhibitors of other GAT subtypes.[1]

Experimental Protocols

The determination of IC₅₀ values for GABA uptake inhibitors typically involves a radiolabeled substrate uptake assay.

Protocol: [³H]GABA Uptake Assay

Objective: To measure the inhibition of [³H]GABA uptake by this compound and Guvacine in cells expressing specific GABA transporter subtypes.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells transfected with hGAT-1).

  • Cell culture medium (e.g., DMEM).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • This compound and Guvacine of varying concentrations.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound or Guvacine (or vehicle control) for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Initiate the GABA uptake by adding a fixed concentration of [³H]GABA to the cells.

  • Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Determine the amount of [³H]GABA uptake for each inhibitor concentration. Non-specific uptake is determined in the presence of a high concentration of a non-labeled GAT inhibitor. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

Visualizations

Signaling Pathway of GABA Transport and Inhibition

GABA_Transport_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT) GABA->GAT1 Binds to Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Competitively Inhibits Guvacine Guvacine Guvacine->GAT1 Competitively Inhibits GABA_in Intracellular GABA GAT1->GABA_in Transports

Caption: Competitive inhibition of the GABA transporter by this compound and Guvacine.

Experimental Workflow for GABA Uptake Assay

GABA_Uptake_Workflow A 1. Culture cells expressing GAT B 2. Pre-incubate with this compound or Guvacine A->B C 3. Add [³H]GABA to initiate uptake B->C D 4. Terminate uptake by washing with cold buffer C->D E 5. Lyse cells and measure radioactivity D->E F 6. Calculate IC50 values E->F

Caption: Workflow for determining the inhibitory potency of compounds on GABA uptake.

Logical Comparison of this compound and Guvacine

Logical_Comparison cluster_nipecotic This compound cluster_guvacine Guvacine N_Potency Higher potency for GAT-1 N_Substrate Is a GAT substrate N_GABA_A Directly activates GABA-A receptors (at high concentrations) G_Potency Lower potency for GAT-1 G_Substrate Not a GAT substrate (derivatives) G_GABA_A No direct GABA-A activation Shared Competitive GAT Inhibitors

Caption: Key distinguishing features of this compound and Guvacine.

References

structure-activity relationship studies of Nipecotic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Nipecotic Acid Derivatives as GABA Uptake Inhibitors

Introduction

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA in the synaptic cleft is meticulously controlled by a family of GABA transporters (GATs), namely GAT1, GAT2, GAT3, and BGT1.[1] Inhibition of these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.[2]

This compound, a cyclic GABA analogue, is a well-established inhibitor of GABA uptake.[3] However, its clinical utility is limited by its hydrophilic, zwitterionic nature, which impedes its ability to cross the blood-brain barrier.[3] This has driven extensive research into developing lipophilic derivatives of this compound to enhance pharmacokinetic properties and improve potency and selectivity for specific GAT subtypes. The most successful example is Tiagabine, a potent GAT1 inhibitor developed from a this compound scaffold, which is used clinically as an anticonvulsant.[3][4]

This guide compares various structural modifications of the this compound scaffold and their impact on inhibitory activity at GABA transporters, providing key experimental data and methodologies for researchers in neuropharmacology and drug development.

Structure-Activity Relationship (SAR) Data

The core strategy for modifying this compound involves the attachment of a lipophilic moiety to the piperidine nitrogen. This generally enhances potency, particularly for GAT1, and improves brain penetration.[5] The stereochemistry of the this compound core is also critical; the (R)-enantiomer typically confers higher potency for GAT1, whereas the (S)-enantiomer is often more active for GAT4.[5]

Table 1: Inhibitory Potency of this compound and Key Derivatives at GAT Subtypes

The following table summarizes the inhibitory potency (IC₅₀ or pIC₅₀) of this compound and select derivatives, highlighting the effects of N-substitution on activity and selectivity.

Compound/DerivativeGAT1GAT2GAT3BGT1/GAT4Citation(s)
(±)-Nipecotic Acid IC₅₀: 2.6-8 µMIC₅₀: 310 µMIC₅₀: 29 µMIC₅₀: 16 µM (mGAT4)[6][7]
Tiagabine IC₅₀: 0.07 µM---[2]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid IC₅₀: >200 µMIC₅₀: 21 µMIC₅₀: 5 µMIC₅₀: 140 µM[1]
rac-7j (cis-alkene spacer) pIC₅₀: 6.00--pIC₅₀: 4.82 (mGAT4)[8]
(R)-enantiomer of 21p (o-terphenyl allene spacer) pIC₅₀: 6.78---[9]
(S)-8d (di-chlorophenyl allene spacer) --pIC₅₀: 6.49 (hGAT-3)pIC₅₀: 6.59 (mGAT4)[10]

Note: IC₅₀ values are concentrations required for 50% inhibition. pIC₅₀ is the negative logarithm of the IC₅₀ value. Assays were performed on murine (m) or human (h) transporters as indicated in the sources.

Signaling Pathway and Experimental Workflow

Mechanism of Action: GAT1 Inhibition

This compound derivatives primarily act by competitively inhibiting GABA transporters at the presynaptic terminal and surrounding glial cells. This blockage of GABA reuptake increases the concentration and residence time of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABAₐ receptors and strengthening inhibitory signaling.

GAT_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle GABA Vesicle release GABA Release synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis gat1 GAT1 Transporter gaba_r GABAₐ Receptor synaptic_cleft->gat1 GABA Reuptake synaptic_cleft->gaba_r GABA binds inhibitor This compound Derivative inhibitor->gat1 Inhibits

Caption: Mechanism of GABA transporter (GAT1) inhibition by this compound derivatives.

Experimental Workflow: [³H]GABA Uptake Inhibition Assay

The most common method to determine the potency of GAT inhibitors is a radioligand uptake assay using cells engineered to express a specific GAT subtype. The workflow involves incubating the cells with the test compound and radiolabeled GABA ([³H]GABA) and then measuring the amount of radioactivity taken up by the cells.

GABA_Uptake_Assay cluster_workflow [³H]GABA Uptake Assay Workflow A 1. Cell Culture (HEK or COS cells expressing a specific GAT subtype) B 2. Plating (Plate cells in 24- or 96-well plates) A->B C 3. Pre-incubation (Wash cells and incubate with test compound or vehicle control) B->C D 4. Incubation (Add [³H]GABA and incubate for a short period, e.g., 10-20 min) C->D E 5. Termination (Rapidly wash cells with ice-cold buffer to stop uptake) D->E F 6. Cell Lysis (Lyse cells to release intracellular contents) E->F G 7. Scintillation Counting (Measure radioactivity to quantify [³H]GABA uptake) F->G H 8. Data Analysis (Calculate % inhibition and determine IC₅₀ values) G->H

Caption: General workflow for an in vitro [³H]GABA uptake inhibition assay.

Experimental Protocols

Representative Protocol: [³H]GABA Uptake Inhibition Assay

This protocol is a generalized representation based on methodologies described in the literature.[9][11]

1. Cell Culture and Preparation:

  • HEK-293 or a similar cell line stably transfected with the cDNA for the desired human or murine GAT subtype (e.g., hGAT1) is used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate medium (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

  • Cells are seeded into 24- or 96-well plates coated with a substance like poly-D-lysine and allowed to grow to near confluency.

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed twice with a Krebs-Ringer-HEPES buffer (or similar physiological buffer).

  • Cells are pre-incubated for 10-20 minutes at room temperature or 37°C with various concentrations of the test compound (this compound derivative) or vehicle control dissolved in the assay buffer.

  • The uptake reaction is initiated by adding a fixed concentration of [³H]GABA (e.g., 10-50 nM) to each well.

  • The incubation continues for a defined period (typically 10-20 minutes) during which the uptake is linear.

  • The reaction is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.

3. Quantification and Data Analysis:

  • The cells are lysed by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).

  • The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.

  • The radioactivity, corresponding to the amount of [³H]GABA taken up by the cells, is measured using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a standard, potent GAT inhibitor (e.g., Tiagabine for GAT1).

  • The percentage inhibition for each compound concentration is calculated relative to the control (vehicle-treated) wells.

  • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Conclusion

Structure-activity relationship studies of this compound have successfully guided the development of potent and selective GABA uptake inhibitors. The primary strategy involves N-alkylation with lipophilic groups, often containing aryl moieties and specific spacer geometries (e.g., allene, cis-alkene), to enhance potency and selectivity for GAT subtypes.[5][8][9] While GAT1 has been the predominant target, leading to the development of anticonvulsants like Tiagabine, recent efforts have identified compounds with significant activity at GAT3 and GAT4, opening new avenues for therapeutic intervention in other neurological disorders.[1][10] The continued exploration of novel substitutions on the this compound scaffold, guided by the robust in vitro assays described, remains a promising approach for discovering next-generation GAT inhibitors.

References

A Comparative Guide to GAT-1 Inhibition: Nipecotic Acid vs. NO-711

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two key gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) inhibitors: Nipecotic acid and NO-711. By examining their inhibitory constants (IC50 and Ki) and the experimental methodologies used to determine them, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies of the GABAergic system.

Quantitative Comparison of Inhibitory Potency

The potency of this compound and NO-711 as GAT-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize the available data from various experimental systems. Lower values are indicative of higher potency.

Table 1: Inhibitory Potency (IC50/Ki) of this compound against GAT-1

Species/SystemPotency (IC50/Ki)Reference
Murine GAT-1 (mGAT1)pIC50 = 6.78 ± 0.08[1]
Murine GAT-1 (mGAT1)pKi = 7.10 ± 0.12[1]
Wild-type GAT-1Ki = 14.4 µM[2]

Note: pIC50 and pKi are the negative logarithms of the IC50 and Ki values, respectively. A higher pIC50/pKi value indicates greater potency.

Table 2: Inhibitory Potency (IC50/Ki) of NO-711 against GAT-1 and Other GABA Transporters

Transporter SubtypeSpeciesPotency (IC50/Ki)Reference(s)
GAT-1 Human (hGAT-1) IC50: 0.04 µM (40 nM) [3][4][5]
GAT-1Rat (rGAT-1)IC50: 0.38 µM[3]
GAT-1Rat brain synaptosomesIC50: 47 nM[3]
GAT-1Neuronal culturesIC50: 1238 nM[3]
GAT-1Glial culturesIC50: 636 nM[3]
GAT-1 (rGAT1EM)RatK0.5: 155 nM[6]
GAT-1 (rGAT1WT)RatKd: 50 nM[6]
GAT-1 (wild-type)-Ki: 1.07 µM[2]
GAT-2Rat (rGAT-2)IC50: 171 µM[3]
GAT-3Human (hGAT-3)IC50: 1700 µM[3]
GAT-3Rat (rGAT-3)IC50: 349 µM[3]
BGT-1Human (hBGT-1)IC50: 622 µM[3]

Based on the available data, NO-711 is a significantly more potent and selective inhibitor of GAT-1 than this compound . NO-711 exhibits IC50 values in the nanomolar range for human GAT-1, whereas the inhibitory activity of this compound is in the micromolar range. Furthermore, NO-711 demonstrates high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).[3]

Experimental Protocols

The inhibitory potencies of this compound and NO-711 are primarily determined using [³H]GABA uptake assays. These assays measure the ability of the compounds to block the uptake of radiolabeled GABA into cells or preparations expressing GAT-1.

General [³H]GABA Uptake Assay Protocol
  • Preparation of Biological Material:

    • Cell Lines: Human Embryonic Kidney (HEK293) or other suitable cells are transfected to express the desired GABA transporter subtype (e.g., hGAT-1).[5]

    • Synaptosomes: Nerve terminals are isolated from brain tissue (e.g., rat brain) to create a preparation enriched in synaptic components, including GAT-1.[3]

    • Primary Neuronal/Glial Cultures: Neurons or glial cells are cultured from brain tissue.[3]

  • Assay Procedure:

    • The biological material is incubated with varying concentrations of the inhibitor (this compound or NO-711).

    • Radiolabeled GABA ([³H]GABA) is then added to the mixture.

    • After a specific incubation period, the uptake of [³H]GABA is terminated, often by rapid filtration and washing to separate the cells/synaptosomes from the extracellular medium.

    • The amount of radioactivity incorporated into the cells/synaptosomes is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of [³H]GABA uptake is calculated for each inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of GABA uptake, is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[7]

Visualizing the Mechanism and Workflow

To better understand the context of GAT-1 inhibition and the experimental process, the following diagrams have been generated.

GAT1_Inhibition_Pathway Mechanism of GAT-1 Inhibition cluster_synapse Synaptic Cleft cluster_inhibitors Inhibitors Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Neuron Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds GAT1->Presynaptic_Terminal Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibit NO_711 NO-711 NO_711->GAT1 Inhibit

Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.

Experimental_Workflow Experimental Workflow for GAT-1 Inhibition Assay start Start prep Prepare GAT-1 expressing cells or synaptosomes start->prep incubate_inhibitor Incubate with varying concentrations of this compound or NO-711 prep->incubate_inhibitor add_gaba Add [3H]GABA incubate_inhibitor->add_gaba incubate_gaba Incubate for a defined period add_gaba->incubate_gaba terminate Terminate uptake (e.g., filtration) incubate_gaba->terminate measure Measure radioactivity (Scintillation Counting) terminate->measure analyze Analyze data to determine IC50/Ki measure->analyze end End analyze->end

Caption: A typical experimental workflow for a GAT-1 inhibition assay.

Concluding Remarks

Both this compound and NO-711 are valuable tools for studying the GABAergic system by inhibiting GAT-1.[5] However, their potencies differ significantly. NO-711 is a highly potent and selective GAT-1 inhibitor, making it the preferred choice for studies requiring specific targeting of this transporter.[5][8] this compound, being less potent and potentially affecting other GAT subtypes at higher concentrations, serves as a useful reference compound and a precursor for the synthesis of more selective inhibitors.[5] Researchers should be aware of a potential confounding effect of this compound at high concentrations, where it can directly activate GABA-A receptors.[5][9] The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design.

References

A Comparative Guide to Nipecotic Acid and Other GAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1][2][3][4] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory signaling.[1][3] This mechanism is a key therapeutic strategy for conditions like epilepsy.[1][3][5]

This guide provides a detailed comparison of Nipecotic acid, a foundational GAT inhibitor, with other prominent inhibitors, focusing on their potency, selectivity, and mechanisms of action, supported by experimental data.

Mechanism of Action: GABA Transporters

Four main subtypes of GABA transporters have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[2][4] GAT1 is the most abundant subtype in the brain and is considered a primary target for therapeutic GAT inhibitors.[2][6] GATs are transmembrane proteins that co-transport GABA with Na⁺ and Cl⁻ ions into the cell, clearing the synapse.[6] Inhibitors block this process, thereby increasing extracellular GABA levels.[5]

This compound: The Prototypical Inhibitor

This compound is a cyclic GABA analog that acts as a competitive inhibitor of GABA uptake.[4][7] A key characteristic of this compound is that it is also a substrate for the transporter, meaning it is transported into the cell by GATs.[8][9] This can lead to complex effects, including acting as a "false transmitter," which can sometimes reduce inhibitory postsynaptic currents.[8] While a valuable research tool, its therapeutic use is limited by its hydrophilic nature, which prevents it from effectively crossing the blood-brain barrier.[10]

Comparative Analysis with Other GAT Inhibitors

To overcome the limitations of this compound, more potent and selective lipophilic derivatives have been developed. The most prominent among these are Tiagabine and SKF-89976A.

  • Tiagabine: An anticonvulsant drug derived from this compound, Tiagabine is a potent and highly selective GAT1 inhibitor.[1][5][11] Unlike this compound, it is not a substrate for the transporter and is designed with improved lipophilicity to cross the blood-brain barrier.[8][11] Its high selectivity for GAT1 leads to a preferential increase in synaptic GABA levels.[5]

  • SKF-89976A: This compound is another potent and selective GAT1 inhibitor that is active in vivo and can cross the blood-brain barrier.[12][13] It is a non-substrate inhibitor, similar to Tiagabine.[14]

  • NNC-711: Recognized as one of the most potent inhibitors of the cloned human GAT1, NNC-711 is a highly selective compound used in research.[1]

Data Presentation: Inhibitor Potency (IC₅₀)

The inhibitory potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to block 50% of GABA uptake. The table below summarizes IC₅₀ values for this compound and other key inhibitors against different GAT subtypes.

CompoundTransporter SubtypeIC₅₀ (µM)Notes
(±)-Nipecotic acid hGAT-18[15] / 2.6[16]Data for human (h) and mouse (m) transporters.
rGAT-238[15] / 310[16]
hGAT-3106[15] / 29[16]
hBGT-12370[15]
Tiagabine hGAT-10.07[1] / 0.64[17]Potent and highly selective for GAT-1.
Synaptosomes0.067[18][19]
SKF-89976A hGAT-10.13[12][20]Potent and selective GAT-1 inhibitor.[12]
rGAT-2550[12]
hGAT-3944[12]
hBGT-17210[12]
NNC-711 hGAT-10.04[1]One of the most potent GAT-1 inhibitors.[1]

hGAT: human GABA transporter; rGAT: rat GABA transporter. Values can vary based on experimental systems (e.g., cell lines, synaptosomes) and species.

Visualizing GAT Inhibition

GABAergic Synapse and Transporter Function

The following diagram illustrates the key components of a GABAergic synapse and highlights the site of action for GAT inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte presyn Glutamate GAD GABA VGAT Synaptic Vesicle syn_cleft Synaptic Cleft presyn:ves->syn_cleft GABA Release postsyn GABA-A Receptor Postsynaptic Density glia Glia gat_glia GAT-3 syn_cleft->postsyn:rec Binding syn_cleft->gat_glia Reuptake gat_neuron GAT-1 syn_cleft->gat_neuron Reuptake inhibitor GAT Inhibitors (e.g., this compound, Tiagabine) inhibitor->gat_glia Block inhibitor->gat_neuron Block

Caption: GABAergic synapse showing GAT-1 and GAT-3 mediating GABA reuptake.

Experimental Protocols: In Vitro GABA Uptake Assay

The potency of GAT inhibitors is commonly determined using a radiolabeled substrate uptake assay in cultured cells (e.g., HEK293) stably expressing a specific GAT subtype or in brain synaptosomes.

Objective

To determine the IC₅₀ value of a test compound by measuring its ability to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GABA transporter subtype.

Materials
  • Cell Line: HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1).

  • Assay Buffer: HEPES-based buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).[2]

  • Radioligand: [³H]GABA.

  • Test Compounds: this compound and other inhibitors.

  • Reference Inhibitor: A known potent inhibitor (e.g., Tiagabine) for defining non-specific uptake.[2]

  • Scintillation Cocktail & Counter.

  • 96-well microplates.

Procedure
  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates to form a confluent monolayer.[2]

  • Preparation: On the day of the assay, cell culture medium is removed, and cells are washed twice with pre-warmed assay buffer.[2]

  • Compound Incubation: Serial dilutions of the test compounds are prepared in the assay buffer and added to the wells. Wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a reference inhibitor) are included. The plate is pre-incubated for 10-20 minutes at room temperature.[2]

  • Uptake Initiation: The assay is initiated by adding assay buffer containing a fixed concentration of [³H]GABA to all wells.[2]

  • Incubation: The plate is incubated for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake. This duration should be within the linear range of uptake.[2]

  • Termination: The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA.[2]

  • Cell Lysis: Cells are lysed to release the intracellular contents.[4]

  • Scintillation Counting: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[2][4]

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition is plotted against the logarithm of the test compound concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical GABA uptake assay.

Assay_Workflow start Start: Seed GAT-expressing cells in 96-well plate wash1 Wash cells with pre-warmed Assay Buffer start->wash1 preincubate Pre-incubate with Test Compound (or buffer controls) for 10-20 min wash1->preincubate initiate Initiate Uptake: Add [3H]GABA to all wells preincubate->initiate incubate Incubate for 10-20 min at Room Temperature initiate->incubate terminate Terminate Uptake: Rapidly wash with ice-cold buffer incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse count Add Scintillation Cocktail & Measure Radioactivity lyse->count analyze Data Analysis: Calculate % Inhibition & IC50 count->analyze end End analyze->end

Caption: Workflow for an in vitro [3H]GABA uptake inhibition assay.

References

A Comparative Guide to the Efficacy of Nipecotic Acid and SKF 89976A as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Nipecotic acid and its derivative, SKF 89976A, as inhibitors of gamma-aminobutyric acid (GABA) uptake. Both compounds are instrumental in the study of the GABAergic system, with SKF 89976A representing a significant advancement in potency and selectivity over its parent compound. This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations to elucidate their mechanisms and applications.

Executive Summary

This compound is a foundational GABA uptake inhibitor, but its utility in in vivo research and potential as a therapeutic is limited by its poor ability to cross the blood-brain barrier.[1] SKF 89976A, a lipophilic derivative of this compound, was developed to overcome this limitation and exhibits significantly greater potency and selectivity for the GAT-1 transporter subtype.[2] This enhanced profile makes SKF 89976A a more effective tool for in vivo studies and a more promising candidate for therapeutic development, particularly in conditions such as epilepsy.[3][4]

Data Presentation: In Vitro Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and SKF 89976A against various GABA transporter (GAT) subtypes. Lower IC50 values indicate greater potency.

CompoundTransporter SubtypeSpeciesIC50 (µM)Reference
This compound GAT-1Human8[5]
GAT-2Rat38
GAT-3Human106
BGT-1Human2370
SKF 89976A GAT-1Human0.13[6]
GAT-2Rat550[6]
GAT-3Human944[6]
BGT-1Human7210[6]

In Vivo Efficacy: Anticonvulsant Activity

SKF 89976A has demonstrated significant anticonvulsant effects in animal models of epilepsy. In genetically seizure-prone gerbils, SKF 89976A was effective in blocking tonic-clonic seizures with an ED50 of 4.1 mg/kg (i.p.).[3] Further studies in mice and rats have shown that SKF 89976A raises the threshold for seizure initiation.[4] In contrast, while this compound is the parent compound, its poor penetration of the blood-brain barrier makes it less effective as a systemically administered anticonvulsant.[1]

CompoundAnimal ModelSeizure TypeEfficacy (ED50)Reference
SKF 89976A Seizure-prone gerbilsTonic-clonic4.1 mg/kg (i.p.)[3]
SKF 89976A MicePentylenetetrazole-inducedProtection against seizures[7]

Experimental Protocols

In Vitro GABA Uptake Assay

This protocol outlines a common method for determining the IC50 values of GABA uptake inhibitors.

Objective: To measure the inhibition of [³H]GABA uptake by test compounds in cells expressing specific GABA transporter subtypes.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (this compound, SKF 89976A) at various concentrations

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Culture the transfected cells in appropriate flasks or plates until they reach a suitable confluency.

  • Preparation: On the day of the assay, wash the cells with assay buffer.

  • Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and the test compound.

  • Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]GABA using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the test compound to determine the IC50 value.

In Vivo Anticonvulsant Seizure Model (Gerbil)

This protocol describes a method for evaluating the anticonvulsant efficacy of compounds in a genetic model of epilepsy.[3]

Objective: To determine the effective dose (ED50) of a test compound required to protect against seizures in genetically seizure-prone gerbils.

Animals: Genetically seizure-prone gerbils.

Procedure:

  • Compound Administration: Administer the test compound (e.g., SKF 89976A) or vehicle intraperitoneally (i.p.) at various doses.

  • Seizure Induction: At a predetermined time after drug administration, induce seizures by a standardized stimulus, such as an air blast.

  • Observation: Observe the animals for the presence or absence of major (generalized tonic-clonic) seizures.

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose. Determine the ED50, the dose at which 50% of the animals are protected, using an appropriate statistical method.

Visualizations

GABA_Uptake_Inhibition cluster_synapse GABAergic Synapse Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release Postsynaptic Neuron Postsynaptic Neuron GAT1 GAT-1 Transporter Synaptic Cleft->GAT1 Reuptake GABA_R GABA Receptor Synaptic Cleft->GABA_R GABA_vesicle GABA Vesicles GABA GABA GAT1->Presynaptic Neuron GABA_R->Postsynaptic Neuron Inhibitor This compound or SKF 89976A Inhibitor->GAT1 Inhibits

Caption: Mechanism of GABA Uptake Inhibition.

Experimental_Workflow cluster_invitro In Vitro GABA Uptake Assay cluster_invivo In Vivo Anticonvulsant Model A Culture cells expressing GAT subtypes B Pre-incubate with Inhibitor A->B C Add [3H]GABA B->C D Terminate uptake C->D E Measure intracellular [3H]GABA D->E F Calculate IC50 E->F G Administer Inhibitor to Seizure-prone Gerbils H Induce Seizure G->H I Observe for Seizure Activity H->I J Determine ED50 I->J

Caption: Experimental Workflows for Efficacy Assessment.

References

Validating the Inhibitory Effect of Nipecotic Acid on mGAT1-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Nipecotic acid on the four murine GABA transporters (mGAT1, mGAT2, mGAT3, and mGAT4). The performance of this compound is compared with other known GAT inhibitors, supported by experimental data and detailed methodologies.

Introduction to GABA Transporters and this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). In mice, four subtypes have been identified: mGAT1, mGAT2, mGAT3, and mGAT4. These transporters are crucial in regulating GABAergic neurotransmission, and their modulation presents a key target for therapeutic intervention in various neurological disorders.

This compound, a cyclic amino acid, is a well-established competitive inhibitor of GABA uptake. It serves as a foundational scaffold for the development of more potent and selective GAT inhibitors. This guide will delve into the specifics of its inhibitory profile against the four murine GAT subtypes and compare it with other commonly used inhibitors.

Comparative Inhibitory Potency

Table 1: Inhibitory Potency (IC50/Kᵢ in µM) of this compound and Selected Inhibitors on Murine GABA Transporters (mGATs)

CompoundmGAT1mGAT2mGAT3mGAT4
This compound 14 (Kᵢ)[1]Moderately Selective vs. GAT1[2]Moderately Selective vs. GAT1[2]-
Tiagabine 0.049---
NO-711 1.07[1]740[1]350[1]-
SNAP-5114 >100 (human)[2]21 (rat)5 (human)[2]-

Note: Data for some compounds on specific mGAT subtypes is limited. Values for human (h) or rat (r) transporters are provided where murine data is unavailable, as they can offer valuable comparative insights.

Experimental Protocols

The validation of GAT inhibitors predominantly relies on two key experimental approaches: radiolabeled substrate uptake assays and fluorescence-based assays.

[³H]GABA Uptake Assay

This is a widely used method to directly measure the function of GABA transporters.

Principle: This assay quantifies the uptake of radiolabeled GABA ([³H]GABA) into cells expressing the target GABA transporter. The inhibitory effect of a compound is determined by its ability to reduce the amount of radioactivity accumulated within the cells.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

    • Cells are transiently or stably transfected with plasmids encoding the specific murine GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Assay Preparation:

    • Transfected cells are seeded into 24- or 96-well plates and allowed to adhere and grow to a confluent monolayer.

    • On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).

  • Inhibition Assay:

    • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

    • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the corresponding concentration of the test compound.

    • The incubation is carried out at room temperature or 37°C for a short period (typically 1-10 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Measurement:

    • The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

    • The cells are then lysed using a scintillation cocktail or a suitable lysis buffer.

    • The amount of [³H]GABA taken up by the cells is quantified by measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • The data is analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based Membrane Potential Assay

This method provides an indirect but high-throughput-compatible way to assess transporter activity.

Principle: GABA transporters are electrogenic, meaning they co-transport Na⁺ and Cl⁻ ions along with GABA, leading to a change in the membrane potential of the cell. Voltage-sensitive dyes can be used to measure these changes in membrane potential. An inhibitor of the transporter will block this change in fluorescence.

Detailed Methodology:

  • Cell Preparation and Dye Loading:

    • Cells expressing the target mGAT subtype are prepared as in the [³H]GABA uptake assay.

    • The cells are loaded with a voltage-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit dye) for a specific duration according to the manufacturer's instructions.

  • Assay Execution:

    • The assay is typically performed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • The baseline fluorescence is measured before the addition of any reagents.

    • The test compound (e.g., this compound) at various concentrations is added to the wells.

    • After a short pre-incubation period, a solution containing GABA and Na⁺ is added to initiate the transport process.

  • Fluorescence Measurement:

    • The change in fluorescence intensity is monitored over time. GABA uptake will cause a change in membrane potential, which in turn alters the fluorescence of the dye.

    • In the presence of an inhibitor, the GABA-induced change in fluorescence will be reduced.

  • Data Analysis:

    • The magnitude of the fluorescence change is used to determine the activity of the transporter.

    • The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition of the fluorescence signal against the inhibitor concentration.

Visualizations

GABAergic Synaptic Transmission and GAT Function

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis & Packaging GABA_cleft GABA GABA_vesicle->GABA_cleft Release mGAT1 mGAT1 mGAT1->GABA_vesicle Repackaging GABA_cleft->mGAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Inhibition Neuronal Inhibition GABA_receptor->Inhibition Nipecotic_Acid This compound Nipecotic_Acid->mGAT1 Inhibition GAT_Inhibitor_Validation_Workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with mGAT1-4 cDNA Cell_Culture->Transfection Assay_Choice Choose Assay Method Transfection->Assay_Choice Radiolabeled_Assay [3H]GABA Uptake Assay Assay_Choice->Radiolabeled_Assay Direct Measurement Fluorescence_Assay Fluorescence-Based Membrane Potential Assay Assay_Choice->Fluorescence_Assay Indirect Measurement Incubation Incubate cells with Inhibitor & Substrate Radiolabeled_Assay->Incubation Fluorescence_Assay->Incubation Measurement Measure Radioactivity or Fluorescence Change Incubation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response IC50_Calculation Calculate IC50 Value Dose_Response->IC50_Calculation

References

Tiagabine vs. Nipecotic Acid for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate tool compound is paramount for obtaining reliable and translatable in vivo data. This guide provides a comprehensive comparison of Tiagabine and its parent compound, Nipecotic acid, as inhibitors of the GABA transporter 1 (GAT-1) for in vivo research.

The primary determinant for the utility of a central nervous system (CNS) active agent in systemic in vivo studies is its ability to cross the blood-brain barrier (BBB). This fundamental pharmacokinetic property is the key differentiator between Tiagabine and this compound, rendering Tiagabine the unequivocally superior choice for most in vivo applications.

Executive Summary

Tiagabine, a derivative of this compound, was specifically designed to overcome the poor BBB penetration of its parent compound. While both molecules are potent inhibitors of GAT-1 in vitro, this compound's hydrophilic nature prevents it from reaching its CNS target in effective concentrations after systemic administration. In stark contrast, Tiagabine readily crosses the BBB, demonstrating robust anticonvulsant effects in a variety of animal models. Therefore, for any in vivo study requiring systemic administration to investigate the effects of GAT-1 inhibition, Tiagabine is the better and, practically speaking, the only viable option.

Comparative Analysis of In Vivo Performance

A direct comparative study of the anticonvulsant efficacy of systemically administered Tiagabine and this compound is challenging, as this compound is largely inactive via this route. However, by examining the available data for each compound, the disparity in their in vivo utility becomes clear.

Anticonvulsant Activity

Tiagabine has demonstrated dose-dependent anticonvulsant effects in numerous preclinical models of epilepsy. In contrast, systemically administered this compound is inactive as an anticonvulsant.[1] Even after intravenous administration, this compound is not detectable in the brain. Prodrugs of this compound have been synthesized to improve its brain delivery, and these have shown some efficacy.[1][2]

To understand the intrinsic anticonvulsant potential of this compound within the CNS, studies involving direct administration into the brain are necessary. While direct head-to-head comparative data with Tiagabine is scarce, one study investigating the intracerebroventricular (i.c.v.) administration of various GABA uptake inhibitors, including a derivative of this compound (cis-4-hydroxythis compound), showed some anti-seizure activity against pentylenetetrazol (PTZ)-induced seizures in rats.[3] This suggests that this compound is, in principle, centrally active but is limited by its pharmacokinetic profile.

Table 1: In Vivo Anticonvulsant Activity of Tiagabine

Animal ModelSeizure TypeRoute of AdministrationED₅₀Reference
MousePentylenetetrazol (PTZ)-induced tonic convulsionsIntraperitoneal (i.p.)2 µmol/kg[4]
MouseDMCM-induced tonic convulsionsIntraperitoneal (i.p.)2 µmol/kg[4]
DBA/2 MouseSound-induced seizuresIntraperitoneal (i.p.)1 µmol/kg[4][5]
RatAmygdala-kindled focal seizuresIntraperitoneal (i.p.)36 µmol/kg[4]

DMCM: Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate

Pharmacokinetic Profile

The pharmacokinetic properties of a compound are critical for designing and interpreting in vivo experiments. Tiagabine's lipophilic nature allows it to be readily absorbed and to penetrate the BBB. This compound, being a hydrophilic molecule, has very low systemic availability and brain penetration after oral or intravenous administration.

Table 2: Comparative Pharmacokinetic Parameters in Rodents

ParameterTiagabineThis compoundReference
Route of Administration Oral, IntraperitonealIntravenous, Nasal[2][6]
Bioavailability (Oral) ~25-30% (Rat)Not available (expected to be very low)
Blood-Brain Barrier Penetration Readily crossesNegligible[6]
Peak Plasma Concentration (Tₘₐₓ) ~30 min (Rat, i.p.)Not applicable for CNS effects[7]
Elimination Half-life (t₁/₂) ~2-5 hours (in enzyme-induced rodents)Not applicable for CNS effects[8]

Mechanism of Action: GAT-1 Inhibition

Both Tiagabine and this compound exert their effects by inhibiting the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission. Tiagabine is a selective inhibitor of GAT-1.

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT1_glia GAT-1 GABA_synapse->GAT1_glia Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Cl- influx Tiagabine Tiagabine / this compound Tiagabine->GAT1_pre Tiagabine->GAT1_glia

Caption: Mechanism of GAT-1 Inhibition.

Experimental Protocols

A common in vivo model to assess the anticonvulsant activity of compounds like Tiagabine is the pentylenetetrazol (PTZ)-induced seizure model in mice.

Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures induced by the chemoconvulsant PTZ.

Materials:

  • Male BALB/c mice (or other suitable strain)

  • Pentylenetetrazol (PTZ) solution (e.g., 40-60 mg/kg in saline)

  • Test compound (Tiagabine) solution

  • Vehicle control (e.g., saline, 1% Tween 80 in saline)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Drug Administration: Administer the test compound (Tiagabine) or vehicle control via the desired route (e.g., intraperitoneally, i.p.). Doses for Tiagabine can range from 0.5 to 10 mg/kg.[3]

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 15-30 minutes) for the compound to be absorbed and distributed.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 40 mg/kg, i.p.).

  • Observation: Immediately place the animal in an individual observation chamber and record seizure activity for a set period (e.g., 30 minutes). Key parameters to observe include:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic seizures.

    • Duration of seizures.

    • Seizure severity score (e.g., Racine scale).

  • Data Analysis: Compare the seizure parameters between the vehicle-treated and Tiagabine-treated groups using appropriate statistical methods.

PTZ_Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Administer Tiagabine or Vehicle (i.p.) acclimatization->drug_admin pretreatment Pre-treatment Period (15-30 min) drug_admin->pretreatment ptz_injection Inject PTZ (i.p.) pretreatment->ptz_injection observation Observe Seizure Activity (30 min) ptz_injection->observation data_analysis Analyze Seizure Latency, Duration, and Severity observation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for PTZ Seizure Model.

Conclusion

For researchers conducting in vivo studies that require systemic administration of a GAT-1 inhibitor, Tiagabine is unequivocally the superior choice over this compound. Its lipophilic nature and ability to readily cross the blood-brain barrier allow it to reach its CNS target and exert a potent, dose-dependent anticonvulsant effect. This compound's poor BBB penetration renders it unsuitable for such studies. While this compound may serve as a useful tool for in vitro experiments or studies involving direct central administration, its limitations in systemic in vivo models are insurmountable. Therefore, for reliable and clinically relevant in vivo research on GAT-1 inhibition, Tiagabine is the recommended compound.

References

A Comparative Analysis of Nipecotic Acid and Tiagabine in GABA Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanistic differences, quantitative performance, and experimental evaluation of two key GABA transporter inhibitors.

In the landscape of neuroscience research and development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a critical area of focus for therapeutic intervention in neurological and psychiatric disorders. The GABA transporters (GATs) play a pivotal role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. This guide provides an in-depth comparison of two seminal GAT inhibitors: Nipecotic acid and its derivative, Tiagabine. While both molecules target GATs, their mechanisms of action, potency, selectivity, and clinical utility diverge significantly.

Differentiating the Mechanisms of Action

The fundamental difference between this compound and Tiagabine lies in their interaction with the GABA transporter, particularly GAT1, the most abundant subtype in the brain.

This compound , a cyclic amino acid analog of GABA, acts as a competitive inhibitor of GAT1.[1] It is recognized by the transporter and, like GABA, is transported into the presynaptic neuron or surrounding glial cells.[2] This transportable nature means that while it competes with GABA for the binding site, its effect can be overcome by high concentrations of synaptic GABA. Furthermore, its action as a "false transmitter" can lead to complex and sometimes poorly reversible effects on synaptic transmission.[2]

Tiagabine , on the other hand, is a lipophilic derivative of (R)-nipecotic acid.[3] Its mechanism is more complex, exhibiting a mixed-type inhibition (both competitive and non-competitive).[1] Tiagabine binds to the GAT1 transporter but is not transported across the cell membrane.[2][4] This is attributed to its larger steric bulk compared to GABA and this compound.[1] The inhibitory process is thought to be a two-step mechanism: initial competitive binding to the outward-open conformation of GAT1, followed by a conformational change that stalls the transporter in an inward-open state, thereby producing a non-competitive component of inhibition.[1] This dual action leads to a more sustained elevation of extracellular GABA levels.

Quantitative Performance and Selectivity

The structural modifications in Tiagabine not only alter its mechanism but also significantly enhance its potency and selectivity for GAT1 compared to this compound.

ParameterThis compoundTiagabineReference
Potency (IC50/Ki for GAT1) Ki: 14.4 µMIC50: 390 ± 30 nM; Ki: 725 nM[1][5]
GAT Subtype Selectivity Minimal selectivity for GAT1.[1]Highly selective for GAT1 (10,000–20,000-fold higher affinity than for GAT2 and GAT3).[1][1]
Blood-Brain Barrier (BBB) Permeability Poor, due to its hydrophilic and zwitterionic nature.[6][7]Improved ability to cross the BBB due to increased lipophilicity.[5][8][5][6][7][8]
Mode of Inhibition Competitive; Substrate (transported)Mixed-type (Competitive and Non-competitive); Non-substrate (not transported)[1][2]

Experimental Protocols

The characterization of GAT inhibitors like this compound and Tiagabine predominantly relies on in vitro GABA uptake assays.

[³H]-GABA Uptake Inhibition Assay

This is a standard method to determine the potency (IC50) of GAT inhibitors.

Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired human GAT subtype (e.g., GAT1).[1]

  • Cell Plating: Transfected cells are plated in 96-well, poly-d-lysine-coated plates.[1]

  • Assay Buffer: A standard uptake buffer is used, typically containing 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10 mM d-glucose.[1]

  • Inhibitor Pre-incubation: Cells are washed with the uptake buffer and then pre-incubated with varying concentrations of the inhibitor (e.g., this compound or Tiagabine) for a defined period (e.g., 10 minutes) at room temperature.[1]

  • GABA Uptake: A mixture of unlabeled ("cold") GABA and [³H]-GABA is added to the wells, and the incubation continues for a specific duration (e.g., 30 minutes).[1]

  • Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]-GABA. The cells are then lysed using a buffer containing a detergent like 1% SDS.[1]

  • Scintillation Counting: A scintillating agent is added to the cell lysate, and the radioactivity, corresponding to the amount of [³H]-GABA taken up by the cells, is measured using a scintillation counter.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve using non-linear regression analysis.[1]

Visualizing the Mechanistic Differences

The following diagrams illustrate the distinct mechanisms of this compound and Tiagabine at the GAT1 transporter.

GAT1_Inhibition GABA Reuptake and Inhibition Mechanisms cluster_0 Normal GABA Reuptake cluster_1 This compound (Competitive Inhibition) cluster_2 Tiagabine (Mixed-Type Inhibition) Extracellular_0 Extracellular Space GABA GAT1_0 GAT1 Transporter (Outward-open) Extracellular_0:f1->GAT1_0 Binds GAT1_0_in GAT1 Transporter (Inward-open) GAT1_0->GAT1_0_in Conformational Change Intracellular_0 Intracellular Space GABA (transported) GAT1_0_in->Intracellular_0:f1 Releases Extracellular_1 Extracellular Space GABA This compound GAT1_1 GAT1 Transporter (Outward-open) Extracellular_1:f2->GAT1_1 Competes with GABA and is transported GAT1_1_in GAT1 Transporter (Inward-open) GAT1_1->GAT1_1_in Conformational Change Intracellular_1 Intracellular Space This compound (transported) GAT1_1_in->Intracellular_1:f1 Releases Extracellular_2 Extracellular Space GABA Tiagabine GAT1_2 GAT1 Transporter (Outward-open) Extracellular_2:f2->GAT1_2 Binds (Competitive) GAT1_2_stalled GAT1 Transporter (Inward-open - Stalled) GAT1_2->GAT1_2_stalled Conformational Change (Non-competitive lock) Intracellular_2 Intracellular Space GABA uptake blocked GAT1_2_stalled->Intracellular_2:f1 Transport Blocked

Caption: Mechanisms of GAT1 modulation.

Conclusion

References

A Comparative Analysis of Nipecotic Acid and Its Lipophilic Derivatives for Enhanced CNS Delivery and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake in vitro, making it a promising candidate for therapeutic intervention in neurological disorders characterized by GABAergic dysfunction, such as epilepsy. However, its clinical utility is severely hampered by its hydrophilic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1][2][3][4] To overcome this limitation, extensive research has focused on the development of lipophilic derivatives and prodrugs of this compound designed to enhance its central nervous system (CNS) penetration and in vivo activity.[5][6][7] This guide provides a comparative study of this compound and its key lipophilic derivatives, presenting experimental data on their efficacy, and detailing the methodologies employed in their evaluation.

Performance Comparison: Physicochemical and Pharmacological Properties

The primary strategy to improve the therapeutic potential of this compound involves increasing its lipophilicity to facilitate passive diffusion across the BBB or by designing prodrugs that utilize active transport mechanisms.[1][2][7] This is often achieved by esterification of the carboxylic acid moiety or N-substitution with bulky lipophilic groups.[6]

CompoundModificationIn Vitro Activity (GABA Uptake Inhibition)In Vivo Anticonvulsant ActivityBlood-Brain Barrier Penetration
This compound Parent CompoundPotent in vitro inhibitor[1][2]Inactive when administered systemically[5]Poor, due to hydrophilic and zwitterionic nature[1][2][4]
This compound Esters Esterification with various alcoholsVariable, often act as prodrugs[6][8]Some esters (e.g., p-nitrophenyl) show activity[9]Alkyl esters can cross the BBB and are hydrolyzed to this compound in the brain[6][10]
Nipecotic Tyrosine Ester Esterification with L-tyrosineActs as a prodrug[5]Significant dose-dependent activity against audiogenic seizures in mice[5]Suggested to be actively transported across the BBB via amino acid transporters[5][7]
L-serine-tethered this compound Prodrug Conjugation with L-serineActs as a prodrug[1][2]Considerable anti-epileptic activity in PTZ-induced convulsion models[1][2]Improved BBB penetration, potentially via LAT1 transporters[1][2]
N-substituted Derivatives (e.g., Tiagabine) Addition of lipophilic N-substituentsHigh affinity and subtype selectivity for GAT1Marketed as an anticonvulsant drug[4]Significantly increased permeability to the brain compared to this compound
Derivatives with Allenic Spacers N-substitution with terminally double-substituted allenic spacersPotent inhibitors, particularly for mGAT1High brain-to-serum AUC ratio (e.g., 2.31 for DDPM-3960), indicating high BBB penetrationHigh BBB penetration demonstrated in pharmacokinetic studies

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative evaluation of this compound and its derivatives.

In Vitro GABA Uptake Inhibition Assay

This assay is fundamental to determining the intrinsic inhibitory potency of the compounds on GABA transporters (GATs).

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on the uptake of radiolabeled GABA into neuronal or glial cells, or cell lines expressing specific GAT subtypes.

General Procedure:

  • Cell Culture: HEK293 cells stably expressing one of the four murine GABA transporter subtypes (mGAT1-4) are cultured under standard conditions.[11]

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • GABA Uptake Assay:

    • The cell medium is removed, and cells are washed with an assay buffer.

    • Cells are pre-incubated with varying concentrations of the test compound or vehicle control.

    • A solution containing a fixed concentration of [³H]GABA is added to initiate the uptake.

    • After a defined incubation period at a specific temperature (e.g., room temperature), the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of GABA uptake at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.[11]

In Vivo Anticonvulsant Activity Models

These models are essential for evaluating the in vivo efficacy of the compounds after systemic administration.

1. Pentylenetetrazole (PTZ)-Induced Convulsion Model:

Objective: To assess the ability of a compound to protect against seizures induced by the chemoconvulsant PTZ.[1][2][3]

Procedure:

  • Animal Model: Male mice are typically used.[1][2]

  • Drug Administration: Test compounds, a positive control (e.g., tiagabine), and a vehicle control are administered to different groups of mice, usually via intraperitoneal (i.p.) injection.[3]

  • Induction of Seizures: After a specific pretreatment time (e.g., 30 minutes), a convulsant dose of PTZ is administered (i.p. or subcutaneously).[3]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic-tonic convulsions).

  • Data Analysis: The percentage of animals protected from seizures in each group is calculated.

2. Audiogenic Seizure Model in DBA/2 Mice:

Objective: To evaluate the anticonvulsant activity of compounds in a genetic model of epilepsy.[5]

Procedure:

  • Animal Model: Diluted Brown Agouti (DBA)/2 mice, which are genetically susceptible to sound-induced seizures, are used.[5]

  • Drug Administration: The test compounds and controls are administered systemically (e.g., i.p.).[5]

  • Induction of Seizures: At the time of peak drug effect, mice are exposed to a high-intensity acoustic stimulus.

  • Observation: The occurrence and severity of the seizure response (wild running, clonic and tonic seizures) are recorded.

  • Data Analysis: The ability of the compound to prevent or reduce the severity of the audiogenic seizures is determined.[5]

Blood-Brain Barrier Penetration Studies

These studies quantify the ability of a compound to cross the BBB and reach its target in the CNS.

Objective: To determine the concentration of the test compound in the brain relative to the blood.

Procedure:

  • Animal Model: Rats or mice are commonly used.

  • Drug Administration: The compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: At various time points after administration, blood and brain tissue samples are collected.

  • Sample Processing: Blood is processed to obtain plasma or serum. Brain tissue is homogenized.

  • Quantification: The concentration of the compound in the plasma/serum and brain homogenates is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Data Analysis: The brain-to-plasma (or serum) concentration ratio or the area under the curve (AUC) ratio is calculated to assess the extent of BBB penetration.

Visualizing the Strategy: From Hydrophilic Parent to Lipophilic Derivatives

The core challenge and the strategic approach to overcoming the limitations of this compound can be visualized as a logical workflow.

Nipecotic_Acid_Strategy cluster_problem The Challenge cluster_solution The Solution: Lipophilic Derivatives cluster_outcome The Desired Outcome Nipecotic_Acid This compound BBB Blood-Brain Barrier Nipecotic_Acid->BBB Poor Penetration (Hydrophilic) Prodrugs Lipophilic Prodrugs (e.g., Esters, Amino Acid Conjugates) Nipecotic_Acid->Prodrugs Chemical Modification N_Substituted N-Substituted Derivatives (e.g., Tiagabine) Nipecotic_Acid->N_Substituted Chemical Modification CNS Central Nervous System Prodrugs->CNS Enhanced BBB Penetration N_Substituted->CNS Enhanced BBB Penetration GAT1 GABA Transporter 1 (GAT1) CNS->GAT1 Target Engagement Therapeutic_Effect Therapeutic Effect (Anticonvulsant Activity) GAT1->Therapeutic_Effect Inhibition of GABA Uptake

Caption: Overcoming the Blood-Brain Barrier with Lipophilic Derivatives of this compound.

This logical workflow illustrates the progression from the parent compound, this compound, which has poor brain penetration, to the development of lipophilic derivatives that can effectively cross the blood-brain barrier to exert their therapeutic effects by inhibiting GABA transporters in the central nervous system.

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel lipophilic this compound derivative.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Candidate Selection Synthesis Synthesis of Lipophilic Derivative GABA_Uptake [3H]GABA Uptake Assay (IC50 Determination) Synthesis->GABA_Uptake Test Compound Stability Chemical & Enzymatic Stability Assays Synthesis->Stability Test Compound BBB_Penetration BBB Penetration Study (Brain/Plasma Ratio) GABA_Uptake->BBB_Penetration Proceed if Potent Stability->BBB_Penetration Proceed if Stable Anticonvulsant Anticonvulsant Models (e.g., PTZ, DBA/2 mice) BBB_Penetration->Anticonvulsant Proceed if CNS Penetrant Neurotoxicity Neurotoxicity Assessment (e.g., Rota-rod test) Anticonvulsant->Neurotoxicity Evaluate Side Effects Analysis Comparative Analysis of Efficacy and Safety Anticonvulsant->Analysis Neurotoxicity->Analysis

Caption: Preclinical Evaluation Workflow for this compound Derivatives.

This diagram illustrates the sequential process of evaluating novel lipophilic derivatives of this compound, starting from chemical synthesis and proceeding through in vitro and in vivo testing to a final comparative analysis for lead candidate selection.

References

Assessing the Binding Affinity of Nipecotic Acid Derivatives for mGAT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various Nipecotic acid derivatives for the murine GABA transporter 1 (mGAT1). The data presented is compiled from published experimental findings and is intended to serve as a resource for researchers engaged in the development of novel GAT1 inhibitors.

Comparative Binding Affinity Data

The binding affinities of this compound derivatives for mGAT1 are typically quantified using inhibition constant (pKi) and half-maximal inhibitory concentration (pIC50) values. The following table summarizes these values for a selection of derivatives, categorized by the nature of the substituent on the this compound core.

Derivative ClassCompound/DerivativepKi (mGAT1)pIC50 (mGAT1)Reference
Alkenyl Spacer (E)-1-[4-(2-Biphenylyl)but-3-enyl]this compound7.16 ± 0.076.79 ± 0.16[1]
Allene Spacer rac-{(Ra)-1---INVALID-LINK---piperidine-3-carboxylic acid}7.10 ± 0.126.78 ± 0.08[1][2]
Alkyne Spacer N-butynyl derivative with a terminal 2-biphenyl residue7.61 ± 0.037.00 ± 0.06[3]
Alkyne Spacer Enantiopure (R)-nipecotic acid derivative with a substituted biphenyl moiety8.33 ± 0.017.72 ± 0.02[3]
Hydrazone Linkage cis-C1 hydrazone with 3-phenoxyphenyl moiety6.35-[4]
Hydrazone Linkage cis-C1 hydrazone with 5-phenylfuran-2-yl moiety6.19-[4]

Experimental Protocols

The determination of binding affinity for mGAT1 inhibitors involves specialized assays. Below are detailed methodologies for two common experimental approaches.

[³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing mGAT1.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with a plasmid encoding the mouse GAT1 (mGAT1) transporter.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates.

  • On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with the assay buffer containing a fixed concentration of [³H]GABA and varying concentrations of the this compound derivative (or other test compounds).

  • The incubation is typically carried out at room temperature or 37°C for a specific duration (e.g., 10-30 minutes).

3. Data Acquisition and Analysis:

  • The assay is terminated by rapidly washing the cells with ice-cold buffer to remove unbound radioligand.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves. pIC50 values are calculated as the negative logarithm of the IC50 values.

Mass Spectrometry (MS) Binding Assay

This label-free method directly measures the amount of an unlabeled test ligand that binds to the target protein.

1. Membrane Preparation:

  • HEK-293 cells expressing mGAT1 are harvested and homogenized.

  • The cell membranes are isolated by centrifugation and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • A fixed amount of the membrane preparation is incubated with varying concentrations of the this compound derivative in a binding buffer.

  • The incubation is performed for a set time at a specific temperature (e.g., 1 hour at 30°C) to reach equilibrium.

3. Separation and Quantification:

  • The membrane-bound ligand is separated from the unbound ligand by rapid vacuum filtration through a filter plate.

  • The bound ligand is then eluted from the filter, and the protein is denatured.

  • The concentration of the bound ligand in the eluate is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • The binding affinity (Ki) is determined by analyzing the saturation binding data or through competition experiments with a known unlabeled marker ligand. pKi values are the negative logarithm of the Ki values.

Mechanism of Action and Signaling Pathway

The primary function of mGAT1 is the reuptake of the neurotransmitter GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells. This process is crucial for terminating GABAergic neurotransmission and maintaining the excitatory/inhibitory balance in the brain.[2][5] this compound and its derivatives act as competitive inhibitors of GAT1. They bind to the same site as GABA, thereby blocking its reuptake.[6][7] This leads to an increased concentration of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory signaling.[4][8]

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Exocytosis GABA_Synapse GABA GABA_Release->GABA_Synapse mGAT1 mGAT1 Nipecotic_Acid This compound Derivative Nipecotic_Acid->mGAT1 Inhibits GABA_Synapse->mGAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds to Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal Activates

Caption: Role of mGAT1 in GABAergic neurotransmission and its inhibition by this compound derivatives.

Experimental Workflow for Binding Affinity Assessment

The general workflow for determining the binding affinity of a compound for mGAT1 using a competitive binding assay is outlined below.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture mGAT1-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with labeled ligand & test compound Membrane_Prep->Incubation Separation Separate bound from unbound ligand (e.g., filtration) Incubation->Separation Quantification Quantify bound labeled ligand Separation->Quantification Curve_Fitting Generate competition curve Quantification->Curve_Fitting Determine_Affinity Calculate Ki or IC50 Curve_Fitting->Determine_Affinity

Caption: General workflow for a competitive binding assay to assess inhibitor affinity for mGAT1.

References

Safety Operating Guide

Proper Disposal Procedures for Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Nipecotic acid, ensuring compliance with safety regulations and environmental protection. This procedural guidance is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Hazard Assessment and Regulatory Overview

Before disposal, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as an irritant and is hazardous to the aquatic environment.

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Environmental Hazards: Classified under Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water. Safety data sheets explicitly state that it should not be allowed to enter sewers, surface water, or ground water.[1][3]

Disposal of chemical waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), with specific guidelines found in Title 40 of the Code of Federal Regulations (CFR), Part 261.[4][5] Laboratory personnel are responsible for determining if their chemical waste is classified as hazardous and managing it accordingly from "cradle-to-grave."[5][6]

Quantitative Data and Chemical Identifiers

Properly identifying and labeling chemical waste is a critical step for safe disposal. The following table summarizes key quantitative and identifying data for this compound.

ParameterValue / InformationSource(s)
CAS Number 498-95-3[1]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning
Water Hazard Class (WGK) 3 (Severely hazardous to water)
Disposal Prohibition Do not empty into drains; prevent release into the environment.[1][3][7]
Governing Regulation (U.S.) EPA guidelines for hazardous waste classification listed in 40 CFR 261.3.[5]

Operational Plan: Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe handling and disposal of this compound waste.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste containers (chemically compatible, leak-proof, with screw caps).

  • Hazardous waste labels.

  • Spill cleanup kit.

Procedure:

  • Wear Appropriate PPE: Before handling this compound or its waste, ensure you are wearing safety goggles, gloves, and a lab coat.[8]

  • Segregate Waste Streams: It is critical to keep different waste types separate to avoid dangerous reactions.[9][10] For this compound, use the following segregated streams:

    • Solid Waste: Collect unused or expired solid this compound, along with heavily contaminated items like weigh boats or spill absorbents, in a designated container for solid chemical waste.

    • Aqueous Waste: Collect all solutions containing this compound in a designated container for aqueous hazardous waste.

    • Contaminated Labware: Lightly contaminated items such as used gloves or paper towels should be disposed of according to your institution's specific guidelines for chemically contaminated solid waste.

  • Use Correct Containers and Labels:

    • Select a container that is chemically resistant and has a secure, tight-fitting lid.[8][9]

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write all constituents on the label, including "this compound," water (for solutions), and any other chemicals present. List the approximate concentrations or percentages.[8]

  • Store Waste Properly:

    • Keep waste containers securely closed at all times, except when adding waste.[11]

    • Store the container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory.[11][12]

    • Ensure the SAA is away from heat sources and high-traffic areas.[8]

  • Arrange for Final Disposal:

    • CRITICAL: Do not dispose of this compound down the drain.[7] Its high water hazard classification makes this environmentally harmful and a regulatory violation.

    • Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management office to schedule a pickup.

    • Waste will be transported and disposed of by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10][12]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste generated in a laboratory setting.

NipecoticAcidDisposal cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start This compound Waste Generated decision What is the waste form? start->decision solid_waste Solid this compound (e.g., pure compound, spill cleanup) decision->solid_waste Solid aqueous_waste Aqueous Solution (containing this compound) decision->aqueous_waste Liquid (Aqueous) labware_waste Contaminated Labware (e.g., gloves, tips) decision->labware_waste Contaminated Sharps/Plastics/Glass collect_solid Collect in Labeled Container for 'Solid Hazardous Waste' solid_waste->collect_solid collect_aqueous Collect in Labeled Container for 'Aqueous Hazardous Waste' aqueous_waste->collect_aqueous collect_labware Collect in Designated Container (e.g., sharps, glass waste, biohazard) labware_waste->collect_labware storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_aqueous->storage collect_labware->storage disposal Arrange Pickup with EHS for Disposal by Licensed Contractor storage->disposal no_drain DO NOT DISPOSE IN SINK (Severely Hazardous to Water - WGK 3) disposal->no_drain

References

Essential Safety and Operational Guide for Handling Nipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for handling Nipecotic acid, including detailed operational procedures and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Piperidinecarboxylic acid, (±)-Nipecotic Acid

  • CAS Number: 498-95-3

Hazard Summary: this compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][5]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected prior to use.[5][6]To prevent skin contact which can cause irritation.[1][2]
Body Protection Long-sleeved laboratory coat or protective work clothing.[7]To minimize skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working in a poorly ventilated area.[7][8]To prevent inhalation of airborne particles, which can cause respiratory irritation.[1][2]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Avoid the formation of dust and aerosols.[5][9]

  • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep it away from strong oxidizing agents.[4]

4. Spill Management:

  • In case of a spill, avoid generating dust.[4]

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[4][10]

  • Ensure adequate ventilation during cleanup.[9]

5. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek medical attention.[4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4] Remove and wash contaminated clothing before reuse.[4]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen.[4] Call a poison center or doctor/physician if you feel unwell.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[11]

6. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

  • Do not empty into drains.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe handling Handling this compound (Weighing, Dissolving) ppe->handling storage Storage handling->storage Store Unused spill Spill? handling->spill If Spill Occurs waste Waste Disposal storage->waste Dispose of Expired spill_manage Spill Management spill->spill_manage Yes decontam Decontamination (Work Area & Equipment) spill->decontam No spill_manage->decontam decontam->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nipecotic acid
Reactant of Route 2
Nipecotic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.